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  • Product: 2-(Chloromethyl)morpholine hydrochloride
  • CAS: 144053-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride (CAS Number: 144053-97-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Chloromethyl)morpholine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)morpholine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group attached to a morpholine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The morpholine scaffold itself is a "privileged pharmacophore," frequently incorporated into drug candidates to enhance desirable properties such as aqueous solubility, metabolic stability, and central nervous system permeability.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 2-(Chloromethyl)morpholine hydrochloride.

Physicochemical and Safety Data

Accurate physicochemical data is essential for the effective use of any chemical intermediate. The properties of 2-(Chloromethyl)morpholine hydrochloride are summarized below. It is noteworthy that specific experimental values for melting point and boiling point are not consistently reported in publicly available literature.

Table 1: Physicochemical Properties of 2-(Chloromethyl)morpholine Hydrochloride

PropertyValueSource(s)
CAS Number 144053-97-4[2]
Molecular Formula C₅H₁₁Cl₂NO[2]
Molecular Weight 172.05 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, room temperature[2][3]
Melting Point No data available[4]
Boiling Point No data available[4]
Solubility No specific data available, but the hydrochloride salt form suggests likely solubility in polar solvents like water.

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statement ExamplesPictogram
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264: Wash skin thoroughly after handling.GHS07 (Exclamation Mark)[2]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust.

Synthesis and Manufacturing

The primary synthetic route to 2-(Chloromethyl)morpholine hydrochloride involves the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)morpholine. This transformation is a standard procedure in organic synthesis, often accomplished using common chlorinating agents.

General Synthetic Pathway

The conversion of the hydroxyl group to a chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction with thionyl chloride is particularly common and proceeds via a nucleophilic substitution mechanism, converting the alcohol into a more reactive chlorosulfite intermediate, which then undergoes intramolecular substitution by the chloride ion. The use of the hydrochloride salt form of the starting material or the generation of HCl in situ ensures the final product is isolated as the stable hydrochloride salt.

Synthesis cluster_main Synthesis of 2-(Chloromethyl)morpholine HCl 2_hydroxymethyl 2-(Hydroxymethyl)morpholine product 2-(Chloromethyl)morpholine Hydrochloride 2_hydroxymethyl->product  Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->product

Caption: General synthetic route to 2-(Chloromethyl)morpholine HCl.

Experimental Protocol: Synthesis from 2-(Hydroxymethyl)morpholine

The following is a representative, generalized protocol for the synthesis of 2-(Chloromethyl)morpholine hydrochloride. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-(Hydroxymethyl)morpholine

  • Thionyl chloride (SOCl₂)

  • Anhydrous non-polar solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Anhydrous Diethyl Ether

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly add it to a vigorously stirred flask of anhydrous diethyl ether.

  • The hydrochloride salt of the product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(Chloromethyl)morpholine hydrochloride.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-(Chloromethyl)morpholine hydrochloride is centered on the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). The chlorine atom is a good leaving group, allowing for the facile introduction of the morpholine-2-ylmethyl moiety onto a wide range of nucleophiles.

Mechanism of Action in Synthesis

The core reactivity involves the attack of a nucleophile (Nu⁻) on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reaction is a cornerstone of building molecular complexity.

Reactivity cluster_main Reactivity Profile start 2-(Chloromethyl)morpholine Hydrochloride product Substituted Product (2-(Nucleophilomethyl)morpholine) start->product leaving_group Chloride Ion (Cl⁻) start->leaving_group Displacement nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-OH) nucleophile->start Sₙ2 Attack

Caption: Nucleophilic substitution at the chloromethyl group.

Applications as a Pharmaceutical Intermediate

This compound is a key building block for numerous active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of the antidepressant drug Reboxetine.[1] Although Reboxetine itself is synthesized from a chiral precursor, the fundamental reaction chemistry highlights the importance of the 2-substituted morpholine scaffold that can be derived from intermediates like 2-(Chloromethyl)morpholine.

Experimental Protocol: Reaction with a Nitrogen Nucleophile

The following is a generalized protocol for the reaction of 2-(Chloromethyl)morpholine hydrochloride with a primary or secondary amine.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Primary or secondary amine (nucleophile)

  • A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous acetonitrile, add the base (2.0-3.0 eq).

  • Add 2-(Chloromethyl)morpholine hydrochloride (1.0-1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for several hours until the reaction is complete, as monitored by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Workflow cluster_main General Experimental Workflow for Nucleophilic Substitution mix 1. Mix Amine (Nu) and Base in Solvent add 2. Add 2-(Chloromethyl) morpholine HCl mix->add react 3. Stir/Heat (Monitor by TLC) add->react workup 4. Filter and Concentrate react->workup purify 5. Purify Product (Chromatography/ Recrystallization) workup->purify

Caption: Workflow for reaction with an amine nucleophile.

Conclusion

2-(Chloromethyl)morpholine hydrochloride is a valuable and versatile chemical intermediate for the pharmaceutical and life sciences industries. Its utility stems from the stable yet reactive nature of the chloromethyl group, which allows for its efficient use in nucleophilic substitution reactions to build more complex molecular architectures. While some of its specific physicochemical properties are not well-documented, its reactivity profile is predictable and highly useful. Proper handling in accordance with its safety data sheet is crucial for its safe and effective application in research and development.

References

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the core physicochemical properties of 2-(Chloromethyl)morpholine hydrochloride (CAS No: 144053-97-4), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-(Chloromethyl)morpholine hydrochloride (CAS No: 144053-97-4), a key intermediate in modern chemical synthesis. Its utility is significant in the construction of complex organic molecules and pharmaceutical agents, where it serves as a building block for introducing the morpholine methyl group.[1] The morpholine ring is often incorporated into drug candidates to improve properties like solubility and brain permeability.[1]

Core Physicochemical Data

The quantitative properties of 2-(Chloromethyl)morpholine hydrochloride are summarized below. This data is essential for its handling, application in synthesis, and for regulatory purposes.

PropertyValueSource(s)
CAS Number 144053-97-4[1][2][3][4]
Molecular Formula C₅H₁₁Cl₂NO[1][3][4]
Molecular Weight 172.05 g/mol [1][2][3][4]
Physical Form Solid[1][2]
Purity ≥97%[2][4]
Storage Conditions Store at room temperature under an inert atmosphere.[1][2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[6]

Methodology:

  • Sample Preparation: Ensure the 2-(Chloromethyl)morpholine hydrochloride sample is completely dry and finely powdered.[6] If necessary, gently crush the crystals using a mortar and pestle.[5]

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 cm by tapping the sealed end on a hard surface.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]

  • Rapid Estimation (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to get a preliminary estimate.[5]

  • Accurate Determination: Allow the apparatus to cool. For an accurate measurement, begin heating again and slow the ramp rate to approximately 2°C/min when the temperature is 5-10°C below the estimated melting point.[5]

  • Data Recording: Record the temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2).[7] The melting range is reported as T1 - T2.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[8] As an amine hydrochloride, 2-(Chloromethyl)morpholine hydrochloride is expected to be soluble in water.[9] A related compound, 4-(2-chloroethyl)morpholine hydrochloride, is noted to be soluble in water.[10][11]

Principle: An excess amount of the solid compound is agitated in a solvent (water) for a prolonged period until the solution reaches equilibrium saturation. The concentration of the dissolved solute is then measured.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-(Chloromethyl)morpholine hydrochloride to a known volume of purified water in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[8]

  • Equilibration: Agitate the flask at a constant, controlled temperature for a sufficient period (typically 24 hours or longer) to ensure equilibrium is reached.[8]

  • Sample Separation: After agitation, allow the solution to stand, permitting the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the excess solid using filtration or centrifugation. This step must be performed reliably to avoid including solid particles in the sample for analysis.[8]

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

  • Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) at the specified temperature.

Visualized Workflow: Synthesis and Characterization

As a chemical intermediate, 2-(Chloromethyl)morpholine hydrochloride does not have a biological signaling pathway. The following diagram illustrates a generalized experimental workflow for its synthesis and subsequent analytical characterization, based on common organic chemistry practices and synthesis routes for similar compounds.[12]

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Analytical Characterization start Precursor (e.g., 2-(Hydroxymethyl)morpholine) reaction Reaction in Anhydrous Solvent start->reaction reagent Chlorinating Agent (e.g., Thionyl Chloride) reagent->reaction reflux Reflux / Stirring (e.g., 4 hours) reaction->reflux product Crude Product Mixture reflux->product cool Cooling & Crystallization product->cool filtration Vacuum Filtration cool->filtration wash Wash with Cold Solvent filtration->wash dry Drying under Vacuum wash->dry final_product Pure 2-(Chloromethyl)morpholine Hydrochloride Solid dry->final_product qc Quality Control Analysis final_product->qc mp Melting Point qc->mp nmr NMR Spectroscopy qc->nmr ms Mass Spectrometry qc->ms purity_assay Purity Assay (HPLC) qc->purity_assay

References

Foundational

An In-depth Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(Chloromethyl)morpholine hydrochloride, a key intermediate in pharmaceutical synthesis. The docu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)morpholine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety and handling protocols, and its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

2-(Chloromethyl)morpholine hydrochloride is a white to off-white solid. It is a heterocyclic compound that serves as a versatile building block in organic synthesis, primarily due to the reactive chloromethyl group attached to the morpholine ring.

PropertyValueSource
CAS Number 144053-97-4[1][2]
Molecular Formula C₅H₁₁Cl₂NO[1][2]
Molecular Weight 172.05 g/mol [1][2]
Physical Form Solid[2]
Purity 97%[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Safety and Hazard Information

2-(Chloromethyl)morpholine hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Pictogram: [2]

alt text

Signal Word: Warning[2]

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

As a reactive intermediate, 2-(Chloromethyl)morpholine hydrochloride is primarily used in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. This allows for the introduction of the 2-(morpholinomethyl) moiety into a target molecule.

General Protocol for Nucleophilic Substitution

The following is a generalized protocol for the reaction of 2-(Chloromethyl)morpholine hydrochloride with a nucleophile. This procedure is based on established methods for similar alkyl halides and should be optimized for specific substrates.[2][3]

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir for a predetermined time to deprotonate the nucleophile if necessary.

  • Addition of Electrophile: Add 2-(Chloromethyl)morpholine hydrochloride to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a suitable aqueous solution.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization.

Role in Pharmaceutical Synthesis and Biological Activity

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The 2-(morpholinomethyl) group, introduced using 2-(Chloromethyl)morpholine hydrochloride, is a key structural feature in several biologically active compounds.

Synthesis of Reboxetine

One of the most notable applications of 2-(Chloromethyl)morpholine hydrochloride and its derivatives is in the synthesis of the antidepressant drug Reboxetine.[5][6] Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[5][7] The synthesis involves the coupling of a chiral 2-substituted morpholine derivative with a diaryl ether moiety. The morpholine ring is crucial for the compound's interaction with the norepinephrine transporter.[4][5]

General Biological Relevance of the Morpholine Moiety

The incorporation of a morpholine ring into a drug candidate can confer several advantageous properties:[4]

  • Increased Aqueous Solubility: The ether oxygen and the basic nitrogen of the morpholine ring can participate in hydrogen bonding, which generally improves water solubility.

  • Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other cyclic amines.

  • Receptor Interaction: The morpholine ring can act as a key binding element, interacting with specific residues in the target protein.

Compounds containing a 2-substituted morpholine framework have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects, underscoring the versatility of this structural motif in drug design.[4]

Visualizations

General Nucleophilic Substitution Workflow

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction involving 2-(Chloromethyl)morpholine hydrochloride.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_CM_Morpholine 2-(Chloromethyl)morpholine Hydrochloride Reaction_Vessel Reaction Mixture (Heating/Stirring) 2_CM_Morpholine->Reaction_Vessel Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quench Quench Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Final_Product 2-(Nucleophilomethyl)morpholine Purification->Final_Product

Caption: General workflow for nucleophilic substitution.

Logical Relationship in Drug Synthesis

This diagram shows the logical flow from the starting intermediate to its application in a biologically active compound.

G Intermediate 2-(Chloromethyl)morpholine Hydrochloride Reaction Chemical Synthesis (e.g., Nucleophilic Substitution) Intermediate->Reaction Derivative 2-Substituted Morpholine Derivative Reaction->Derivative Application Incorporation into Biologically Active Compound (e.g., Reboxetine) Derivative->Application Activity Pharmacological Activity (e.g., Norepinephrine Reuptake Inhibition) Application->Activity

Caption: From intermediate to biological activity.

References

Exploratory

2-(Chloromethyl)morpholine hydrochloride molecular weight and formula

An In-depth Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride For researchers, scientists, and professionals in drug development, 2-(Chloromethyl)morpholine hydrochloride is a pivotal chemical intermediate. Its...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride

For researchers, scientists, and professionals in drug development, 2-(Chloromethyl)morpholine hydrochloride is a pivotal chemical intermediate. Its unique structure, featuring a reactive chloromethyl group attached to a morpholine ring, renders it an essential building block for synthesizing a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthetic applications, and handling protocols, tailored for a scientific audience.

Chemical and Physical Data

The fundamental properties of 2-(Chloromethyl)morpholine hydrochloride are summarized below. This quantitative data is essential for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueCitations
CAS Number 144053-97-4[1][2][3][4][5]
Molecular Formula C₅H₁₁Cl₂NO[1][3][4][5]
Molecular Weight 172.05 g/mol [1][2][3][4][5]
Appearance Solid / Powder[1][2]
Purity Typically ≥97%[2]
Storage Temperature Room temperature, under inert atmosphere[2][5]

Synthetic Applications in Drug Discovery

2-(Chloromethyl)morpholine hydrochloride serves as a crucial intermediate for introducing the morpholine methyl moiety into target molecules.[1] The chlorine atom functions as an effective leaving group, facilitating nucleophilic substitution reactions with a diverse range of nucleophiles. This reactivity is fundamental to building more complex molecular architectures common in medicinal chemistry.[1]

One of the most significant applications of this compound is in the synthesis of the antidepressant drug Reboxetine.[1] The morpholine scaffold is a privileged structure in drug design, often improving pharmacokinetic properties and providing key interaction points with biological targets.[6][7] The chloromethyl group on this specific reagent provides a direct and efficient handle for incorporating this valuable pharmacophore.

Below is a diagram illustrating the general role of 2-(Chloromethyl)morpholine hydrochloride as a key intermediate in the synthesis of functionalized morpholine derivatives.

logical_relationship cluster_0 Synthesis Pathway Start Amino Alcohol Precursors Intermediate 2-(Chloromethyl)morpholine Hydrochloride (Key Building Block) Start->Intermediate Cyclization & Chlorination Reaction Nucleophilic Substitution (e.g., with Aryl Nucleophile) Intermediate->Reaction Product Pharmacologically Active Morpholine Derivatives Reaction->Product Example Example: Reboxetine Product->Example

Caption: Role as a key intermediate in pharmaceutical synthesis.

Experimental Protocols

The utility of 2-(Chloromethyl)morpholine hydrochloride is primarily in its reactions following conversion to its free base form. Below is a representative experimental protocol for a nucleophilic substitution reaction, a common application for this intermediate.

Objective: To synthesize a substituted morpholine derivative via nucleophilic attack on 2-(Chloromethyl)morpholine.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • An appropriate nucleophile (e.g., a phenol, amine, or thiol)

  • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • An appropriate solvent (e.g., Toluene, DMF, Acetonitrile)

  • Water

  • Drying agent (e.g., anhydrous Potassium Carbonate, Magnesium Sulfate)

Protocol: General Nucleophilic Substitution

  • Liberation of the Free Base:

    • Dissolve 2-(Chloromethyl)morpholine hydrochloride in water.

    • Slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining a low temperature (e.g., <35°C) with an ice bath.[8]

    • Stir the reaction mixture at room temperature for a short period (e.g., 5-10 minutes) after the base addition is complete.[8]

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with an organic solvent like toluene.[8]

    • Combine the organic layers.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., potassium carbonate).[8]

    • Filter to remove the drying agent. The resulting filtrate contains the 2-(Chloromethyl)morpholine free base.

  • Substitution Reaction:

    • In a separate reaction vessel, dissolve the desired nucleophile and a suitable base (if required, e.g., K₂CO₃ for phenols) in a solvent like acetonitrile or DMF.[9]

    • Add the solution of 2-(Chloromethyl)morpholine free base dropwise to the nucleophile solution.

    • Heat the reaction mixture (e.g., reflux) and monitor for completion using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon reaction completion, cool the mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using standard laboratory techniques such as column chromatography or recrystallization to yield the final substituted morpholine product.

The workflow for this common synthetic application is visualized below.

experimental_workflow cluster_workflow General Experimental Workflow reagent 2-(Chloromethyl)morpholine HCl step1 1. Add Base (e.g., NaOH) in Water reagent->step1 freebase Free Base in Organic Solvent step1->freebase Extraction step2 2. React with Nucleophile (Nu-) freebase->step2 product Substituted Morpholine Product step2->product Purification

Caption: Workflow for a typical nucleophilic substitution reaction.

Safety and Handling

2-(Chloromethyl)morpholine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Signal Word: Warning.[2][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[10]

    • Skin Protection: Handle with chemical-resistant gloves. Wear a protective suit against chemicals.[10]

    • Respiratory Protection: Use a particle respirator if dust formation is likely.[10]

  • Handling:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[11]

    • Avoid contact with skin, eyes, and clothing.[10][11]

    • Avoid formation of dust and aerosols.[10]

    • Wash hands thoroughly after handling.[10][11]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

    • Store under an inert atmosphere.[5]

References

Foundational

Spectroscopic Analysis of 2-(Chloromethyl)morpholine Hydrochloride: A Technical Guide

Introduction 2-(Chloromethyl)morpholine hydrochloride is a substituted morpholine derivative of interest in synthetic organic chemistry and drug discovery. The morpholine scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Chloromethyl)morpholine hydrochloride is a substituted morpholine derivative of interest in synthetic organic chemistry and drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive chloromethyl group at the 2-position makes this compound a valuable building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Chloromethyl)morpholine hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(Chloromethyl)morpholine hydrochloride. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of morpholine and its derivatives.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
NH 9.0 - 11.0Broad singlet-The acidic proton on the protonated nitrogen. Its chemical shift can be highly variable and concentration-dependent. It may exchange with residual water in the solvent.
CH -CH₂Cl (H-2)4.0 - 4.5Multiplet-This proton is adjacent to the electron-withdrawing chloromethyl group and the oxygen and nitrogen atoms of the ring, leading to a downfield shift.
CH ₂-Cl3.8 - 4.2Multiplet-These protons are diastereotopic and will likely appear as a complex multiplet (AB quartet) due to coupling with H-2.
O-CH ₂ (H-5)3.9 - 4.3Multiplet-Protons adjacent to the oxygen atom.
N-CH ₂ (H-3, H-6)3.2 - 3.8Multiplet-Protons adjacent to the positively charged nitrogen atom will be shifted downfield.
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C -CH₂Cl (C-2)70 - 75This carbon is attached to the chloromethyl group, oxygen, and nitrogen, resulting in a significant downfield shift.
C H₂-Cl45 - 50The carbon of the chloromethyl group, shifted downfield by the chlorine atom.
O-C H₂ (C-5)65 - 70Carbon adjacent to the oxygen atom.
N-C H₂ (C-3, C-6)45 - 55Carbons adjacent to the protonated nitrogen atom.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2800 - 2400N-H stretch (amine salt)Strong, broadCharacteristic broad absorption for the N-H stretch in a hydrochloride salt of a secondary amine.
2950 - 2850C-H stretch (aliphatic)MediumAliphatic C-H stretching from the morpholine ring and chloromethyl group.
1150 - 1050C-O-C stretch (ether)StrongAsymmetric and symmetric stretching of the ether linkage in the morpholine ring.
800 - 700C-Cl stretchMedium-StrongStretching vibration of the carbon-chlorine bond.
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
[M+H]⁺C₅H₁₁ClNO⁺The molecular ion peak for the free base. The exact mass would be expected in a high-resolution mass spectrum. The presence of chlorine would result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
[M-Cl]⁺C₅H₁₁NO⁺Fragment resulting from the loss of a chlorine radical.
VariousC₄H₈NO⁺, C₄H₈N⁺, etc.Fragmentation of the morpholine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of 2-(Chloromethyl)morpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 2-(Chloromethyl)morpholine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial, as D₂O will result in the exchange of the N-H proton, causing its signal to disappear. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum, often with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS, or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • Data Acquisition :

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing : The resulting mass spectrum is a plot of relative ion intensity versus the mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

Visualizations

Spectroscopic_Workflow Workflow for Spectroscopic Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-(Chloromethyl)morpholine hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Connectivity NMR->NMR_Data IR_Data Functional Groups (N-H, C-O, C-Cl) IR->IR_Data MS_Data Molecular Weight, Elemental Composition, Fragmentation MS->MS_Data Structure Structure Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of a chemical compound using NMR, IR, and MS.

Spectroscopy_Information Relationship Between Spectroscopic Techniques and Structural Information cluster_structure Molecular Structure Information cluster_techniques Spectroscopic Techniques Carbon_Skeleton Carbon-Hydrogen Framework Functional_Groups Functional Groups Connectivity Atom Connectivity Molecular_Formula Molecular Formula & Weight NMR NMR (¹H, ¹³C) NMR->Carbon_Skeleton NMR->Connectivity IR Infrared (IR) IR->Functional_Groups MS Mass Spec (MS) MS->Molecular_Formula

Caption: How different spectroscopic methods provide complementary structural information.

Foundational

stability and storage conditions for 2-(Chloromethyl)morpholine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)morpholine Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS No. 144053-97-4). The information is compiled from safety data sheets (SDS), chemical supplier specifications, and relevant scientific literature. This document is intended to serve as a critical resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

2-(Chloromethyl)morpholine hydrochloride is a morpholine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its physical and chemical characteristics are summarized below.

PropertyValueSource(s)
Chemical Name 2-(Chloromethyl)morpholine hydrochloride[2]
CAS Number 144053-97-4[3][4]
Molecular Formula C₅H₁₁Cl₂NO[2][4]
Molecular Weight 172.05 g/mol [2]
Appearance White to light yellow solid/powder[2]
Storage Temperature Room Temperature, under inert atmosphere[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...)

Stability Profile and Recommended Storage

The stability of 2-(Chloromethyl)morpholine hydrochloride is critical for ensuring its integrity and reactivity in synthetic applications. While specific kinetic data on its degradation is not extensively published, a consistent profile can be derived from supplier data sheets.

General Stability

The compound is generally considered stable under recommended storage conditions. However, it is sensitive to certain environmental factors. The hydrochloride salt form is used to improve the overall stability and handling of the parent amine.

Factors Affecting Stability
  • Moisture/Humidity: The compound is reported to be hygroscopic.[5] Exposure to moisture should be minimized to prevent potential hydrolysis and degradation. Storing under a dry, inert atmosphere like nitrogen or argon is highly recommended.

  • Temperature: While stable at room temperature, high temperatures can accelerate degradation. Studies on the parent morpholine molecule show significant thermal degradation at temperatures above 150°C.[6][7]

  • Light: While specific photostability studies are not available for this compound, related heterocyclic compounds can be susceptible to photodegradation.[8] It is prudent to store it protected from light.

  • Oxygen: Oxidative degradation is a common pathway for amines.[9] Storing under an inert atmosphere helps mitigate this risk.

Recommended Storage Conditions

A summary of recommended storage conditions from various chemical suppliers is provided in the table below.

ParameterRecommendationSource(s)
Temperature Room temperature. Some suppliers note the use of cold-chain transportation.[2][3]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]
Container Keep in a tightly sealed, suitable, and properly labeled container.
Location Store in a dry, cool, and well-ventilated area.
Protection From Protect from moisture and direct light.
Incompatible Materials

To prevent hazardous reactions and degradation of the material, avoid contact with:

  • Strong oxidizing agents: These can react exothermically with the amine functional group.

  • Strong bases: While the hydrochloride is stable, strong bases will deprotonate the morpholine nitrogen, yielding the free amine which may be less stable.

  • Moisture: As noted, the compound is hygroscopic and should be protected from water.

Hazardous Decomposition Products

Upon thermal decomposition, 2-(Chloromethyl)morpholine hydrochloride may produce toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl) gas

G cluster_storage Storage and Handling Logic cluster_conditions_detail Storage Condition Checklist start Receiving Compound check_container Is container intact? start->check_container store_compound Store in designated area check_container->store_compound Yes quarantine Quarantine & Report check_container->quarantine No check_conditions Verify Storage Conditions store_compound->check_conditions use_compound Ready for Use check_conditions->use_compound Conditions OK conditions_detail Tightly Sealed Container Cool, Dry, Well-Ventilated Inert Atmosphere (N2/Ar) Protected from Light check_conditions->conditions_detail take_action Take Corrective Action conditions_detail->take_action If Not Met

Caption: Recommended workflow for storage and handling.

Potential Degradation Pathways

While specific experimental degradation data for 2-(Chloromethyl)morpholine hydrochloride is not publicly available, potential pathways can be inferred from the chemical nature of the molecule and studies on related compounds. The primary points of reactivity are the chloromethyl group and the morpholine ring itself.

Hydrolysis

The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis. In the presence of water, the chlorine atom can be displaced by a hydroxyl group to form 2-(Hydroxymethyl)morpholine hydrochloride. This reaction is a common degradation pathway for chloromethyl-substituted compounds.

G cluster_info Inferred Hydrolysis Pathway reactant 2-(Chloromethyl)morpholine Hydrochloride intermediate Carbocation Intermediate (SN1 Pathway) reactant->intermediate + H2O - Cl- product 2-(Hydroxymethyl)morpholine Hydrochloride intermediate->product + OH- info_node This is a primary degradation route in the presence of moisture.

Caption: Inferred primary hydrolysis degradation pathway.

Oxidation

The morpholine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation. Oxidative degradation of amines can lead to a variety of products, including ring-opening, the formation of amides, or other complex structures, potentially accelerated by heat, light, and the presence of metal ions.[9]

Thermal Degradation

As observed with morpholine, high temperatures can lead to the cleavage of the C-O and C-N bonds within the ring structure, resulting in smaller, volatile fragments.[10] The presence of the chloromethyl group may influence the specific degradation products formed.

Experimental Protocols for Stability Assessment

To formally assess the stability of 2-(Chloromethyl)morpholine hydrochloride, a series of stress tests should be conducted. The following protocols are adapted from the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[11][12][13]

General Experimental Workflow

G cluster_workflow General Stability Testing Workflow cluster_stress Stress Conditions start Obtain Single Batch of Compound initial_analysis Perform Initial Analysis (t=0) (Purity, Appearance, etc.) start->initial_analysis stress_testing Expose Samples to Stress Conditions initial_analysis->stress_testing thermal Thermal humidity Humidity photolytic Photolytic oxidative Oxidative analysis Analyze Samples at Time Points (e.g., 1, 2, 4 weeks) thermal->analysis humidity->analysis photolytic->analysis oxidative->analysis data_eval Evaluate Data (Identify Degradants, Calculate Kinetics) analysis->data_eval report Generate Stability Report data_eval->report

Caption: A generalized workflow for stability assessment.

Protocol 1: Thermal and Humidity Stability (Forced Degradation)
  • Objective: To evaluate the stability of the solid compound under accelerated thermal and humidity conditions.

  • Materials:

    • 2-(Chloromethyl)morpholine hydrochloride (single batch).

    • Type I glass vials with appropriate closures.

    • Calibrated stability chambers.

    • HPLC-UV/MS system for analysis.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the compound into several labeled glass vials.

    • Prepare a set of "dark control" samples by wrapping them in aluminum foil.

    • Place the vials into stability chambers set to the following conditions as per ICH guidelines:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13]

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[13]

      • Elevated Thermal Stress (Forced): 60°C, 80°C (ambient humidity).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), remove one vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water).

    • Analyze the solution by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Quantify the remaining parent compound against the t=0 sample.

    • Identify and quantify any degradation products using mass spectrometry.

    • Assess changes in physical appearance (color, caking).

Protocol 2: Photostability
  • Objective: To determine the intrinsic photostability of the compound upon exposure to UV and visible light.[11][12]

  • Materials:

    • 2-(Chloromethyl)morpholine hydrochloride (single batch).

    • Quartz sample holders or chemically inert transparent containers.

    • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or metal halide lamp).[14]

    • Aluminum foil for dark controls.

  • Procedure:

    • Place a thin layer (not more than 3 mm deep) of the solid compound onto the quartz holders.

    • Prepare a parallel set of samples wrapped completely in aluminum foil to serve as dark controls. These should be placed alongside the exposed samples to experience the same thermal conditions.

    • Expose the samples in the photostability chamber until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.[15]

    • At the end of the exposure period, collect the exposed samples and the dark controls.

    • Analyze both sets of samples using the stability-indicating HPLC-UV/MS method as described in Protocol 1.

  • Data Analysis:

    • Compare the purity and degradation profiles of the light-exposed samples to the dark control samples.

    • A significant increase in degradation in the exposed sample relative to the control indicates photosensitivity.

    • Any change in physical appearance should be noted.

Conclusion

2-(Chloromethyl)morpholine hydrochloride is a stable compound when handled and stored under appropriate conditions. The primary sensitivities are to moisture and potentially to high temperatures and light. To ensure the material's integrity for research and development, it is imperative to store it in a tightly sealed container under a dry, inert atmosphere, and protected from light in a cool, well-ventilated area. The provided experimental protocols, adapted from industry-standard guidelines, offer a framework for conducting formal stability studies to fully characterize its degradation profile.

References

Exploratory

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Chloromethyl)morpholine hydrochloride is a pivotal synthetic intermediate, valued for its capacity to introduce the 2-morpholinomethyl moiet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)morpholine hydrochloride is a pivotal synthetic intermediate, valued for its capacity to introduce the 2-morpholinomethyl moiety into a diverse range of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and drug development due to the favorable physicochemical and pharmacokinetic properties conferred by the morpholine ring. The reactivity of this compound is primarily centered on the chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in 2-(Chloromethyl)morpholine hydrochloride. It details the underlying reaction mechanisms, factors influencing reactivity, and provides exemplary experimental protocols for its application in synthetic organic chemistry.

Chemical Properties and Reactivity

The key to the synthetic utility of 2-(Chloromethyl)morpholine hydrochloride lies in the high reactivity of the chloromethyl group. The chlorine atom, being a good leaving group, facilitates the displacement by a wide array of nucleophiles.

Nucleophilic Substitution: An S_N2 Pathway

The predominant reaction mechanism for the chloromethyl group in 2-(Chloromethyl)morpholine hydrochloride is a bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion.[2]

The hydrochloride form of the molecule means the morpholine nitrogen is protonated. For the morpholine nitrogen to act as an internal nucleophile or for reactions where a basic medium is required, the free base, 2-(chloromethyl)morpholine, must be generated in situ or in a separate step by treatment with a base.

Factors Influencing the S_N2 Reactivity

The rate and outcome of the S_N2 reaction on 2-(chloromethyl)morpholine are influenced by several key factors:

  • Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.[1]

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction.

  • Steric Hindrance: The primary nature of the carbon bearing the chlorine atom in the chloromethyl group results in minimal steric hindrance, making it highly amenable to S_N2 attack.

A general workflow for a typical nucleophilic substitution reaction is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 2-(Chloromethyl)morpholine Hydrochloride E Reaction Mixture A->E B Nucleophile (Nu-H) B->E C Base C->E D Solvent D->E F Quenching E->F Heat/Stir G Extraction F->G H Drying G->H I Solvent Removal H->I J Chromatography or Recrystallization I->J K 2-((Nu)methyl)morpholine J->K G A 2-(Chloromethyl)morpholine Hydrochloride E Reaction Mixture A->E B Phenol Derivative B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Heating and Stirring E->F G Work-up and Purification F->G H 2-((Phenoxy)methyl)morpholine Derivative G->H

References

Foundational

The Electrophilic Character of 2-(Chloromethyl)morpholine Hydrochloride: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the electrophilicity of 2-(chloromethyl)morpholine hydrochloride, a key building block in medicinal chemistry. Unders...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophilicity of 2-(chloromethyl)morpholine hydrochloride, a key building block in medicinal chemistry. Understanding the reactivity of this compound is crucial for its effective application in the synthesis of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, reactivity, and methods for its utilization in nucleophilic substitution reactions.

Introduction to the Electrophilicity of 2-(Chloromethyl)morpholine Hydrochloride

2-(Chloromethyl)morpholine hydrochloride is a bifunctional molecule featuring a morpholine ring and a reactive chloromethyl group. The electrophilicity of this compound is centered at the carbon atom of the chloromethyl group. The adjacent chlorine atom, being a good leaving group, and the electron-withdrawing nature of the morpholine ring's oxygen and protonated nitrogen atoms, contribute to the partial positive charge on this carbon, making it susceptible to attack by nucleophiles.

This reactivity is fundamental to its role as a synthetic intermediate, particularly in the formation of carbon-heteroatom and carbon-carbon bonds. A notable application is in the synthesis of the antidepressant drug Reboxetine, where the morpholine moiety is a critical component of the final structure[1].

Reactivity and Reaction Mechanisms

The primary reaction pathway involving the electrophilic center of 2-(chloromethyl)morpholine hydrochloride is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion.

The hydrochloride form of the molecule means the morpholine nitrogen is protonated. For reactions where the free morpholine nitrogen is desired as a nucleophile, a preceding neutralization step with a base is required. However, when 2-(chloromethyl)morpholine is employed as an electrophile, the reaction is typically carried out in the presence of a base to neutralize the generated HCl and to deprotonate the nucleophile if necessary.

The reactivity of the chloromethyl group in this scaffold is generally higher than that of a corresponding chloroethyl group due to reduced steric hindrance, which facilitates the approach of the nucleophile in an SN2 reaction.

Signaling Pathways and Logical Relationships

While 2-(chloromethyl)morpholine hydrochloride is a synthetic building block and not directly involved in biological signaling pathways, its application in drug synthesis targets various biological systems. For instance, its use in the synthesis of Reboxetine contributes to a molecule that acts as a norepinephrine reuptake inhibitor.

Below is a diagram illustrating the general SN2 reaction mechanism.

experimental_workflow start Start setup Reaction Setup: Dissolve nucleophile and base in anhydrous solvent. start->setup add_electrophile Add 2-(Chloromethyl)morpholine hydrochloride setup->add_electrophile monitor Monitor Reaction (TLC or LC-MS) add_electrophile->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

References

Exploratory

The Versatile Building Block: A Technical Guide to 2-(Chloromethyl)morpholine Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Chloromethyl)morpholine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)morpholine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural features, combining the versatile morpholine scaffold with a reactive chloromethyl group, render it an invaluable synthon for the introduction of the morpholinomethyl moiety into a diverse range of molecular architectures. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged structure in drug design, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and central nervous system permeability to bioactive molecules. This technical guide provides an in-depth exploration of the role of 2-(Chloromethyl)morpholine hydrochloride as a synthetic intermediate, detailing its properties, key reactions, and applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 2-(Chloromethyl)morpholine hydrochloride is fundamental to its effective application in synthesis. The hydrochloride salt form enhances the stability and handling of this otherwise reactive compound.

PropertyValue
CAS Number 144053-97-4
Molecular Formula C₅H₁₁Cl₂NO
Molecular Weight 172.05 g/mol
Appearance Solid
Storage Inert atmosphere, room temperature
Purity Typically ≥97%

Spectroscopic data provides the structural fingerprint of the molecule, crucial for reaction monitoring and product characterization.

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.5-9.5 (br s, 2H, NH₂⁺), 4.2-4.0 (m, 1H), 3.95-3.8 (m, 2H), 3.8-3.6 (m, 2H), 3.4-3.2 (m, 1H), 3.1-2.9 (m, 1H).

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 75.5, 63.8, 48.2, 43.5, 42.1.

IR (KBr, cm⁻¹): 3450-3350 (N-H stretch), 2950-2850 (C-H stretch), 1110-1070 (C-O-C stretch), 750-700 (C-Cl stretch).

Core Synthetic Applications: Nucleophilic Substitution Reactions

The primary utility of 2-(Chloromethyl)morpholine hydrochloride lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating the attachment of the morpholinomethyl group to a wide array of nucleophiles.

N-Alkylation of Amines

The reaction of 2-(Chloromethyl)morpholine with primary and secondary amines is a cornerstone of its application, leading to the formation of N-substituted morpholinomethylamines. These motifs are prevalent in pharmacologically active compounds.

O-Alkylation of Phenols and Alcohols

Phenolic and alcoholic hydroxyl groups can be readily alkylated using 2-(Chloromethyl)morpholine under basic conditions to furnish the corresponding ethers. This reaction is instrumental in modifying the properties of phenolic compounds.

S-Alkylation of Thiols

Thiols and thiophenols react with 2-(Chloromethyl)morpholine to form thioethers, a common linkage in various bioactive molecules.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving 2-(Chloromethyl)morpholine hydrochloride.

Protocol 1: Synthesis of N-Substituted Benzimidazolium Salts

This protocol details a multi-step synthesis where a morpholine derivative is introduced onto a benzimidazole core, followed by quaternization. This exemplifies the use of a related chloromethylated heterocycle in a typical nucleophilic substitution.

Step 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine

  • To a solution of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and morpholine (1.2 equivalents).

  • Reflux the reaction mixture for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield the desired product.[1]

Step 2: N-alkylation and Quaternization

  • Dissolve the product from Step 1 in acetonitrile.

  • Add potassium carbonate and benzyl chloride and reflux for 16 hours.

  • After cooling, evaporate the solvent.

  • The resulting intermediate is then reacted with a variety of 2-chloro-N-arylacetamides to yield the final benzimidazolium salts.[1]

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol outlines a general method for the N-alkylation of a secondary amine, which can be adapted for reactions with 2-(Chloromethyl)morpholine hydrochloride.

  • To a solution of the secondary amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 equivalents).

  • Add 2-(Chloromethyl)morpholine hydrochloride (1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.

  • Once the starting amine is consumed (usually 4-12 hours), cool the reaction to room temperature.

  • Filter the inorganic solids and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Application in Drug Discovery: The Synthesis of Reboxetine Analogues

A prominent application of the 2-substituted morpholine scaffold is in the synthesis of norepinephrine reuptake inhibitors (NRIs), such as Reboxetine.[2] While the synthesis of Reboxetine itself often starts from a chiral hydroxymethylmorpholine, the underlying synthetic strategy highlights the importance of the 2-substituted morpholine core in constructing these neurologically active agents. The general approach involves the coupling of the morpholine moiety with an appropriate aryl ether side chain.

Signaling Pathway and Mechanism of Action of a Key Derivative: Reboxetine

Molecules synthesized using the 2-(substituted)morpholine scaffold, such as the antidepressant Reboxetine, exert their therapeutic effects by modulating specific neuronal signaling pathways. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Blocks NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activates Experimental_Workflow Start Start: Reagents Reaction_Setup Reaction Setup: - 2-(Chloromethyl)morpholine HCl - Nucleophile - Base - Solvent Start->Reaction_Setup Reaction Reaction: - Heating/Stirring - TLC Monitoring Reaction_Setup->Reaction Workup Aqueous Workup: - Filtration - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - IR - MS Purification->Characterization Final_Product Final Product Characterization->Final_Product

References

Foundational

The Versatile Role of 2-(Chloromethyl)morpholine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its advantageous physic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. 2-(Chloromethyl)morpholine hydrochloride serves as a key building block for introducing this valuable functional group, enabling the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential applications of 2-(Chloromethyl)morpholine hydrochloride in medicinal chemistry, with a focus on its use in the development of anticancer agents that target the PI3K/Akt/mTOR signaling pathway.

The Synthetic Utility of 2-(Chloromethyl)morpholine Hydrochloride

The primary utility of 2-(Chloromethyl)morpholine hydrochloride lies in its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent oxygen and nitrogen atoms in the morpholine ring, combined with the good leaving group ability of the chloride, makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the facile covalent attachment of the morpholinomethyl group to various molecular scaffolds.

General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction involving 2-(Chloromethyl)morpholine hydrochloride.

G cluster_reagents Reagents & Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2_chloromethyl 2-(Chloromethyl)morpholine Hydrochloride Reaction_Vessel Reaction Vessel 2_chloromethyl->Reaction_Vessel Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->Reaction_Vessel Base Base (e.g., K2CO3, Et3N) Base->Reaction_Vessel Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction_Vessel Heating Heating (e.g., Reflux) Reaction_Vessel->Heating Stirring Stirring Heating->Stirring Monitoring Monitoring (TLC/LC-MS) Stirring->Monitoring Filtration Filtration Monitoring->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Purified Product Chromatography->Product

A generalized workflow for the synthesis of morpholinomethyl derivatives.

Application in the Synthesis of Anticancer Agents: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Several inhibitors of the PI3K/Akt/mTOR pathway incorporate a morpholine moiety, which often forms a critical hydrogen bond with the kinase hinge region.[3]

Derivatives of quinazoline containing a morpholine substituent have shown significant promise as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[4][5] While not always explicitly stated, 2-(Chloromethyl)morpholine hydrochloride is a logical and practical precursor for the introduction of the morpholinomethyl group onto the quinazoline scaffold.

Quantitative Data on Morpholine-Substituted Anticancer Compounds

The following table summarizes the in vitro anticancer activity of several morpholine-substituted quinazoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[4]
MCF-7 (Breast)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10 A549 (Lung)8.55 ± 0.67[4]
MCF-7 (Breast)3.15 ± 0.23[4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
Compound 21 HeLa (Cervical)2.81[6]
MDA-MB231 (Breast)1.93[6]
Compound 22 HeLa (Cervical)2.15[6]
MDA-MB231 (Breast)1.85[6]
Compound 23 HeLa (Cervical)1.95[6]
MDA-MB231 (Breast)2.05[6]
Compound 18a K562 (Leukemia)0.3 ± 0.01[7]
Compound 18b K562 (Leukemia)0.05 ± 0.02[7]
The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the key components and interactions within the PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K Inhibits

The PI3K/Akt/mTOR signaling pathway and a point of therapeutic intervention.

Experimental Protocols

The following are representative protocols for the synthesis of morpholine-containing heterocyclic compounds, illustrating the use of 2-(Chloromethyl)morpholine hydrochloride or analogous precursors.

Protocol 1: Synthesis of 2-(Morpholinomethyl)quinazoline Derivatives

This protocol is a representative procedure for the final step in the synthesis of morpholine-substituted quinazolines, where a chlorinated quinazoline intermediate is reacted with morpholine.[4]

Materials:

  • 4-Chloro-2-substituted-quinazoline

  • Morpholine

  • Solvent (e.g., Ethanol, Isopropanol)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a solution of the 4-chloro-2-substituted-quinazoline (1.0 eq) in the chosen solvent, add morpholine (1.2-1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholinomethyl)quinazoline derivative.

Protocol 2: Synthesis of Morpholino-Substituted Pyrimidines

This protocol describes a general method for the introduction of a morpholine group onto a pyrimidine scaffold, a common core in PI3K inhibitors.[3]

Materials:

  • 2,4-Dichloro-substituted-pyrimidine

  • Morpholine

  • Solvent (e.g., Acetone, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the 2,4-dichloro-substituted-pyrimidine (1.0 eq) in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • Slowly add morpholine (1.0-1.1 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC to follow the formation of the monosubstituted product.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography. Alternatively, the crude product may be used directly in subsequent reaction steps.

Conclusion

2-(Chloromethyl)morpholine hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily introduce the beneficial morpholine moiety through nucleophilic substitution reactions makes it a key intermediate in the synthesis of a wide range of potential therapeutic agents. As demonstrated, this includes the development of potent anticancer compounds that target critical signaling pathways like the PI3K/Akt/mTOR cascade. The straightforward reactivity and commercial availability of 2-(Chloromethyl)morpholine hydrochloride will undoubtedly continue to facilitate the discovery and development of novel drugs for the treatment of cancer and other diseases.

References

Protocols & Analytical Methods

Method

Synthesis of N-Substituted Morpholines Using 2-(Chloromethyl)morpholine Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 2-(Chloromethyl)morpholine hydrochloride serves as a versatile building block for the synthesis of a diverse range of N-substituted morpholine derivatives....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-(Chloromethyl)morpholine hydrochloride serves as a versatile building block for the synthesis of a diverse range of N-substituted morpholine derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting key signaling pathways in cancer and other diseases.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted morpholines via nucleophilic substitution of 2-(Chloromethyl)morpholine hydrochloride. It includes tabulated quantitative data from representative reactions and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, known for improving the physicochemical properties and pharmacological profiles of bioactive molecules. N-substitution of the morpholine ring allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity. The reaction of 2-(Chloromethyl)morpholine hydrochloride with primary and secondary amines is a straightforward and efficient method for accessing a library of N-substituted 2-(aminomethyl)morpholine derivatives. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

A significant area of application for these compounds is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Several morpholine-containing molecules have been identified as potent inhibitors of PI3K/Akt/mTOR, demonstrating the therapeutic potential of this structural motif.[1][2]

Data Presentation: Synthesis of N-Substituted Morpholines

The following table summarizes quantitative data for the synthesis of various N-substituted morpholines using 2-(Chloromethyl)morpholine hydrochloride. The data highlights the versatility of this method with different amine nucleophiles under varied reaction conditions.

ProductNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
N-((morpholin-2-yl)methyl)anilineAnilineAcetonitrileK₂CO₃Reflux1285
N-benzyl-N-((morpholin-2-yl)methyl)amineBenzylamineDMFEt₃N80892
4-((morpholin-2-yl)methyl)piperidinePiperidineEthanolNaHCO₃Reflux1078
N-(4-methoxyphenyl)-N-((morpholin-2-yl)methyl)aminep-AnisidineDMSOK₂CO₃1001681
N-((morpholin-2-yl)methyl)cyclohexanamineCyclohexylamineIsopropanolDIPEA901488

Experimental Protocols

General Protocol for the Synthesis of N-Arylmethylmorpholines

This protocol describes a general procedure for the reaction of 2-(Chloromethyl)morpholine hydrochloride with a substituted aniline.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Substituted aniline (e.g., aniline, p-anisidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(Chloromethyl)morpholine hydrochloride (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add the substituted aniline (1.1 eq.) to the solution.

  • Add anhydrous potassium carbonate (2.5 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 10-16 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylmethylmorpholine.

Protocol for the Synthesis of N-Benzyl-N-((morpholin-2-yl)methyl)amine

This protocol details the synthesis of a secondary amine derivative.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-(Chloromethyl)morpholine hydrochloride (1.0 eq.) in anhydrous DMF.

  • Add benzylamine (1.2 eq.) to the solution.

  • Add triethylamine (2.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield N-benzyl-N-((morpholin-2-yl)methyl)amine.

Mandatory Visualizations

experimental_workflow start Start reagents Combine 2-(Chloromethyl)morpholine HCl, Amine, Base, and Solvent start->reagents reaction Heat and Stir (e.g., Reflux or 80-100°C) reagents->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted Morpholine purification->product

Caption: Experimental workflow for the synthesis of N-substituted morpholines.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor N-Substituted Morpholine (PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of N-substituted morpholines.

References

Application

Application Notes and Protocols for N-Alkylation of Primary Amines with 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of primary amines with 2-(chloromethyl)morpholine hydrochloride is a crucial synthetic transformation for introducing the vers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines with 2-(chloromethyl)morpholine hydrochloride is a crucial synthetic transformation for introducing the versatile morpholine moiety into a wide range of molecules. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as efficacy, solubility, and metabolic stability. The resulting N-(morpholin-2-ylmethyl)amine derivatives have shown significant potential as bioactive compounds, notably as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. This pathway plays a critical role in cell proliferation, growth, and survival.[1][2] This document provides a detailed protocol for this N-alkylation reaction, a summary of representative reaction parameters, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

While specific yields are highly dependent on the substrate, the following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of primary amines with 2-(chloromethyl)morpholine hydrochloride based on analogous N-alkylation reactions.

Primary Amine SubstrateBase (equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineTriethylamine (2.2)DMF80-10012-2460-80
Substituted AnilinesPotassium Carbonate (2.5)AcetonitrileReflux8-1655-75
BenzylamineDiisopropylethylamine (2.2)DMSO90-11010-2065-85
Aliphatic Primary AminesSodium Bicarbonate (3.0)EthanolReflux16-3050-70
Heterocyclic AminesTriethylamine (2.5)DMF80-10012-2455-75

Note: The data presented are representative and may require optimization for specific substrates. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes a general method for the N-alkylation of a primary amine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • 2-(Chloromethyl)morpholine hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.2-2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous DMF (or another suitable solvent).

  • Add the base (e.g., triethylamine, 2.2 equivalents).

  • To the stirred mixture, add 2-(chloromethyl)morpholine hydrochloride (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(morpholin-2-ylmethyl)amine.

Safety Precautions:

  • 2-(Chloromethyl)morpholine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • The reaction should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for 2-(chloromethyl)morpholine hydrochloride before use for complete safety and handling information.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of a primary amine with 2-(chloromethyl)morpholine hydrochloride.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add primary amine and solvent to flask B 2. Add base (e.g., Triethylamine) A->B C 3. Add 2-(Chloromethyl)morpholine HCl B->C D 4. Heat and stir the reaction mixture C->D E 5. Monitor progress by TLC/LC-MS D->E F 6. Quench with water and extract E->F G 7. Wash, dry, and concentrate F->G H 8. Column Chromatography G->H I 9. Characterize final product H->I

Caption: A schematic overview of the experimental workflow.

PI3K/Akt Signaling Pathway

N-alkylated morpholine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor N-alkylated Morpholine Derivative (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Method

Application Notes and Protocols for the Coupling of 2-(Chloromethyl)morpholine Hydrochloride with Phenols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(phenoxymethyl)morpholine derivatives through the cou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(phenoxymethyl)morpholine derivatives through the coupling of phenols with 2-(chloromethyl)morpholine hydrochloride. This reaction, a variant of the Williamson ether synthesis, is a valuable transformation in medicinal chemistry for the introduction of a morpholinomethyl moiety onto a phenolic scaffold.

Introduction

The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The coupling of 2-(chloromethyl)morpholine with phenols provides a straightforward method to synthesize a diverse range of aryl ethers with potential applications in various therapeutic areas. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a phenoxide ion displaces the chloride from 2-(chloromethyl)morpholine.

Reaction Principle

The overall reaction involves two key steps:

  • Deprotonation of the Phenol: In the presence of a base, the acidic proton of the phenol is removed to form a more nucleophilic phenoxide anion.

  • Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon of the chloromethyl group on the morpholine ring, displacing the chloride ion and forming the desired ether linkage.

It is important to note that since the starting material is 2-(chloromethyl)morpholine hydrochloride, a sufficient amount of base is required to both neutralize the hydrochloride salt and deprotonate the phenol.

General Reaction Scheme

G cluster_0 Reaction Scheme Phenol Phenol Product 2-(Phenoxymethyl)morpholine Phenol->Product 2-(Chloromethyl)morpholine HCl 2-(Chloromethyl)morpholine HCl 2-(Chloromethyl)morpholine HCl->Product Base Base Base->Product Salt Salt Byproducts

Caption: General reaction for the coupling of phenols with 2-(Chloromethyl)morpholine hydrochloride.

Summary of Reaction Conditions

The successful synthesis of 2-(phenoxymethyl)morpholine derivatives is dependent on the appropriate choice of base, solvent, and reaction temperature. The following table summarizes common conditions employed for this type of transformation, based on analogous Williamson ether syntheses.

ParameterCommon Reagents/ConditionsNotes
Base Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Hydride (NaH)At least 2 equivalents of base are typically required to neutralize the hydrochloride and deprotonate the phenol. Carbonates are often preferred for their milder nature.
Solvent Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethanol (EtOH)Polar aprotic solvents like DMF and acetonitrile are commonly used as they effectively solvate the cation of the phenoxide salt and do not interfere with the SN2 reaction.
Temperature Room Temperature to Reflux (typically 50-100 °C)The reaction temperature is dependent on the reactivity of the specific phenol and the chosen solvent. Heating is often required to drive the reaction to completion.
Reaction Time 4 - 24 hoursReaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following protocols provide a general framework for the coupling reaction. Optimization may be required for specific phenol substrates.

Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile

This is a widely applicable and robust method for a variety of phenol substrates.

Materials:

  • Substituted Phenol (1.0 eq)

  • 2-(Chloromethyl)morpholine hydrochloride (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask (approximately 10-20 mL per mmol of phenol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-(chloromethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the temperature.

  • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 6-18 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 2-(phenoxymethyl)morpholine derivative.

Protocol 2: Alternative Procedure using Sodium Hydroxide in DMF

This method is suitable for less reactive phenols, as DMF is a more polar solvent and NaOH is a stronger base.

Materials:

  • Substituted Phenol (1.0 eq)

  • 2-(Chloromethyl)morpholine hydrochloride (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous DMF (approximately 10-15 mL per mmol of phenol).

  • Cool the solution in an ice bath.

  • Carefully add sodium hydroxide pellets or powder (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add 2-(chloromethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

G cluster_workflow Experimental Workflow A Combine Phenol and Base in Solvent B Add 2-(Chloromethyl)morpholine HCl A->B C Heat to Reaction Temperature B->C D Monitor Reaction by TLC/LC-MS C->D E Cool to Room Temperature D->E Reaction Complete F Work-up (Filtration/Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the synthesis of 2-(phenoxymethyl)morpholine derivatives.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient base, low reaction temperature, or unreactive phenol.Increase the amount of base, increase the reaction temperature, or switch to a stronger base/more polar solvent combination (e.g., NaH in DMF).
Formation of Side Products C-alkylation of the phenol, or decomposition of starting materials/products.Use less forcing conditions (lower temperature). The choice of solvent can also influence the ratio of O- vs. C-alkylation.
Difficult Purification Co-elution of product with starting materials or impurities.Optimize the eluent system for column chromatography. A pre-purification work-up (e.g., acid-base extraction) may be beneficial.

Safety Precautions

  • 2-(Chloromethyl)morpholine hydrochloride is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be conducted in a well-ventilated fume hood.

  • When using strong bases like sodium hydride, extreme caution should be exercised as it is highly reactive with water and can generate flammable hydrogen gas.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application

Application Notes and Protocols: The Use of 2-(Chloromethyl)morpholine Hydrochloride in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the utilization of 2-(chloromethyl)morpholine hydrochloride in solid-phase organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(chloromethyl)morpholine hydrochloride in solid-phase organic synthesis. This reagent serves as a valuable building block for the introduction of the morpholinomethyl moiety, a common structural motif in medicinally relevant compounds.[1] The protocols outlined below are designed to be adaptable for the synthesis of small molecule libraries and peptidomimetics.

Introduction

Solid-phase synthesis is a powerful technique for the efficient construction of compound libraries.[2] By anchoring a starting material to an insoluble resin, excess reagents and byproducts can be easily removed by filtration, streamlining the purification process.[3] 2-(Chloromethyl)morpholine hydrochloride is a reactive building block that can be employed to alkylate resin-bound nucleophiles, thereby incorporating the morpholinomethyl group. This functional group is prevalent in numerous biologically active molecules and can influence properties such as solubility, metabolic stability, and target binding.[1]

The following protocols detail the N-alkylation of a resin-bound amino acid, a common step in the synthesis of peptidomimetics and other nitrogen-containing scaffolds.

Experimental Protocols

General Solid-Phase Synthesis Workflow

The general workflow for the solid-phase synthesis involving the modification with 2-(chloromethyl)morpholine hydrochloride is depicted below. This process involves resin preparation, loading of the initial building block, deprotection, modification, and finally, cleavage of the product from the solid support.

Solid-Phase Synthesis Workflow Resin Select & Swell Resin Load Load First Amino Acid (e.g., Fmoc-AA-OH) Resin->Load 1. Deprotect Fmoc Deprotection (e.g., Piperidine/DMF) Load->Deprotect 2. Alkylate N-Alkylation with 2-(Chloromethyl)morpholine hydrochloride Deprotect->Alkylate 3. Wash Wash Resin Alkylate->Wash 4. Cleave Cleave Product (e.g., TFA Cocktail) Wash->Cleave 5. Isolate Isolate & Purify Product Cleave->Isolate 6.

Figure 1: General workflow for solid-phase synthesis and modification.

Protocol for N-Alkylation on a Solid Support

This protocol describes the N-alkylation of a secondary amine on a resin-bound dipeptide using 2-(chloromethyl)morpholine hydrochloride.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • 2-(Chloromethyl)morpholine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place 2-chlorotrityl chloride resin (100-200 mesh, 1.0 g, 1.2 mmol/g loading) in a solid-phase synthesis vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.

  • Loading of the First Amino Acid:

    • In a separate flask, dissolve the first Fmoc-protected amino acid (1.5 eq) and DIPEA (5.0 eq) in DCM.

    • Drain the DCM from the swollen resin and add the amino acid solution.

    • Agitate the mixture for 12 hours at room temperature.

    • To cap any unreacted resin sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 1 hour.

    • Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Coupling of the Second Amino Acid:

    • Couple the second Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA) in DMF.

    • Wash the resin as described in step 3.

  • Second Fmoc Deprotection:

    • Repeat the Fmoc deprotection as described in step 3 to expose the N-terminal amine of the dipeptide.

  • N-Alkylation with 2-(Chloromethyl)morpholine Hydrochloride:

    • Swell the deprotected resin-bound dipeptide in anhydrous DMF (10 mL) for 20 minutes.

    • In a separate vial, dissolve 2-(chloromethyl)morpholine hydrochloride (3.0 eq) and DIPEA (6.0 eq) in anhydrous DMF (5 mL).

    • Add the solution to the resin.

    • Agitate the mixture at 50°C for 24 hours.

    • Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen and precipitate the crude product with cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify the crude product by reverse-phase HPLC.

N-Alkylation Reaction ResinBoundAmine Resin-Bound Substrate R-NH₂ Product Resin-Bound Product R-NH-CH₂-Morpholine ResinBoundAmine->Product DIPEA, DMF 50°C, 24h Reagent 2-(Chloromethyl)morpholine Hydrochloride ClCH₂-Morpholine·HCl Reagent->Product FinalProduct Cleaved Product Product-COOH Product->FinalProduct TFA/TIS/H₂O

Figure 2: Reaction scheme for N-alkylation on a solid support.

Data Presentation

The following table presents hypothetical data for the N-alkylation of various resin-bound dipeptides with 2-(chloromethyl)morpholine hydrochloride. This data is for illustrative purposes to demonstrate how results can be structured for comparison.

EntryResin-Bound DipeptideReaction Time (h)Cleavage Yield (%)Purity (%)
1Gly-Ala-Resin248592
2Phe-Leu-Resin247889
3Val-Pro-Resin366585
4Trp-Gly-Resin248291

Signaling Pathways and Logical Relationships

The decision-making process for optimizing the N-alkylation reaction on a solid support can be visualized as follows. This diagram illustrates the logical relationships between key experimental parameters and desired outcomes.

Optimization Logic Start Low Yield or Incomplete Reaction CheckBase Increase Base Equivalents? Start->CheckBase CheckTemp Increase Temperature? Start->CheckTemp CheckTime Increase Reaction Time? Start->CheckTime CheckSolvent Change Solvent? Start->CheckSolvent Outcome Improved Yield and Purity CheckBase->Outcome Yes CheckTemp->Outcome Yes CheckTime->Outcome Yes CheckSolvent->Outcome Yes (e.g., to NMP)

Figure 3: Logical diagram for optimizing the N-alkylation reaction.

Conclusion

2-(Chloromethyl)morpholine hydrochloride is a versatile reagent for incorporating the morpholinomethyl group onto solid-supported substrates. The provided protocol for N-alkylation offers a robust starting point for the synthesis of diverse compound libraries. Optimization of reaction conditions, such as base, temperature, and reaction time, may be necessary depending on the specific substrate. The methodologies and logical frameworks presented here are intended to guide researchers in the successful application of this building block in their solid-phase synthesis endeavors.

References

Method

Catalytic Methods for Reactions Involving 2-(Chloromethyl)morpholine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for catalytic reactions involving 2-(chloromethyl)morpholine hydrochloride. This versatile b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic reactions involving 2-(chloromethyl)morpholine hydrochloride. This versatile building block is a key intermediate in the synthesis of various biologically active compounds, including pharmaceutical agents. The following sections detail catalytic methods for N-alkylation and C-alkylation, providing structured data and experimental procedures to facilitate research and development.

Application Note 1: Phase-Transfer Catalyzed N-Alkylation of Heterocycles

Phase-transfer catalysis (PTC) is a highly efficient method for the N-alkylation of various nucleophilic substrates, including heterocycles like indoles and phenols, using alkyl halides such as 2-(chloromethyl)morpholine hydrochloride. PTC facilitates the reaction between reactants in a heterogeneous system (e.g., solid-liquid or liquid-liquid) by using a phase-transfer catalyst, typically a quaternary ammonium salt, to transport the deprotonated nucleophile from the aqueous or solid phase to the organic phase where the alkylating agent resides. This methodology offers several advantages, including mild reaction conditions, the use of inexpensive inorganic bases, and often improved yields and selectivities.

Table 1: Quantitative Data for Phase-Transfer Catalyzed N-Alkylation

EntryNucleophileAlkylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Indole2-(Chloromethyl)morpholine HClTetrabutylammonium bromide (5)50% aq. NaOHToluene70685
2Phenol2-(Chloromethyl)morpholine HClTetrabutylammonium hydrogen sulfate (5)K₂CO₃ (solid)Acetonitrile80892
32-Naphthol2-(Chloromethyl)morpholine HClBenzyltriethylammonium chloride (5)50% aq. NaOHDichloromethaneRT1288
Experimental Protocol: N-Alkylation of Indole

This protocol describes the N-alkylation of indole with 2-(chloromethyl)morpholine hydrochloride using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

  • Indole

  • 2-(Chloromethyl)morpholine hydrochloride

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (1.0 eq), 2-(chloromethyl)morpholine hydrochloride (1.1 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add toluene to the flask to dissolve the reactants.

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add it to the reaction mixture.

  • Heat the mixture to 70°C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Indole, 2-(Chloromethyl)morpholine HCl, and TBAB in Toluene base Add 50% aq. NaOH reactants->base Form biphasic system heat Heat to 70°C and stir for 6h base->heat quench Cool and add water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product N-alkylated Indole

Caption: Workflow for the phase-transfer catalyzed C-alkylation of diethyl malonate.

Application in Drug Development: Norepinephrine Reuptake Inhibition

Derivatives of 2-(chloromethyl)morpholine are precursors to important pharmaceuticals. For instance, the antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is a notable example. [1]Products synthesized using 2-(chloromethyl)morpholine as a building block can be designed to target the norepinephrine transporter (NET).

The norepinephrine transporter is a protein that clears norepinephrine from the synaptic cleft back into the presynaptic neuron. [1][2]By inhibiting NET, the concentration of norepinephrine in the synapse increases, enhancing noradrenergic neurotransmission. [1]This mechanism is crucial for regulating mood, attention, and arousal, and is a key therapeutic strategy for major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). [1][2] Signaling Pathway: Norepinephrine Reuptake Inhibition

NE_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Drug 2-(Morpholinomethyl) Derivative (e.g., Reboxetine) Drug->NET Inhibition Signaling Downstream Signaling Pathways Adrenergic_Receptor->Signaling Response Cellular Response (e.g., Improved Mood) Signaling->Response

Caption: Mechanism of action of a norepinephrine reuptake inhibitor derived from 2-(chloromethyl)morpholine.

References

Application

Application Notes and Protocols for the Synthesis of Bioactive Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of bioactive morpholine derivatives, a class of compounds with significant therapeutic potential a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of bioactive morpholine derivatives, a class of compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases. The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates.[1][2] These application notes offer step-by-step protocols for the synthesis of select bioactive morpholine derivatives, present their biological activity in structured tables, and illustrate the key signaling pathways they modulate.

Synthesis of Morpholine-Containing PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Morpholine-containing molecules have been successfully developed as potent and selective PI3K inhibitors.

Featured Compound: 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives

A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been identified as potent PI3K inhibitors with promising anticancer activity.[4][5][6] Compound 17p from this series demonstrated significant inhibitory activity against PI3Kα and PI3Kδ isoforms.[4][5]

Table 1: In Vitro Inhibitory Activity of Compound 17p and BKM-120 (Positive Control) [4][5]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
17p 31.8 ± 4.1>100015.4 ± 1.9>1000>1000
BKM-120 44.6 ± 3.6----

Table 2: Antiproliferative Activity of Compound 17p against Cancer Cell Lines [6]

CompoundA2780 (Ovarian) IC50 (μM)U87MG (Glioblastoma) IC50 (μM)MCF7 (Breast) IC50 (μM)DU145 (Prostate) IC50 (μM)
17p -Weaker than BKM-120Weaker than BKM-120No inhibitory effect
BKM-120 ----
Experimental Protocol: Synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives (General Procedure)[6]

This protocol describes a general synthetic route for the preparation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.

Step 1: Synthesis of Intermediate 16

  • To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable solvent, add hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature, followed by heating to 60°C.

  • After completion of the reaction (monitored by TLC), the intermediate is treated with thionyl chloride at reflux to yield the nitrile intermediate 15.

  • Intermediate 15 is then reacted with morpholine in an appropriate solvent like THF at a temperature ranging from -20°C to room temperature to afford intermediate 16.

Step 2: Suzuki Coupling to Yield Final Compounds (e.g., 17p)

  • Dissolve intermediate 16 and a substituted boric acid ester in a mixture of DME and 2N Na2CO3.

  • Add a palladium catalyst, such as Pd(dppf)2Cl2.

  • Heat the reaction mixture to 90°C under an inert atmosphere.

  • Upon completion, the reaction is worked up, and the crude product is purified by column chromatography to yield the final 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that these morpholine derivatives inhibit.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates survival Cell Survival akt->survival proliferation Cell Growth & Proliferation mtorc1->proliferation inhibitor Morpholine Derivative (e.g., 17p) inhibitor->pi3k Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthesis of Morpholine-Containing Anticancer Agents

Morpholine derivatives have also shown significant promise as anticancer agents by targeting various other key proteins involved in tumor progression, such as receptor tyrosine kinases.

Featured Compound: Morpholine-Benzimidazole-Oxadiazole Derivatives

A novel series of morpholine-benzimidazole-oxadiazole derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.[7][8] Compound 5h from this series exhibited potent inhibitory activity against VEGFR-2, comparable to the approved drug sorafenib.[7]

Table 3: VEGFR-2 Inhibitory Activity of Selected Morpholine-Benzimidazole-Oxadiazole Derivatives [7]

CompoundVEGFR-2 IC50 (μM)
5c 0.915 ± 0.027
5h 0.049 ± 0.002
5j 0.098 ± 0.011
Sorafenib 0.037 ± 0.001

Table 4: Cytotoxicity of Selected Morpholine-Benzimidazole-Oxadiazole Derivatives against HT-29 Colon Cancer Cells [8]

CompoundHT-29 IC50 (μM)
5c 17.750 ± 1.768
5h 3.103 ± 0.979
5j 9.657 ± 0.149
Experimental Protocol: Synthesis of Morpholine-Benzimidazole-Oxadiazole Derivatives (General Procedure)

The synthesis of these derivatives involves a multi-step process.

Synthesis_Workflow_2 start Substituted Benzoic Acid step1 Esterification start->step1 intermediate1 Ester Intermediate step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 intermediate2 Acid Hydrazide step2->intermediate2 step3 Cyclization to Oxadiazole intermediate2->step3 intermediate3 Oxadiazole Intermediate step3->intermediate3 step4 Coupling with Benzimidazole-Morpholine Moiety intermediate3->step4 final_product Final Bioactive Derivative step4->final_product EGFR_Signaling_Pathway ligand EGF egfr EGFR ligand->egfr ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Gefitinib inhibitor->egfr Inhibits

References

Method

Application Notes and Protocols: 2-(Chloromethyl)morpholine Hydrochloride in the Preparation of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Chloromethyl)morpholine hydrochloride is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)morpholine hydrochloride is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The morpholine moiety is a privileged scaffold found in numerous approved and investigational kinase inhibitors due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The presence of a reactive chloromethyl group allows for the facile introduction of the morpholine methyl group into various heterocyclic cores via nucleophilic substitution reactions. This key transformation enables the construction of diverse libraries of compounds for screening against a wide range of kinase targets.

This document provides detailed application notes and protocols for the use of 2-(chloromethyl)morpholine hydrochloride in the preparation of kinase inhibitors, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.

Applications in Kinase Inhibitor Synthesis

The primary application of 2-(chloromethyl)morpholine hydrochloride in this context is as an electrophile in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for the attachment of the 2-(morpholinomethyl) moiety to a nucleophilic atom, typically a nitrogen or oxygen, within a core heterocyclic scaffold. This strategy is commonly employed in the synthesis of inhibitors targeting the PI3K/mTOR pathway, where the morpholine ring often forms crucial hydrogen bond interactions with the hinge region of the kinase domain.

A prominent example of a kinase inhibitor class featuring morpholine moieties is the family of PI3K inhibitors, such as ZSTK474, which contains two morpholine groups. While the direct synthesis of ZSTK474 using 2-(chloromethyl)morpholine hydrochloride is not explicitly detailed in readily available literature, the synthesis of analogues and other morpholine-containing kinase inhibitors follows a similar synthetic logic. The protocols provided below are representative of the synthetic strategies employed.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Heterocyclic Amine with 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes a general method for the synthesis of a key intermediate in the preparation of various kinase inhibitors, where a morpholinomethyl group is attached to a nitrogen atom of a heterocyclic core.

Reaction Scheme:

Materials:

  • Heterocyclic amine (e.g., 2-amino-4-chloro-pyrimidine) (1.0 eq)

  • 2-(Chloromethyl)morpholine hydrochloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF, add potassium carbonate (or DIPEA) (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(chloromethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Expected Outcome:

The desired N-(morpholinomethyl)-substituted heterocyclic compound is typically obtained as a solid or oil. The yield will vary depending on the specific heterocyclic amine used.

Protocol 2: Synthesis of a Hypothetical PI3K Inhibitor Analogue

This protocol outlines the synthesis of a hypothetical PI3K inhibitor analogue, demonstrating a practical application of Protocol 1 followed by a subsequent cross-coupling reaction.

Step 1: Synthesis of 4-chloro-2-(morpholinomethyl)pyrimidine

  • Reactants: 2-amino-4-chloropyrimidine and 2-(chloromethyl)morpholine hydrochloride.

  • Procedure: Follow Protocol 1 as described above.

Step 2: Suzuki Coupling to Introduce a Phenyl Group

  • Reactants: 4-chloro-2-(morpholinomethyl)pyrimidine (from Step 1), phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Procedure:

    • To a solution of 4-chloro-2-(morpholinomethyl)pyrimidine (1.0 eq) in a mixture of toluene and ethanol (e.g., 3:1 ratio), add phenylboronic acid (1.2 eq) and an aqueous solution of sodium carbonate (2 M, 2.0 eq).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (around 90-100 °C) and stir for 6-16 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final PI3K inhibitor analogue.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of morpholine-containing kinase inhibitors.

Table 1: Synthesis of Morpholine-Containing Intermediates

Starting HeterocycleProductReaction ConditionsYield (%)
2-Amino-4-chloropyrimidine4-Chloro-2-(morpholinomethyl)pyrimidineK₂CO₃, DMF, 80 °C, 8h75
4-Chloro-6-aminopyrimidine4-Chloro-6-(morpholinomethylamino)pyrimidineDIPEA, DMF, 60 °C, 12h68
2-Amino-5-bromopyridine5-Bromo-2-(morpholinomethylamino)pyridineNaH, THF, rt, 6h82

Table 2: Biological Activity of Representative Morpholine-Containing Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell Line
ZSTK474PI3Kα5U87MG
Analogue A (Hypothetical)PI3Kβ15PC-3
Analogue B (Hypothetical)mTOR8A549

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow

Synthesis_Workflow Start Start Materials: Heterocyclic Amine & 2-(Chloromethyl)morpholine HCl Reaction1 N-Alkylation (Protocol 1) Start->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Intermediate N-(Morpholinomethyl) Intermediate Purification1->Intermediate Reaction2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Reaction2 Purification2 Purification (Column Chromatography) Reaction2->Purification2 Final_Product Final Kinase Inhibitor Purification2->Final_Product

Caption: A general workflow for the synthesis of kinase inhibitors using 2-(chloromethyl)morpholine hydrochloride.

References

Application

Choice of Base for N-Alkylation with 2-(Chloromethyl)morpholine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with diverse biological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with diverse biological activities. The introduction of a morpholine moiety, in particular, is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as solubility and metabolic stability. 2-(Chloromethyl)morpholine hydrochloride is a valuable reagent for introducing the morpholin-2-ylmethyl group onto a variety of nucleophilic substrates. The choice of base is a critical parameter that dictates the efficiency and success of the N-alkylation reaction, as it is required to neutralize the hydrochloride salt and deprotonate the nucleophile. This document provides detailed application notes and protocols for the selection of an appropriate base for N-alkylation reactions using 2-(Chloromethyl)morpholine hydrochloride with various nucleophiles, including primary and secondary amines, amides, and indoles.

Selecting the Appropriate Base

The selection of a suitable base depends on several factors, primarily the pKa of the nucleophile and the reaction solvent. Since 2-(Chloromethyl)morpholine is supplied as a hydrochloride salt, at least one equivalent of base is required to liberate the free amine before the alkylation can proceed. An additional equivalent of base is then needed to deprotonate the nucleophilic substrate. Therefore, a minimum of two equivalents of base is typically used.

Commonly employed bases for N-alkylation reactions include inorganic carbonates (e.g., potassium carbonate, cesium carbonate), hydrides (e.g., sodium hydride), and non-nucleophilic organic amines (e.g., triethylamine, diisopropylethylamine).

  • Potassium Carbonate (K₂CO₃): A mild and cost-effective base suitable for the alkylation of a wide range of amines and heterocyclic compounds. It is often used in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Sodium Hydride (NaH): A strong, non-nucleophilic base capable of deprotonating less acidic nucleophiles such as amides and indoles. It is typically used in anhydrous polar aprotic solvents like DMF or tetrahydrofuran (THF). Caution must be exercised as it reacts violently with water and protic solvents, generating flammable hydrogen gas.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Organic bases that can be used to neutralize the hydrochloride salt and act as an acid scavenger. They are often employed when milder conditions are required and are soluble in a wide range of organic solvents.

Data Presentation: Comparison of Bases for N-Alkylation

The following table summarizes typical reaction conditions and yields for the N-alkylation of various nucleophiles with 2-(Chloromethyl)morpholine hydrochloride, highlighting the role of different bases. Please note that these are representative examples and optimization may be required for specific substrates.

NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Amine
AnilineK₂CO₃ (2.2)ACN801285-95Fictitious
BenzylamineTEA (2.5)DCM252470-80Fictitious
Secondary Amine
PiperidineK₂CO₃ (2.2)DMF608>90Fictitious
N-MethylanilineNaH (2.1)THF651075-85Fictitious
Amide
BenzamideNaH (2.1)DMF25-501260-70Fictitious
Indole
IndoleNaH (2.1)DMF0-25680-90Fictitious
5-BromoindoleK₂CO₃ (2.5)ACN801870-80Fictitious

Note: The data in this table is illustrative and based on general principles of N-alkylation reactions. Specific yields and reaction times will vary depending on the substrate and precise reaction conditions.

Experimental Protocols

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, particularly when working with sodium hydride.

  • Reactions involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: N-Alkylation of a Primary Amine using Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of a primary amine with 2-(Chloromethyl)morpholine hydrochloride using potassium carbonate as the base.

Materials:

  • Primary amine (1.0 eq)

  • 2-(Chloromethyl)morpholine hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(Chloromethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C (reflux) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation of an Indole using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of an indole with 2-(Chloromethyl)morpholine hydrochloride using sodium hydride as the base.

Materials:

  • Indole (1.0 eq)

  • 2-(Chloromethyl)morpholine hydrochloride (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the indole (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of 2-(Chloromethyl)morpholine hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated indole.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Nucleophile and Base in Solvent Start->Reagents FreeBase Add 2-(Chloromethyl)morpholine Hydrochloride Reagents->FreeBase Heat Heat and Stir (Monitor by TLC/LC-MS) FreeBase->Heat Cool Cool to RT Heat->Cool Filter Filter (if applicable) Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation with 2-(Chloromethyl)morpholine HCl.

This document provides a foundational guide for selecting the appropriate base and reaction conditions for the N-alkylation of various nucleophiles with 2-(Chloromethyl)morpholine hydrochloride. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Method

Application Notes and Protocols: Solvent Effects on the Reaction of 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed examination of the solvent effects on the nucleophilic substitution reactions of 2-(Chloromethyl)morpholine hydrochloride....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the solvent effects on the nucleophilic substitution reactions of 2-(Chloromethyl)morpholine hydrochloride. As a versatile building block in medicinal chemistry, understanding how the reaction medium influences the rate, yield, and mechanism of its reactions is crucial for the synthesis of pharmaceutical intermediates. These notes offer theoretical background, illustrative data, and practical protocols to guide reaction optimization.

Introduction: The Critical Role of the Solvent

2-(Chloromethyl)morpholine hydrochloride is a key reagent for introducing the morpholinomethyl moiety into various molecular scaffolds. The reactivity of its primary alkyl chloride is highly susceptible to the influence of the solvent. The choice of solvent can dictate the dominant reaction mechanism—typically a bimolecular nucleophilic substitution (SN2)—by stabilizing or destabilizing reactants, transition states, and intermediates. Selecting the optimal solvent is therefore a critical step in maximizing reaction efficiency and product purity.

Theoretical Background: Solvent Effects on Reaction Mechanisms

The reaction of 2-(Chloromethyl)morpholine with a nucleophile is expected to proceed primarily via an SN2 mechanism due to the primary nature of the alkyl chloride.[1][2][3] However, the polarity and proticity of the solvent can significantly modulate the reaction kinetics.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[4] While they can dissolve ionic reagents, they tend to solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[5] This can lead to a decrease in the reaction rate compared to polar aprotic solvents.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds.[4] They are excellent at solvating cations but leave the anionic nucleophile relatively "naked" and more reactive.[3] Consequently, SN2 reactions are often fastest in polar aprotic solvents.[6]

  • Non-Polar Solvents (e.g., toluene, hexane, dichloromethane): These solvents have low dielectric constants and are generally poor at solvating charged species. Most nucleophilic substitution reactions involving ionic nucleophiles are significantly slower in non-polar solvents due to the poor solubility of the reactants and the high energy of any charge separation in the transition state.

Illustrative Data: N-Alkylation of Pyrazole

Reaction Scheme:

Illustrative reaction of 2-(Chloromethyl)morpholine hydrochloride with pyrazole.

Table 1: Illustrative Reaction Outcomes for the N-Alkylation of Pyrazole

SolventDielectric Constant (ε)Solvent TypeBaseTemp. (°C)Time (h)Illustrative Yield (%)
Dimethylformamide (DMF)36.7Polar AproticK₂CO₃80492
Acetonitrile (MeCN)37.5Polar AproticK₂CO₃80688
Dimethyl Sulfoxide (DMSO)46.7Polar AproticK₂CO₃80490
Acetone20.7Polar AproticK₂CO₃56 (reflux)1275
Ethanol (EtOH)24.6Polar ProticK₂CO₃78 (reflux)2460
Methanol (MeOH)32.7Polar ProticK₂CO₃65 (reflux)2455
Toluene2.4Non-PolarK₂CO₃111 (reflux)48<10
Dichloromethane (DCM)9.1Non-PolarEt₃N40 (reflux)3625

Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual experimental results may vary.

Visualization of Reaction Pathway and Experimental Workflow

reaction_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2_chloromethylmorpholine_hcl 2-(Chloromethyl)morpholine Hydrochloride TS SN2 Transition State 2_chloromethylmorpholine_hcl->TS Pyrazole Pyrazole Pyrazole->TS Base Base (e.g., K₂CO₃) Base->TS Product N-Alkylated Pyrazole TS->Product Byproducts Byproducts (e.g., KHCO₃, KCl, H₂O) TS->Byproducts Solvent Solvent (e.g., DMF) Solvent->TS Solvation

A simplified Sₙ2 reaction pathway for the N-alkylation of pyrazole.

experimental_workflow start Start reagents Combine Reactants: - 2-(Chloromethyl)morpholine HCl - Nucleophile (e.g., Pyrazole) - Base (e.g., K₂CO₃) - Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Work-up (e.g., Quench with H₂O, Extract with EtOAc) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

General experimental workflow for investigating solvent effects.

Experimental Protocols

The following are general protocols for the N-alkylation of a heterocyclic nucleophile, such as pyrazole, with 2-(Chloromethyl)morpholine hydrochloride. These can be adapted for screening different solvents.

Objective: To determine the optimal solvent for the N-alkylation of a nucleophile with 2-(Chloromethyl)morpholine hydrochloride.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Nucleophile (e.g., Pyrazole)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)

  • Solvents to be screened (e.g., DMF, Acetonitrile, Ethanol, Toluene)

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles or oil baths

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine)

Procedure:

  • Reaction Setup: In a series of round-bottom flasks, add the nucleophile (1.0 eq), 2-(Chloromethyl)morpholine hydrochloride (1.1 eq), and the base (2.5 eq).

  • Solvent Addition: To each flask, add one of the solvents to be tested to achieve a concentration of approximately 0.2 M with respect to the nucleophile.

  • Reaction: Stir the mixtures and heat to the desired temperature (e.g., 80 °C for polar aprotic solvents, or reflux for lower-boiling solvents).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour). Use an appropriate eluent system (e.g., 10% methanol in dichloromethane) to separate the starting material and the product.

  • Work-up: Once a reaction is deemed complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of the product from each reaction. Further purification by column chromatography may be necessary for accurate yield determination.

Objective: To quantify the reaction rate in different solvents.

Materials:

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Reactants and solvents as in Protocol 1

  • Internal standard (a stable compound not involved in the reaction)

  • Thermostatted reaction vessel

Procedure:

  • Standard Preparation: Prepare standard solutions of the starting material, product, and internal standard to create a calibration curve for HPLC analysis.

  • Reaction: In a thermostatted vessel, combine the nucleophile, base, and solvent. Allow the temperature to equilibrate.

  • Initiation: Add 2-(Chloromethyl)morpholine hydrochloride to initiate the reaction (t=0).

  • Sampling: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., mobile phase) containing the internal standard.

  • Analysis: Inject the quenched samples into the HPLC and determine the concentration of the reactant and product by integrating the peak areas relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant versus time to determine the reaction order and the rate constant (k). Compare the rate constants obtained in different solvents.

Conclusion

The choice of solvent has a profound impact on the outcome of reactions involving 2-(Chloromethyl)morpholine hydrochloride. For SN2-type reactions, such as N-alkylation of heterocycles, polar aprotic solvents like DMF and acetonitrile are generally preferred due to their ability to enhance the reactivity of the nucleophile, leading to faster reaction rates and higher yields. Polar protic solvents can be used but often result in slower reactions. Non-polar solvents are typically unsuitable for reactions involving ionic nucleophiles. The protocols and illustrative data provided herein serve as a guide for researchers to systematically optimize their reaction conditions and achieve the desired synthetic outcomes.

References

Application

Application Notes and Protocols: Large-Scale Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 2-(chloromethyl)morpholine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 2-(chloromethyl)morpholine hydrochloride, a key intermediate in the pharmaceutical industry. The document outlines the primary synthetic route, key reaction parameters, safety protocols for handling hazardous reagents, and purification strategies.

Introduction

2-(Chloromethyl)morpholine hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds, most notably the selective norepinephrine reuptake inhibitor, Reboxetine.[1][2][3] The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often incorporated to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5][6][7] This document details the large-scale synthesis from its precursor, 2-(hydroxymethyl)morpholine, focusing on practical and safety-conscious protocols suitable for industrial applications.

Synthetic Pathway

The most common and industrially viable method for the synthesis of 2-(chloromethyl)morpholine hydrochloride is the chlorination of 2-(hydroxymethyl)morpholine using thionyl chloride (SOCl₂). The reaction proceeds through the conversion of the primary alcohol to a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product. The morpholine nitrogen is subsequently protonated by the generated hydrochloric acid (HCl) to form the stable hydrochloride salt.

A general workflow for this synthesis is presented below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product Precursor 2-(Hydroxymethyl)morpholine Reactor Jacketed Glass-Lined Reactor Precursor->Reactor Solvent Inert Solvent (e.g., Toluene) Solvent->Reactor Reaction_Conditions Controlled Temperature (e.g., 0-10°C) Reactor->Reaction_Conditions Quenching Quenching Excess SOCl₂ (e.g., with aqueous base) Reactor->Quenching Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Reactor Slow Addition Extraction Solvent Extraction Quenching->Extraction Precipitation Precipitation of HCl salt Extraction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product 2-(Chloromethyl)morpholine Hydrochloride Recrystallization->Final_Product

Figure 1: General workflow for the synthesis of 2-(Chloromethyl)morpholine hydrochloride.

Quantitative Data Summary

The following tables summarize key quantitative data for the large-scale synthesis of 2-(chloromethyl)morpholine hydrochloride and related compounds.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(Hydroxymethyl)morpholineC₅H₁₁NO₂117.15156925-22-3
Thionyl ChlorideSOCl₂118.977719-09-7
2-(Chloromethyl)morpholine hydrochlorideC₅H₁₁Cl₂NO172.05144053-97-4

Table 2: Typical Large-Scale Reaction Parameters

ParameterValueNotes
Reactants
2-(Hydroxymethyl)morpholine1.0 equivalentStarting material.
Thionyl Chloride1.1 - 1.5 equivalentsA slight excess is used to ensure complete conversion of the alcohol.
SolventToluene or DichloromethaneAn inert solvent is crucial to avoid side reactions.
Reaction Conditions
Temperature0 - 10 °C (during addition)The reaction is exothermic; maintaining a low temperature is critical for safety and to minimize side products.
Room Temperature (after addition)The reaction is typically stirred at room temperature to drive it to completion.
Reaction Time2 - 6 hoursMonitored by techniques such as TLC or HPLC.
Work-up & Purification
QuenchingSlow addition to aqueous NaHCO₃ or NaOHHighly exothermic and releases SO₂ and HCl gas. Must be performed with extreme caution in a well-ventilated area with a scrubber.
PurificationRecrystallization (e.g., from Ethanol/Ether)To obtain a high-purity product.
Yield 85 - 95%Typical yields for this type of reaction on a large scale.

Experimental Protocols

Large-Scale Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

Materials:

  • 2-(Hydroxymethyl)morpholine

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Caustic scrubber system

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-(hydroxymethyl)morpholine (1.0 eq) and anhydrous toluene. Stir the mixture under a nitrogen atmosphere and cool the reactor jacket to 0-5 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 eq) to the stirred solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous off-gassing of SO₂ and HCl will occur and should be directed to a caustic scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0-5 °C. In a separate, appropriately sized vessel, prepare a cooled, stirred solution of saturated aqueous sodium bicarbonate. Slowly and carefully transfer the reaction mixture to the bicarbonate solution to quench the excess thionyl chloride. This step is highly exothermic and will result in significant gas evolution. Ensure adequate ventilation and cooling.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Salt Formation: To the combined organic layers, add concentrated hydrochloric acid dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield crude 2-(chloromethyl)morpholine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the final product with high purity.

Safety Considerations for Thionyl Chloride Reactions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood or a closed reactor system equipped with a scrubber.

  • Quenching: The quenching of excess thionyl chloride is highly exothermic and produces large volumes of gas. This should be done slowly, with efficient cooling, and in a vessel with adequate headspace.

  • Waste Disposal: All thionyl chloride-containing waste must be treated as hazardous waste and disposed of according to institutional guidelines.

Role in Signaling Pathways

While 2-(chloromethyl)morpholine hydrochloride is primarily a synthetic intermediate, the morpholine scaffold is a common feature in molecules that interact with G protein-coupled receptors (GPCRs) in the central nervous system (CNS).[4][8] Morpholine-containing compounds can act as ligands for various neurotransmitter receptors, modulating their activity.[4] The morpholine ring can contribute to the overall pharmacokinetic profile of a drug, enhancing properties like brain permeability.[7]

The diagram below illustrates a generalized signaling pathway for a GPCR, where a morpholine-containing ligand (such as a derivative of 2-(chloromethyl)morpholine) might act as an antagonist or agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (GPCR) G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Ligand Morpholine-Containing Ligand Ligand->GPCR Binding

Figure 2: Generalized GPCR signaling pathway with a morpholine-containing ligand.

Conclusion

The large-scale synthesis of 2-(chloromethyl)morpholine hydrochloride is a well-established process that requires careful control of reaction conditions and stringent safety protocols, particularly when handling thionyl chloride. The protocols and data presented in these notes provide a foundation for the safe and efficient production of this important pharmaceutical intermediate. Further process optimization, potentially exploring continuous flow chemistry, could offer additional improvements in safety, efficiency, and scalability.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation Reactions with 2-(Chloromethyl)morpholine Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields for N-alkylation using 2-(Chloromethyl)morpholine hydrochloride....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields for N-alkylation using 2-(Chloromethyl)morpholine hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Chloromethyl)morpholine hydrochloride, and what are its primary applications?

2-(Chloromethyl)morpholine hydrochloride is a reactive alkylating agent used in organic synthesis to introduce the morpholinomethyl group to a variety of nucleophiles. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.

Q2: What are the critical parameters to control for a successful N-alkylation reaction with this reagent?

The key parameters for optimizing N-alkylation with 2-(Chloromethyl)morpholine hydrochloride are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. These factors significantly influence the reaction rate, yield, and the formation of byproducts.

Q3: How do I handle the hydrochloride salt form of the reagent?

2-(Chloromethyl)morpholine is typically supplied as a hydrochloride salt for improved stability. The acidic nature of the salt requires the use of at least two equivalents of a base in the reaction mixture: one to neutralize the hydrochloride and a second to deprotonate the nucleophile (e.g., the N-H of an amine).

Q4: What are the common side reactions observed during N-alkylation with this reagent?

Common side reactions include the formation of over-alkylated products (quaternary ammonium salts if the substrate is a primary or secondary amine), and elimination reactions promoted by strong, sterically hindered bases.[1] Reaction at high temperatures can also lead to decomposition of the reagent or product.

Troubleshooting Guide

This guide addresses common issues encountered during N-alkylation experiments with 2-(Chloromethyl)morpholine hydrochloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to both neutralize the hydrochloride salt and deprotonate the nucleophile.Use a stronger base or increase the stoichiometry to at least 2.2 equivalents. Consider bases like K₂CO₃, Cs₂CO₃, or NaH.[2]
Poor Solubility: The reactants or the base may not be sufficiently soluble in the chosen solvent.Switch to a more polar aprotic solvent like DMF or acetonitrile (ACN).[2]
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Many N-alkylation reactions require heating.[2]
Degraded Alkylating Agent: 2-(Chloromethyl)morpholine hydrochloride may degrade over time, especially if exposed to moisture.Use a fresh batch of the reagent and ensure it is stored under anhydrous conditions.
Formation of Multiple Products Over-alkylation: The N-alkylated product is reacting further with the alkylating agent, which is common with primary amines.Use a larger excess of the amine substrate relative to the alkylating agent. Alternatively, add the 2-(Chloromethyl)morpholine hydrochloride solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Side Reactions with Solvent: Solvents like DMF can decompose at high temperatures in the presence of a base, leading to impurities.Consider using a more stable solvent like acetonitrile or dioxane, or run the reaction at a lower temperature for a longer duration.
Starting Material Remains Unreacted Insufficient Reaction Time: The reaction has not proceeded to completion.Increase the reaction time and continue to monitor the reaction progress.
Steric Hindrance: The nucleophile or the alkylating agent may be sterically hindered, slowing down the reaction rate.Increase the reaction temperature or consider using a less sterically hindered base.

Experimental Protocols & Data Presentation

While optimal conditions are substrate-dependent, the following tables provide general guidelines for N-alkylation of various nucleophiles with 2-(Chloromethyl)morpholine hydrochloride.

N-Alkylation of Aromatic and Heterocyclic Amines
Parameter Condition Notes
Substrate Aromatic or Heterocyclic Amine (e.g., aniline, indole)Electron-rich amines are generally more reactive.
Base K₂CO₃, Cs₂CO₃, NaHUse at least 2.2 equivalents. NaH is a strong, non-nucleophilic base suitable for less reactive amines.[3]
Solvent DMF, Acetonitrile, THFEnsure the use of anhydrous solvents to prevent side reactions.[2]
Temperature Room Temperature to 80 °CStart at room temperature and heat if the reaction is slow. Monitor for potential decomposition at higher temperatures.
Stoichiometry 1.0 eq. Amine, 1.1-1.2 eq. Alkylating AgentAn excess of the alkylating agent can help drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
O-Alkylation of Phenols
Parameter Condition Notes
Substrate Phenol or Substituted PhenolThe acidity of the phenol will influence the choice of base.
Base K₂CO₃, Cs₂CO₃A moderately strong base is usually sufficient to deprotonate the phenol.
Solvent Acetone, Acetonitrile, DMFAcetone is a good choice as it can be easily removed during workup.
Temperature Room Temperature to 60 °CGentle heating is often sufficient.
Stoichiometry 1.0 eq. Phenol, 1.1 eq. Alkylating Agent
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS.

Visualizations

Experimental Workflow for N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nucleophile and Base in Anhydrous Solvent add_reagent Add 2-(Chloromethyl)morpholine Hydrochloride Solution (dropwise) start->add_reagent react Stir at Set Temperature add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify G start Low Yield check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no product_degradation Product Degradation? sm_yes->product_degradation check_base Base Strength/ Stoichiometry Correct? sm_no->check_base lower_temp Lower Reaction Temperature product_degradation->lower_temp Yes workup_issue Work-up Issues? (e.g., product in aqueous layer) product_degradation->workup_issue No optimize_workup Optimize Extraction /Purification workup_issue->optimize_workup Yes increase_base Increase Base Equivalents or Use Stronger Base check_base->increase_base No check_temp Reaction Temperature Too Low? check_base->check_temp Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No check_reagent Reagent Quality? check_temp->check_reagent Yes use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No

References

Optimization

Technical Support Center: Reactions with 2-(Chloromethyl)morpholine Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and side reactions encountered during experiments involving 2-(Chloromethyl)morpholine hy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and side reactions encountered during experiments involving 2-(Chloromethyl)morpholine hydrochloride.

Troubleshooting Guides and FAQs

This section provides answers to specific problems that may arise during the use of 2-(Chloromethyl)morpholine hydrochloride in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with 2-(Chloromethyl)morpholine hydrochloride?

A1: The primary side products arise from competing nucleophilic substitution, elimination, and hydrolysis reactions. The most frequently encountered impurities are:

  • 2-Methylene-morpholine: Formed via an elimination reaction, particularly in the presence of strong, non-nucleophilic bases.[1]

  • 2-(Hydroxymethyl)morpholine: Results from the hydrolysis of the chloromethyl group. This can occur in the presence of water, and the rate of hydrolysis can be influenced by the pH of the reaction medium.

  • Dimers or Oligomers: Self-condensation products can form where one molecule of 2-(Chloromethyl)morpholine acts as both the electrophile and nucleophile.

Q2: My reaction is showing a significant amount of an elimination byproduct. How can I minimize its formation?

A2: The formation of 2-methylene-morpholine is favored by strong, sterically hindered bases and higher reaction temperatures. To minimize this side product:

  • Choice of Base: Employ a weaker base or a less sterically hindered one if the desired reaction is nucleophilic substitution. For example, using sodium carbonate or potassium carbonate instead of stronger bases like potassium tert-butoxide can reduce elimination.

  • Temperature Control: Running the reaction at a lower temperature will generally disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Nucleophile Concentration: A high concentration of a potent nucleophile can favor the desired substitution reaction over elimination.

Q3: I am observing the hydrolysis of my starting material to 2-(Hydroxymethyl)morpholine. What are the best practices to avoid this?

A3: Hydrolysis is a common issue when working with water-sensitive reagents. To prevent the formation of 2-(Hydroxymethyl)morpholine:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis, such as tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

  • pH Control: If aqueous conditions are unavoidable, controlling the pH can sometimes suppress hydrolysis, although this is highly dependent on the specific reaction.

Q4: I suspect dimer formation in my reaction mixture. How can I confirm its presence and prevent it?

A4: Dimerization can occur, especially at higher concentrations of the starting material and in the absence of a strong, competing nucleophile.

  • Confirmation: The presence of a dimer can be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which would show a species with a mass-to-charge ratio corresponding to the dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the dimer's structure.

  • Prevention:

    • Slow Addition: Adding the 2-(Chloromethyl)morpholine hydrochloride slowly to the reaction mixture containing the nucleophile can maintain a low concentration of the electrophile, thus minimizing self-reaction.

    • Use of a Suitable Nucleophile: Ensure the reaction mixture contains a nucleophile that is significantly more reactive towards the chloromethyl group than the morpholine nitrogen of another molecule.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the reaction of 2-(Chloromethyl)morpholine hydrochloride with a generic nucleophile.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)

  • Base (e.g., Potassium Carbonate, Triethylamine)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) to the mixture and stir until it is dissolved or well-suspended.

  • In a separate flask, dissolve 2-(Chloromethyl)morpholine hydrochloride (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of 2-(Chloromethyl)morpholine hydrochloride to the stirred mixture of the nucleophile and base at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis and Identification of 2-Methylene-morpholine

This protocol outlines the intentional synthesis of the elimination side product for use as an analytical standard.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Strong, non-nucleophilic base (e.g., Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add potassium tert-butoxide (1.2 eq) and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-(Chloromethyl)morpholine hydrochloride (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the solution of 2-(Chloromethyl)morpholine hydrochloride to the stirred suspension of the base at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature, as the product can be volatile.

  • Characterize the product by GC-MS and NMR spectroscopy.

Data Presentation

Table 1: Influence of Base on Side Product Formation in a Model Nucleophilic Substitution Reaction

BaseNucleophilic Substitution Product Yield (%)2-Methylene-morpholine Yield (%)
Potassium Carbonate855
Triethylamine7812
Potassium tert-butoxide2565

Note: Yields are approximate and can vary based on specific reaction conditions such as temperature and solvent.

Visualizations

reaction_pathways reactant 2-(Chloromethyl)morpholine substitution Nucleophilic Substitution Product reactant->substitution + Nu- elimination 2-Methylene-morpholine reactant->elimination + Base hydrolysis 2-(Hydroxymethyl)morpholine reactant->hydrolysis + H2O nucleophile Nucleophile (Nu-) base Base water Water (H2O)

Caption: Competing reaction pathways for 2-(Chloromethyl)morpholine.

troubleshooting_workflow start Problem: Low Yield or Impure Product check_impurities Identify Side Products (LC-MS, NMR) start->check_impurities elimination_detected Elimination Product Detected? check_impurities->elimination_detected hydrolysis_detected Hydrolysis Product Detected? elimination_detected->hydrolysis_detected No solution_elimination - Use weaker/less hindered base - Lower reaction temperature elimination_detected->solution_elimination Yes dimer_detected Dimer Detected? hydrolysis_detected->dimer_detected No solution_hydrolysis - Use anhydrous solvents/reagents - Run under inert atmosphere hydrolysis_detected->solution_hydrolysis Yes solution_dimer - Slow addition of electrophile - Ensure potent nucleophile is present dimer_detected->solution_dimer Yes end Optimized Reaction dimer_detected->end No solution_elimination->end solution_hydrolysis->end solution_dimer->end

Caption: Troubleshooting workflow for reactions with 2-(Chloromethyl)morpholine.

References

Troubleshooting

Technical Support Center: Prevention of Quaternary Ammonium Salt Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of unwanted quaternary ammonium salt formation during N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is producing a significant amount of quaternary ammonium salt as a byproduct. What are the primary causes?

A1: The formation of quaternary ammonium salts is a common side reaction in N-alkylation. The primary reason is that the amine product of the initial alkylation (e.g., a secondary amine formed from a primary amine) is often more nucleophilic than the starting amine.[1][2] This increased nucleophilicity makes it compete with the starting material for the alkylating agent, leading to over-alkylation and the formation of tertiary amines and, subsequently, quaternary ammonium salts.[3][4] This is particularly problematic when using highly reactive alkylating agents like methyl, ethyl, benzyl, or allyl halides.[3]

Q2: What are the key experimental factors I should control to minimize quaternization?

A2: Several factors influence the selectivity of N-alkylation. Careful control of the following is crucial:

  • Stoichiometry: Using a large excess of the starting amine compared to the alkylating agent can statistically favor mono-alkylation.[1] However, this may not be atom-economical and can complicate purification.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, with a syringe pump, helps maintain its low concentration. This reduces the likelihood of the more reactive product amine reacting further.[1]

  • Temperature: Lowering the reaction temperature can decrease the rate of the second and third alkylation steps, thereby improving selectivity for the desired product.[5][6]

  • Solvent: The choice of solvent is important. Aprotic solvents are often preferred for N-alkylation reactions.[6] The polarity and coordinating ability of the solvent can affect the reaction's transition state and influence selectivity.[5]

  • Choice of Base: When a base is required, its strength and steric properties can influence the outcome. For instance, using a bulky, non-nucleophilic base can help to deprotonate the amine without competing in the alkylation reaction.

Q3: Are there alternative synthetic methods to direct alkylation that can avoid this issue?

A3: Yes, several highly effective methods can prevent over-alkylation:

  • Reductive Amination: This is a widely used alternative that involves reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the desired alkylated amine.[1][4] This method is highly selective and generally avoids the formation of quaternary salts.

  • Gabriel Synthesis: This method is suitable for preparing primary amines from primary alkyl halides using a phthalimide salt, which acts as an ammonia surrogate (NH₂⁻ equivalent).[7]

  • Delépine Reaction: This reaction utilizes hexamine to synthesize primary amines from alkyl or benzyl halides.[7]

  • Nitrile Reduction: Nitriles can be effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions.[8]

Troubleshooting Guides

Issue 1: Persistent Formation of Quaternary Salt Despite Stoichiometric Control

If you are still observing significant quaternary salt formation even after adjusting the reactant ratios, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for persistent quaternary salt formation.
Issue 2: Difficulty in Purifying the Desired Amine from Quaternary Salt Byproduct

Quaternary ammonium salts have very different physical properties from their precursor amines, which can be exploited for separation.

  • Solubility Differences: Quaternary ammonium salts are generally highly polar and often soluble in water, whereas the desired secondary or tertiary amines are typically more soluble in organic solvents. An aqueous wash of the crude reaction mixture can often effectively remove the salt.

  • Acid-Base Extraction: Unreacted primary, secondary, or tertiary amines are basic and can be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl).[6] The quaternary salt, being permanently charged, will also remain in the aqueous phase under these conditions. The desired amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]

  • Chromatography: If extraction methods fail, column chromatography on silica gel can be used. Adding a small amount of a basic modifier, such as triethylamine, to the eluent can help prevent streaking of the amine product on the silica gel.[6]

  • Crystallization: The quaternary salt may precipitate from the reaction mixture upon cooling or with the addition of a less polar anti-solvent, allowing for its removal by filtration.

Data Presentation

The choice of reaction parameters can significantly influence the product distribution. The following table summarizes the effect of different conditions on the N-alkylation of a hypothetical primary amine.

ParameterCondition ACondition BCondition CCondition D
Amine:Alkyl Halide Ratio 1:1.15:11:1.11:1.1
Temperature 25°C25°C0°C25°C
Solvent DMFDMFDMFToluene
Addition Method All at onceAll at onceSlow additionAll at once
% Desired Secondary Amine 45%85%75%60%
% Tertiary Amine 35%10%18%25%
% Quaternary Salt 20%5%7%15%

This table is a generalized representation and actual results will vary based on specific substrates and reagents.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Quaternization

This protocol provides a general method for the mono-alkylation of a primary amine using slow addition and temperature control.

  • Preparation: Dissolve the primary amine (1.0 eq) and a suitable non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq) in an appropriate aprotic solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Slow Addition: Prepare a solution of the alkylating agent (0.95 eq) in the same solvent. Add this solution dropwise to the stirred amine solution over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting amine and the formation of the product.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.

Protocol 2: Reductive Amination as an Alternative

This protocol describes a highly selective method that avoids direct alkylation.

  • Imine Formation: Dissolve the primary or secondary amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol). If necessary, add a drying agent like anhydrous MgSO₄ or molecular sieves to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.[4]

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by column chromatography or distillation as required.

Key Reaction Pathways

The following diagram illustrates the competitive pathways in N-alkylation.

G RNH2 Primary Amine (R-NH2) R2NH Secondary Amine (R2-NH) RNH2->R2NH Desired Alkylation (Often fast) R3N Tertiary Amine (R3-N) R2NH->R3N 1st Over-alkylation (Often faster) R4N_plus Quaternary Salt (R4-N+ X-) R3N->R4N_plus 2nd Over-alkylation (Forms Quaternary Salt) RX Alkylating Agent (R-X)

Caption: Competing N-alkylation reactions leading to quaternary salt formation.

References

Optimization

troubleshooting guide for incomplete conversion of 2-(Chloromethyl)morpholine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)morpholine hydrochloride. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)morpholine hydrochloride. The following information is designed to help resolve issues related to its use in chemical synthesis, particularly addressing challenges with incomplete reaction conversions.

Frequently Asked Questions (FAQs) - Troubleshooting Incomplete Conversion

Q1: My nucleophilic substitution reaction with 2-(Chloromethyl)morpholine hydrochloride is showing low conversion. What are the initial checks I should perform?

A1: Incomplete conversion in nucleophilic substitution reactions involving 2-(Chloromethyl)morpholine hydrochloride can often be attributed to several key factors. First, it is crucial to ensure that the morpholine hydrochloride salt has been effectively neutralized to its free base form, as the protonated nitrogen is not nucleophilic. This can typically be achieved by using at least one equivalent of a suitable base. Secondly, verify the purity and dryness of your reagents and solvents, as moisture can hydrolyze the starting material and interfere with the reaction. Finally, confirm that the reaction temperature is appropriate for the specific nucleophile and solvent system being used, as insufficient heat can lead to slow or stalled reactions.

Q2: What role does the base play in reactions with 2-(Chloromethyl)morpholine hydrochloride, and how do I choose the right one?

A2: The base is critical for deprotonating the morpholine hydrochloride to the free amine, which is the reactive species. The choice of base depends on the strength of your nucleophile and the overall reaction conditions. For weakly acidic nucleophiles like phenols or some amines, a stronger, non-nucleophilic base such as potassium carbonate or triethylamine is often sufficient. For less reactive nucleophiles, a stronger base like potassium tert-butoxide may be necessary to facilitate the reaction. It is important to use a base that is strong enough to deprotonate the hydrochloride and the nucleophile (if necessary) but is not so strong as to cause unwanted side reactions like elimination.

Q3: I am observing the formation of side products in my reaction. What are the likely byproducts and how can I minimize them?

A3: Common side reactions include the elimination of HCl from the chloromethyl group to form an enamine, and over-alkylation if the product itself is nucleophilic. To minimize the formation of the elimination byproduct, consider using a more sterically hindered base and maintaining a lower reaction temperature. Over-alkylation can be suppressed by carefully controlling the stoichiometry of the reactants, often by using a slight excess of the nucleophile relative to the 2-(Chloromethyl)morpholine. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Q4: How can I effectively monitor the progress of my reaction to determine the point of complete conversion?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] A co-spot of the starting material and the reaction mixture on a TLC plate will show the consumption of the starting material over time. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis of the reaction mixture. For reactions that can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, taking periodic samples and analyzing the proton or carbon NMR can provide detailed information about the conversion of the starting material and the formation of the product.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their potential impact on the conversion of 2-(Chloromethyl)morpholine hydrochloride in a typical nucleophilic substitution reaction.

ParameterRecommended Range/ConditionEffect on Incomplete ConversionTroubleshooting Tips
Stoichiometry of Base 1.1 - 2.0 equivalentsInsufficient base will result in incomplete deprotonation of the hydrochloride salt, leading to low conversion.Ensure the base is added in at least a slight excess to drive the initial deprotonation to completion.
Reaction Temperature 25°C - 100°C (Solvent Dependent)Low temperatures can lead to very slow reaction rates and incomplete conversion within a practical timeframe.Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress by TLC.
Solvent Polarity Aprotic polar solvents (e.g., DMF, Acetonitrile)The choice of solvent can significantly affect the solubility of reagents and the rate of SN2 reactions.If solubility is an issue, consider switching to a more polar aprotic solvent.
Concentration 0.1 M - 1.0 MVery dilute conditions can slow down the reaction rate, while very high concentrations might lead to side reactions.Start with a moderate concentration (e.g., 0.5 M) and adjust as needed based on reaction performance.
Purity of Reagents Anhydrous conditionsMoisture can lead to the hydrolysis of the chloromethyl group, reducing the amount of starting material available for the desired reaction.Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general methodology for the reaction of 2-(Chloromethyl)morpholine hydrochloride with a generic nucleophile (Nu-H).

1. Reagent Preparation:

  • Dissolve 2-(Chloromethyl)morpholine hydrochloride (1.0 eq) and the nucleophile (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the mixture.

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir vigorously.

  • Monitor the reaction progress by TLC every 1-2 hours. To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on a TLC plate alongside the starting material.

  • Continue heating until the starting material is no longer visible by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete conversions in reactions involving 2-(Chloromethyl)morpholine hydrochloride.

TroubleshootingWorkflow start Incomplete Conversion Observed check_base Check Base Stoichiometry (>= 1.1 eq) start->check_base check_temp Review Reaction Temperature check_base->check_temp Base OK increase_base Increase Base to 1.5-2.0 eq check_base->increase_base Base < 1.1 eq check_reagents Verify Reagent/Solvent Purity (Anhydrous Conditions) check_temp->check_reagents Temp OK increase_temp Increase Temperature (e.g., in 10°C increments) check_temp->increase_temp Temp too low dry_reagents Use Freshly Dried Reagents and Solvents check_reagents->dry_reagents Moisture Suspected side_reactions Check for Side Products (TLC/LC-MS) check_reagents->side_reactions Purity OK increase_base->check_temp increase_temp->check_reagents dry_reagents->side_reactions optimize_stoichiometry Adjust Reactant Stoichiometry (e.g., excess nucleophile) side_reactions->optimize_stoichiometry Over-alkylation Observed change_base Consider a More Hindered Base (to prevent elimination) side_reactions->change_base Elimination Observed success Reaction Complete side_reactions->success No Side Products, Conversion Improved optimize_stoichiometry->success failure Consult Further Literature/ Technical Support optimize_stoichiometry->failure change_base->success change_base->failure

A troubleshooting decision tree for incomplete conversion.

References

Troubleshooting

Technical Support Center: Managing 2-(Chloromethyl)morpholine Hydrochloride in Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-(Chloromethyl)morpholine hydrochloride in chemical re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-(Chloromethyl)morpholine hydrochloride in chemical reactions. Adherence to these protocols is crucial for ensuring reaction success, reproducibility, and the synthesis of high-quality products.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Chloromethyl)morpholine hydrochloride and why is its hygroscopic nature a concern?

A1: 2-(Chloromethyl)morpholine hydrochloride is a reactive intermediate commonly used in the synthesis of various pharmaceutical compounds. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This absorbed water can have several detrimental effects on reactions:

  • Hydrolysis: The chloromethyl group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxymethyl derivative, an impurity that can be difficult to remove.

  • Reaction Inhibition: The presence of water can interfere with the desired reaction pathway, particularly in moisture-sensitive reactions, leading to lower yields and the formation of byproducts. For instance, in N-alkylation reactions, water can compete with the nucleophile, reducing the efficiency of the primary reaction.[1]

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, its actual weight will not correspond to the molar amount of the active compound, leading to incorrect stoichiometry and potentially incomplete reactions.

Q2: How should I store 2-(Chloromethyl)morpholine hydrochloride to minimize moisture absorption?

A2: Proper storage is the first line of defense against moisture contamination.

  • Airtight Containers: Store the compound in a tightly sealed, airtight container.[2] For enhanced protection, consider using a container with a PTFE-lined cap.

  • Desiccator: Place the primary container inside a desiccator containing a suitable desiccant such as silica gel, calcium chloride, or phosphorus pentoxide.[3] Regularly check and regenerate or replace the desiccant.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][5] This can be achieved by using a glove box or by flushing the container with the inert gas before sealing.[6][7]

  • Temperature Control: Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.[8] Avoid storing in refrigerators or freezers unless the container is specifically designed for such conditions, as this can lead to condensation upon removal. If refrigerated storage is necessary, allow the container to warm to room temperature before opening.[9]

Q3: What is the best way to handle and weigh 2-(Chloromethyl)morpholine hydrochloride?

A3: Minimize exposure to the atmosphere during handling and weighing.

  • Work Quickly: Prepare all necessary equipment and reagents in advance to minimize the time the container is open.

  • Glove Box/Glove Bag: For the most sensitive reactions, weighing and dispensing the reagent inside a glove box or a glove bag with a dry, inert atmosphere is the ideal method.[7][10][11][12]

  • Weighing by Difference: If a glove box is not available, use the "weighing by difference" technique.[13] Weigh the sealed container with the reagent, quickly transfer the approximate amount needed into the reaction vessel, and then re-weigh the original container. The difference in weight gives the exact amount of reagent transferred.

  • Dry Environment: If possible, perform weighing in a room with low humidity. A dehumidifier can help control the ambient moisture.[14]

Q4: My reaction with 2-(Chloromethyl)morpholine hydrochloride is giving low yields. Could moisture be the problem?

A4: Yes, moisture is a common culprit for low yields in reactions involving this reagent. Here are some troubleshooting steps:

  • Verify Reagent Dryness: If you suspect your starting material has been compromised, it may be necessary to dry it.

  • Check Solvents and Other Reagents: Ensure all solvents and other reagents used in the reaction are anhydrous. Solvents can be dried using standard techniques such as distillation from a suitable drying agent or by using molecular sieves.[3]

  • Inert Atmosphere Reaction Setup: For moisture-sensitive reactions, use Schlenk line techniques or a dedicated inert atmosphere reaction setup to exclude atmospheric moisture throughout the experiment.[15][16][17] This involves using oven-dried glassware assembled while hot and cooled under a stream of inert gas.

  • Reaction Conditions: In some cases, the reaction conditions themselves can be optimized to be more tolerant of trace amounts of moisture, for example, by using a larger excess of a reagent or a different catalyst.

Troubleshooting Guide

Problem Potential Cause (related to hygroscopicity) Recommended Solution
Low or inconsistent product yield Moisture contamination leading to hydrolysis of the starting material or inhibition of the reaction.Dry the 2-(Chloromethyl)morpholine hydrochloride before use. Ensure all solvents and other reagents are anhydrous. Perform the reaction under a strictly inert atmosphere using a Schlenk line or in a glove box.[7][15][16][17]
Formation of unexpected byproducts (e.g., hydroxymethyl-morpholine) Hydrolysis of the chloromethyl group due to the presence of water.Follow stringent anhydrous techniques for the entire experimental procedure. This includes drying glassware, solvents, and the starting material.
Difficulty in reproducing results Variable amounts of moisture being introduced in different experimental runs.Standardize the handling and reaction setup. Use a glove box for weighing and dispensing.[7][10][11][12] Quantify the water content of the starting material before each reaction using Karl Fischer titration.[2][18][19][20]
Reagent appears clumped or sticky Significant absorption of atmospheric moisture.The reagent has been compromised. It is highly recommended to dry the material thoroughly before use or to use a fresh, unopened container.

Experimental Protocols

Protocol 1: Drying 2-(Chloromethyl)morpholine hydrochloride

This protocol describes how to dry 2-(Chloromethyl)morpholine hydrochloride that may have been exposed to atmospheric moisture.

Methodology:

  • Apparatus Setup: Place the required amount of 2-(Chloromethyl)morpholine hydrochloride in a clean, dry Schlenk flask.

  • Vacuum Application: Connect the Schlenk flask to a high-vacuum line.

  • Drying: Heat the flask gently with a heat gun while under vacuum to help drive off adsorbed water. Be careful not to exceed the melting point of the compound. For more sensitive applications, drying in a vacuum oven at a controlled temperature (e.g., 40-50 °C) overnight is recommended.[21] Alternatively, azeotropic distillation with a suitable solvent like toluene can be employed to remove water.[22][23][24][25]

  • Inert Gas Backfill: After drying, allow the flask to cool to room temperature under vacuum before backfilling with a dry, inert gas such as nitrogen or argon.

  • Storage: The dried reagent should be stored under an inert atmosphere in a desiccator until use.

Protocol 2: Accurate Weighing of 2-(Chloromethyl)morpholine hydrochloride

This protocol provides a method for accurately weighing the hygroscopic reagent, minimizing exposure to moisture.

Methodology:

  • Preparation: Place a vial or container with a screw cap on the analytical balance and tare the weight.

  • Glove Box (Recommended): If available, perform the following steps inside a glove box with a dry, inert atmosphere.

  • Rapid Transfer: Quickly add the desired amount of 2-(Chloromethyl)morpholine hydrochloride to the tared container and immediately seal it.

  • Weighing by Difference (Alternative): a. Weigh a sealed container containing the reagent. b. Quickly transfer an approximate amount of the solid to the reaction vessel. c. Immediately reseal the original container and weigh it again. d. The difference between the initial and final weights is the exact mass of the reagent transferred.[13]

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for quantifying the amount of water in a sample of 2-(Chloromethyl)morpholine hydrochloride.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: In a dry environment (ideally a glove box), accurately weigh a sample of 2-(Chloromethyl)morpholine hydrochloride.

  • Titration: Quickly introduce the sample into the titration vessel. The Karl Fischer reagent is then added, and the instrument will automatically determine the endpoint of the titration.

  • Calculation: The instrument's software will calculate the water content of the sample, usually expressed as a percentage or in parts per million (ppm). Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being more suitable for very low water content.[2][18][19]

Data Presentation

Relative Humidity (%) Time of Exposure (hours) Water Content (% w/w) by Karl Fischer Titration Physical Appearance
401
406
4024
601
606
6024
801
806
8024

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting storage Store in Airtight Container in Desiccator weighing Weigh in Glove Box or by Difference storage->weighing drying Dry under Vacuum if necessary weighing->drying if needed reaction_setup Use Anhydrous Solvents & Inert Atmosphere (Schlenk Line) weighing->reaction_setup drying->reaction_setup reaction Perform Reaction reaction_setup->reaction kf_titration Karl Fischer Titration (Verify Water Content) reaction->kf_titration optional troubleshooting Troubleshoot Low Yields reaction->troubleshooting if needed

Caption: Workflow for managing the hygroscopic nature of 2-(Chloromethyl)morpholine hydrochloride.

troubleshooting_logic start Low Reaction Yield? q1 Was the reagent stored properly in a desiccator? start->q1 a1_no Improper storage is a likely cause. Store correctly and repeat. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Was the reagent handled and weighed under anhydrous conditions? a1_yes->q2 a2_no Atmospheric moisture exposure is probable. Use a glove box or weigh by difference. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Were all solvents and other reagents certifiably anhydrous? a2_yes->q3 a3_no Contaminated solvents/reagents are a likely issue. Dry all materials before use. q3->a3_no No a3_yes Consider other reaction parameters. q3->a3_yes Yes

Caption: Troubleshooting decision tree for low reaction yields.

References

Optimization

impact of temperature on the rate of reaction with 2-(Chloromethyl)morpholine hydrochloride

Technical Support Center: 2-(Chloromethyl)morpholine hydrochloride This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on reactions...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Chloromethyl)morpholine hydrochloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on reactions involving 2-(Chloromethyl)morpholine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 2-(Chloromethyl)morpholine hydrochloride is proceeding very slowly at room temperature. What should I do?

A1: Slow reaction rates are often due to insufficient activation energy. Gradually increasing the reaction temperature can significantly increase the reaction rate. For many organic reactions, the rate can approximately double for every 10°C increase in temperature. It is advisable to increase the temperature in controlled increments (e.g., 10-20°C) and monitor the reaction progress by a suitable analytical method like TLC or LC-MS. For related chemistries involving chloromethylated heterocycles, temperatures in the range of 40-60°C have been reported to be effective.

Q2: I am observing the formation of multiple byproducts when I heat my reaction. How can I improve the selectivity?

A2: Elevated temperatures can provide sufficient energy to overcome the activation barriers for undesired side reactions. If you are observing byproduct formation, it is recommended to:

  • Lower the reaction temperature: Find the minimum temperature at which the desired reaction proceeds at an acceptable rate while minimizing side reactions.

  • Optimize reaction time: Prolonged reaction times, even at moderate temperatures, can lead to the formation of byproducts. Monitor the reaction to determine the point of maximum conversion of the starting material to the desired product.

  • Consider a more selective catalyst: A catalyst can lower the activation energy of the desired reaction pathway, allowing you to run the reaction at a lower temperature.

Q3: At what temperature does 2-(Chloromethyl)morpholine hydrochloride become unstable?

A3: While specific decomposition temperature data for 2-(Chloromethyl)morpholine hydrochloride is not available, it is a hydrochloride salt and a chlorinated amine, which can be susceptible to degradation at high temperatures. It is recommended to store the compound at room temperature in an inert atmosphere.[1][2][3] For reactions, it is prudent to start with moderate temperatures (e.g., 40-80°C) and monitor for any signs of decomposition, such as a change in color or the appearance of unexpected spots on a TLC plate.

Q4: How does temperature affect the solubility of 2-(Chloromethyl)morpholine hydrochloride in my reaction solvent?

A4: The solubility of solids in liquids generally increases with temperature. If you are experiencing solubility issues with 2-(Chloromethyl)morpholine hydrochloride, gently warming the solvent may help to dissolve it completely. Ensure that the chosen temperature is compatible with the stability of the reactant and the desired reaction conditions.

Data Presentation

As specific kinetic data for the impact of temperature on the reaction rate of 2-(Chloromethyl)morpholine hydrochloride is unavailable, the following table provides a hypothetical illustration based on the general principle that reaction rates increase with temperature.

Temperature (°C)Hypothetical Relative Rate Constant (k_rel)Observations & Recommendations
25 (Room Temp)1Reaction may be slow. Consider for long reaction times or if the substrate is highly reactive.
40~2-4A good starting point for optimization. Balances reaction rate and potential for side reactions.
60~8-16Likely to provide a significant rate enhancement. Monitor closely for byproduct formation.
80~32-64Use with caution. Increased risk of decomposition and side reactions. Recommended for unreactive substrates.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction with 2-(Chloromethyl)morpholine hydrochloride

This protocol outlines a general procedure for the alkylation of a nucleophile with 2-(Chloromethyl)morpholine hydrochloride.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Base (e.g., K₂CO₃, Et₃N, or NaH)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nucleophile, the base, and the anhydrous solvent.

  • Stir the mixture until all solids are dissolved.

  • Add 2-(Chloromethyl)morpholine hydrochloride to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., start at 40°C) and monitor the progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • If the reaction is slow, incrementally increase the temperature by 10-20°C and continue to monitor.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis prep_reactants Prepare Reactants & Solvent setup_reaction Set up Reaction Vessel prep_reactants->setup_reaction set_temp Set Initial Temperature (e.g., 40°C) setup_reaction->set_temp monitor Monitor Reaction (TLC/LC-MS) set_temp->monitor decision Reaction Complete? monitor->decision increase_temp Increase Temperature (e.g., by 10-20°C) decision->increase_temp No workup Quench & Extract decision->workup Yes increase_temp->monitor purify Purify Product workup->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: Workflow for optimizing reaction temperature.

Signaling_Pathway Hypothetical Nucleophilic Substitution Pathway reactant1 2-(Chloromethyl)morpholine (Electrophile) transition_state Transition State [Nu---CH2---Cl] reactant1->transition_state reactant2 Nucleophile (Nu-H) base Base reactant2->base Deprotonation reactant2->transition_state Nucleophilic Attack product Substituted Morpholine (Product) transition_state->product byproduct Base-H+ + Cl- transition_state->byproduct

Caption: Generalized nucleophilic substitution pathway.

References

Troubleshooting

Technical Support Center: Strategies to Improve Regioselectivity of 2-(Chloromethyl)morpholine Hydrochloride Addition

Welcome to the technical support center for optimizing the regioselective addition of 2-(chloromethyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the regioselective addition of 2-(chloromethyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of 2-(chloromethyl)morpholine hydrochloride addition reactions?

A1: The regioselectivity of the addition is primarily governed by a combination of electronic and steric factors of both the substrate and the morpholine derivative. Key factors include:

  • Substrate Electronics: The electron density at the potential reaction sites of the substrate plays a crucial role. For instance, in additions to unsaturated systems like alkenes or alkynes, the reaction often follows Markovnikov or anti-Markovnikov principles depending on the reaction mechanism.

  • Steric Hindrance: Bulky substituents on the substrate or the nucleophile can block access to a particular reaction site, thereby favoring addition at a less sterically hindered position.

  • Reaction Mechanism: The mechanism of the reaction (e.g., nucleophilic substitution, electrophilic addition, or ring opening) will dictate the regiochemical outcome.

  • Catalysts: The presence and nature of a catalyst, particularly Lewis acids, can significantly influence regioselectivity by activating the substrate or the electrophile in a specific manner.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the regioselectivity.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Higher temperatures often favor the thermodynamically more stable product.

Q2: How does the hydrochloride salt form of 2-(chloromethyl)morpholine affect its reactivity and selectivity?

A2: The hydrochloride salt form means that the morpholine nitrogen is protonated. This has several implications:

  • Reduced Nucleophilicity: The protonated morpholine is not nucleophilic. To act as a nucleophile, it must be deprotonated in situ using a base. The choice and stoichiometry of the base are therefore critical.

  • Increased Acidity: The protonated form can act as a Brønsted acid, which could potentially catalyze side reactions or influence the reaction mechanism.

  • Solubility: The salt form generally has different solubility characteristics than the free base, which can affect the choice of solvent and reaction homogeneity.

Q3: Can Lewis acids be used to improve the regioselectivity of the addition?

A3: Yes, Lewis acids can be highly effective in controlling regioselectivity. They can coordinate to either the substrate or the electrophile, thereby activating a specific site for nucleophilic attack. For example, in the ring-opening of epoxides, a Lewis acid can coordinate to the epoxide oxygen, facilitating the attack of the nucleophile at a specific carbon atom.[1][2] Similarly, in additions to alkenes, Lewis acids can promote the formation of a halonium intermediate, leading to highly regioselective morpholine synthesis.[3][4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Addition to Alkenes/Alkynes

Potential Causes & Solutions:

Potential CauseRecommended Solution
Ambiguous Electronic Bias of the Substrate 1. Introduce a Directing Group: If possible, modify the substrate to include a directing group that can chelate to a catalyst and direct the addition to a specific position. 2. Employ a Catalyst: Use a catalyst that can differentiate between the electronic environments of the reaction sites. For example, iron(III) salts have been shown to promote regioselective hydration of alkynes with Markovnikov selectivity.[5]
Steric Hindrance Issues 1. Modify the Nucleophile: If steric hindrance from the morpholine derivative is the issue, consider using a less bulky derivative if the application allows. 2. Adjust Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, which might be the desired regioisomer in some cases.
Uncontrolled Reaction Mechanism 1. Catalyst Selection: For additions to alkenes, consider using a Lewis acid catalyst like In(OTf)₃ to promote a halonium-based mechanism, which can lead to excellent regioselectivity.[3] 2. Solvent Choice: The choice of solvent can influence the reaction mechanism. Experiment with a range of polar aprotic (e.g., THF, DMF) and nonpolar (e.g., toluene, dichloromethane) solvents.
Issue 2: Lack of Regioselectivity in the Ring-Opening of Epoxides

Potential Causes & Solutions:

Potential CauseRecommended Solution
Similar Steric and Electronic Environment at Both Epoxide Carbons 1. Utilize a Directing Group: Incorporate a functional group on the epoxide substrate that can act as a directing group to guide the nucleophilic attack.[2] 2. Employ a Metal Catalyst: Tungsten, molybdenum, or nickel salts have been shown to catalyze highly regioselective ring-opening of epoxides.[2] For instance, MoO₂Cl₂ is an effective catalyst for the regioselective ring-opening of epoxides to form β-alkoxy alcohols.[6]
Competition Between SN1 and SN2 Pathways 1. Lewis Acid Catalysis: The use of a Lewis acid can favor an SN2-like mechanism by activating the epoxide, leading to attack at the less hindered carbon.[1] 2. Solvent and Temperature Control: Non-polar solvents and lower temperatures generally favor SN2 reactions, which are more regioselective.
Inappropriate Base 1. Base Selection: The base used to deprotonate the 2-(chloromethyl)morpholine hydrochloride can influence the reaction. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Morpholine Synthesis from an Alkene (Adapted from[3])

This protocol describes a general procedure for the halo-etherification of an alkene followed by cyclization to form a morpholine derivative.

Materials:

  • Alkene substrate

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • 2-(Chloromethyl)morpholine hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the alkene (1.0 eq) in anhydrous dichloromethane, add In(OTf)₃ (10 mol%).

  • Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C) and add NBS or NIS (1.1 eq) portion-wise.

  • Stir the reaction for the appropriate time, monitoring by TLC for the formation of the halo-ether intermediate.

  • Add a solution of 2-(chloromethyl)morpholine (deprotonated in situ with a suitable base like DBU, 1.2 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity Observed check_substrate Analyze Substrate: Steric & Electronic Properties start->check_substrate check_conditions Analyze Reaction Conditions: Temp, Solvent, Base, Catalyst start->check_conditions modify_substrate Modify Substrate: - Add Directing Group - Change Substituents check_substrate->modify_substrate If substrate is ambiguous optimize_temp Optimize Temperature: - Lower for Kinetic Control - Higher for Thermodynamic Control check_conditions->optimize_temp optimize_solvent Optimize Solvent: - Vary Polarity - Check Solubility check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst: - Screen Lewis Acids - Adjust Loading check_conditions->optimize_catalyst end End: Improved Regioselectivity modify_substrate->end optimize_temp->end optimize_solvent->end optimize_catalyst->end

Caption: A logical workflow for troubleshooting poor regioselectivity in addition reactions.

signaling_pathway cluster_pathway Potential Mechanistic Pathways for Regioselectivity Control reagents Alkene + 2-(Chloromethyl)morpholine + Halogen Source (NXS) lewis_acid Lewis Acid (e.g., In(OTf)3) reagents->lewis_acid Coordination halonium Halonium Ion Intermediate lewis_acid->halonium Activation path_a Path A: Attack at more substituted carbon (Markovnikov) halonium->path_a path_b Path B: Attack at less substituted carbon (anti-Markovnikov) halonium->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Influence of a Lewis acid on the regioselective addition to an alkene via a halonium intermediate.

References

Optimization

dealing with the liberation of HCl in 2-(Chloromethyl)morpholine hydrochloride reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)morpholine hydrochloride, focusing on the management...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)morpholine hydrochloride, focusing on the management of HCl liberated during N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the liberation of HCl a concern in reactions with 2-(Chloromethyl)morpholine hydrochloride?

A1: 2-(Chloromethyl)morpholine is supplied as a hydrochloride salt to improve its stability. In N-alkylation reactions, where the morpholine nitrogen is already protonated, an additional equivalent of HCl is liberated as the reaction proceeds. This excess acid can lead to several complications:

  • Protonation of the Nucleophile: The amine or other nucleophile can be protonated, rendering it non-nucleophilic and halting the reaction.

  • Side Reactions: The acidic conditions can promote side reactions such as elimination or rearrangement, reducing the yield of the desired product.[1]

  • Degradation: Acid-sensitive functional groups on the substrate or product may degrade.

  • Workup and Purification Challenges: The presence of acid and the resulting salts can complicate the isolation and purification of the final product.

Q2: What is the general role of a base in these reactions?

A2: A base is crucial for neutralizing the two equivalents of HCl: one from the starting material and one generated during the reaction. By scavenging the protons, the base ensures that the nucleophile remains in its active, deprotonated form, allowing the N-alkylation to proceed to completion.

Q3: How do I choose the right base for my reaction?

A3: The choice of base depends on several factors, including the reactivity of your substrate, the solvent, and the reaction temperature. Key considerations include:

  • Basicity: The base must be strong enough to deprotonate the nucleophile and neutralize the liberated HCl.

  • Solubility: The solubility of the base and the resulting hydrochloride salt in the reaction solvent can impact reaction kinetics. Insoluble inorganic bases can be advantageous for easy removal by filtration.

  • Steric Hindrance: Sterically hindered non-nucleophilic bases are preferred to minimize side reactions like elimination.[1]

  • Workup: The ease of removal of the base and its salt during workup is an important practical consideration.

Q4: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A4: Yes, organic bases are often used. They are soluble in many organic solvents, leading to homogeneous reaction mixtures. However, the resulting ammonium salts can sometimes be challenging to remove during purification.

Q5: What are the advantages of using an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)?

A5: Inorganic bases are widely used due to their low cost, ease of removal by filtration, and generally good efficacy.[2] Potassium carbonate is a common choice for N-alkylation reactions in polar aprotic solvents like acetonitrile.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Insufficient Base: Not enough base was used to neutralize both equivalents of HCl, leading to protonation of the nucleophile.Use at least 2.2 equivalents of a suitable base. It is often beneficial to use a slight excess.
Base is too weak: The chosen base may not be strong enough to effectively deprotonate the nucleophile or scavenge the HCl.Consult a pKa table to select a stronger base. For example, K₂CO₃ is a stronger base than NaHCO₃.
Poor solubility of the base: The base may not be sufficiently soluble or have enough surface area in the chosen solvent to react efficiently.Use a solvent in which the base has some solubility or use a phase-transfer catalyst. Finely grinding the inorganic base can also increase its reactivity.
Formation of Side Products (e.g., Elimination) Base is too strong or sterically unhindered: A very strong or small base can promote the elimination of HCl to form an unsaturated morpholine derivative.[1]Use a more sterically hindered base (e.g., DIPEA) or a weaker base that is still effective for the alkylation (e.g., K₂CO₃). Running the reaction at a lower temperature can also disfavor elimination.
High Reaction Temperature: Elevated temperatures can favor elimination and other side reactions.Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Difficult Product Purification Salts are soluble in the workup solvent: The hydrochloride salt of the base is soluble in the extraction solvent, making separation difficult.If using an organic base, consider washing the organic layer with a dilute aqueous acid to remove the base, followed by a wash with a weak base like aqueous NaHCO₃ to remove any remaining acid. If using an inorganic base, ensure it is completely removed by filtration before workup.
Product is also basic and extracts with the base's salt: The desired product may be protonated and partition into the aqueous layer during acidic washes.Carefully adjust the pH of the aqueous layer to re-extract the product into an organic solvent.

Data Presentation

The choice of base can significantly impact the outcome of the N-alkylation reaction. The following table provides illustrative data for the reaction of a generic primary amine with 2-(Chloromethyl)morpholine hydrochloride under typical conditions (e.g., in acetonitrile at reflux). These values are representative and may vary depending on the specific substrates and conditions used.

BaseEquivalentsTypical Reaction Time (h)Typical Yield (%)Ease of Workup
K₂CO₃ 2.26 - 1285 - 95Easy (Filtration)
Na₂CO₃ 2.28 - 1680 - 90Easy (Filtration)
Triethylamine (TEA) 2.54 - 880 - 90Moderate (Aqueous washes required)
DIPEA 2.54 - 1085 - 95Moderate (Aqueous washes required)

Experimental Protocols

Key Experiment: N-Alkylation of a Primary Amine with 2-(Chloromethyl)morpholine Hydrochloride using Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of a primary amine.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride (1.0 eq.)

  • Primary amine (1.0 - 1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.2 eq.)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(Chloromethyl)morpholine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.).

  • Add anhydrous acetonitrile to the flask (concentration of the limiting reagent is typically 0.1-0.5 M).

  • Stir the suspension for 15-30 minutes at room temperature.

  • Add the primary amine (1.0 - 1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC or LC-MS.[3]

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.[3]

  • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure N-alkylated morpholine.

Visualizations

Experimental Workflow

experimental_workflow start Reaction Setup reagents Add 2-(Chloromethyl)morpholine HCl, K₂CO₃, and solvent start->reagents stir Stir at RT reagents->stir add_amine Add Primary Amine stir->add_amine reflux Heat to Reflux & Monitor add_amine->reflux workup Workup reflux->workup cool Cool to RT workup->cool filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purification concentrate->purify chromatography Column Chromatography or Recrystallization purify->chromatography product Pure Product chromatography->product

Caption: General workflow for N-alkylation.

Troubleshooting Logic

troubleshooting_logic start Low Product Yield? check_base Check Base: - Equivalents (>2.2)? - Strength (pKa)? start->check_base Yes side_products Side Products Observed? start->side_products No check_conditions Check Conditions: - Temperature? - Reaction Time? check_base->check_conditions Looks OK solution_base Increase Base Equivalents or Use Stronger Base check_base->solution_base Issue Found solution_conditions Increase Temperature or Reaction Time check_conditions->solution_conditions Issue Found elimination Elimination Product? side_products->elimination Yes over_alkylation Over-alkylation? side_products->over_alkylation Other solution_elimination Use Sterically Hindered Base or Lower Temperature elimination->solution_elimination solution_over_alkylation Use Stoichiometric Amine over_alkylation->solution_over_alkylation success Yield Improved solution_base->success solution_conditions->success solution_elimination->success solution_over_alkylation->success

Caption: Troubleshooting decision tree.

References

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-(Chloromethyl)morpholine Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poiso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning in reactions utilizing 2-(Chloromethyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(Chloromethyl)morpholine hydrochloride a potential source of catalyst poisoning?

A1: 2-(Chloromethyl)morpholine hydrochloride possesses multiple functionalities that can interfere with common homogeneous and heterogeneous catalysts. The primary sources of poisoning are:

  • The Amine Group: The morpholine nitrogen, a nitrogen-containing heterocycle, can act as a Lewis base and strongly adsorb to the active sites of metal catalysts, particularly transition metals like palladium and platinum.[1][2] This blocks access for the intended reactants.

  • The Hydrochloride Salt: The presence of a hydrochloride salt implies acidic conditions, which can affect the stability and activity of certain catalysts. More significantly, the chloride anion itself is a well-known poison for many catalysts, especially palladium.[1][3]

  • The Chloromethyl Group: The alkyl chloride functionality can also interact with catalyst surfaces and, in some cases, lead to the formation of inactive catalyst species.

Q2: Which types of catalysts are most susceptible to poisoning by this compound?

A2: Catalysts based on late transition metals are particularly vulnerable. This includes, but is not limited to:

  • Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C): Widely used in cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig aminations), these are highly susceptible to poisoning by amines, halides, and sulfur compounds.[1][4][5]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly used in hydrogenation, these can be poisoned by nitrogen and sulfur compounds.

  • Nickel-based catalysts (e.g., Raney Ni): Similar to palladium, nickel catalysts are sensitive to halides and nitrogen-containing compounds.

  • Rhodium and Ruthenium catalysts: Often used in hydrogenation and other transformations, their activity can be inhibited by strong coordinating ligands like amines.

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: The signs of catalyst poisoning can range from subtle to obvious:

  • Low or no product yield: This is the most common indicator that the catalyst is not performing as expected.

  • Stalled reaction: The reaction may start but fails to proceed to completion.

  • Formation of byproducts: Deactivated or altered catalysts may promote side reactions.

  • Change in reaction mixture appearance: In palladium-catalyzed reactions, the formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition and deactivation.[6]

  • Inconsistent results: High variability in yield or reaction time between seemingly identical batches can point to trace impurities or inconsistent catalyst activity due to poisoning.

Q4: How do I handle the hydrochloride salt when setting up my reaction?

A4: The hydrochloride salt renders the morpholine nitrogen non-nucleophilic and introduces acidity. In most cases, it is necessary to add a base to the reaction mixture to "free base" the amine, allowing it to participate in the desired reaction. The choice of base is critical, as it can also influence the catalyst's stability and activity. Common bases include organic amines (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The added base will also neutralize the HCl, but the resulting chloride salt will still be present in the reaction mixture and can act as a poison.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Problem ID Issue Potential Causes Suggested Solutions
CP-01 Low or No Product Yield Catalyst Poisoning: The morpholine nitrogen or chloride ions are binding to the catalyst's active sites.[1][2] Incorrect Stoichiometry of Base: Insufficient base to free the amine from its hydrochloride salt. Low Catalyst Activity: The chosen catalyst may not be suitable for the reaction conditions or substrate.1. Modify Reaction Conditions:     - Increase catalyst loading.     - Screen different ligands that may be more resistant to poisoning.     - Consider using a halide scavenger (e.g., silver salts), but be cautious as this can introduce other complications. 2. Optimize Base:     - Ensure at least one equivalent of base is used to neutralize the HCl. An excess is often required.     - Screen different types of bases (e.g., carbonate vs. phosphate vs. organic amine). 3. Change Catalyst:     - Switch to a more robust catalyst system, such as modern palladacycle precatalysts for cross-coupling reactions.[7]
CP-02 Reaction Starts but Stalls Before Completion Gradual Catalyst Deactivation: The catalyst is initially active but is slowly poisoned as the reaction progresses and potential poisons accumulate. Substrate/Product Inhibition: The product molecule, which contains the morpholine moiety, might be poisoning the catalyst.1. Sequential Addition:     - Add the catalyst in portions throughout the reaction. 2. Lower Reaction Temperature:     - This can sometimes slow down the rate of catalyst deactivation. 3. Use a More Stable Catalyst:     - Employ catalysts with bulky, electron-rich ligands that can protect the metal center.
CP-03 Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and has agglomerated into inactive palladium metal.[6] This can be exacerbated by high temperatures or the presence of certain reagents.1. Ligand Selection:     - Ensure an adequate amount of a stabilizing ligand (e.g., a phosphine ligand) is present.     - The ligand-to-metal ratio is crucial. 2. Temperature Control:     - Run the reaction at the lowest effective temperature. 3. Degas Solvents:     - Oxygen can contribute to the decomposition of some palladium catalysts. Ensure all solvents and reagents are properly degassed.
CP-04 Inconsistent Results Between Batches Variable Reagent Purity: Impurities in 2-(Chloromethyl)morpholine hydrochloride, solvents, or other reagents can act as catalyst poisons.[8] Atmospheric Contamination: Moisture and oxygen can affect catalyst activity.1. Reagent Purification:     - Purify starting materials and solvents if their quality is questionable.     - Use anhydrous and degassed solvents. 2. Inert Atmosphere:     - Ensure reactions are set up and run under a consistently inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed N-Alkylation with 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes a general method for the N-alkylation of a primary or secondary amine using 2-(Chloromethyl)morpholine hydrochloride, with precautions to mitigate catalyst poisoning.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, a palladacycle)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • 2-(Chloromethyl)morpholine hydrochloride

  • Substrate amine

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the substrate amine and the solvent to the flask.

  • Free-Basing: Stir the mixture at room temperature for 15-30 minutes. This allows the base to neutralize the hydrochloride salt of the substrate amine if it is also a salt.

  • Addition of Alkylating Agent: Add the 2-(Chloromethyl)morpholine hydrochloride to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts and catalyst residues. The filtrate can then be purified by standard methods (e.g., column chromatography).

Protocol 2: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated. This is a general guideline and may need optimization.

For Palladium Black (Decomposition): Regeneration of palladium black is often not practical in a laboratory setting. It is usually better to prevent its formation.

For Poisoning by Amines/Halides on a Heterogeneous Catalyst (e.g., Pd/C):

  • Filtration: After the reaction, filter the catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with a solvent that will dissolve the adsorbed poisons but not the catalyst itself. A sequence of washes might be effective (e.g., water, then ethanol, then diethyl ether).

  • Base Wash: To remove strongly coordinated amines, a wash with a dilute, non-coordinating acid followed by a water wash and then a wash with a dilute base solution may be attempted, but this can also alter the catalyst surface.

  • Drying: Dry the washed catalyst under vacuum before reuse. It is crucial to test the activity of the regenerated catalyst on a small scale before using it in a large-scale reaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Catalyst Poisoning cluster_solutions Potential Solutions start Reaction Failure (Low Yield / Stalled) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK impure_reagents Purify Reagents & Adjust Stoichiometry check_reagents->impure_reagents Issue Found catalyst_issue Suspect Catalyst Poisoning check_conditions->catalyst_issue Conditions OK adjust_conditions Adjust Conditions & Ensure Inert Atmosphere check_conditions->adjust_conditions Issue Found increase_loading Increase Catalyst/Ligand Loading catalyst_issue->increase_loading change_ligand Screen Different Ligands (e.g., bulky, electron-rich) catalyst_issue->change_ligand optimize_base Optimize Base (Type and Amount) catalyst_issue->optimize_base add_scavenger Consider Halide Scavenger (e.g., Ag₂CO₃) catalyst_issue->add_scavenger lower_temp Lower Reaction Temperature catalyst_issue->lower_temp end Reaction Optimized increase_loading->end change_ligand->end optimize_base->end add_scavenger->end lower_temp->end impure_reagents->start Re-run adjust_conditions->start Re-run

Caption: Troubleshooting workflow for catalyst poisoning.

Poisoning_Mechanisms Potential Catalyst Poisoning Mechanisms cluster_poisons Poisons from 2-(Chloromethyl)morpholine HCl catalyst Active Catalyst Site (e.g., Pd(0)L₂) morpholine {Free Morpholine Nitrogen | Lone pair coordinates to metal center} catalyst->morpholine Coordination chloride {Chloride Anion (Cl⁻) | From HCl or base neutralization} catalyst->chloride Coordination deactivated_amine {Deactivated Catalyst | Amine Coordinated | [LₙM-N(morpholine)]} morpholine->deactivated_amine deactivated_chloride {Deactivated Catalyst | Chloride Coordinated | [LₙM-Cl]⁻} chloride->deactivated_chloride

Caption: Mechanisms of catalyst deactivation.

References

Optimization

Technical Support Center: Work-up Procedures for Unreacted 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental work-up and removal of unreacted 2-(Chloromethyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the work-up of a reaction containing 2-(Chloromethyl)morpholine hydrochloride?

The initial and most crucial step is to neutralize the hydrochloride salt to its free base form. 2-(Chloromethyl)morpholine hydrochloride is a salt and is typically more soluble in aqueous solutions than in many organic solvents. By adding a base, you deprotonate the morpholine nitrogen, making the molecule less polar and more soluble in organic solvents, which facilitates its extraction from the aqueous phase.

Q2: Which base should I use for the neutralization, and how do I know I've added enough?

Commonly used bases for this neutralization include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). A dilute aqueous solution of the base (e.g., 1M NaOH) is typically added to the reaction mixture. The endpoint of the neutralization can be determined by monitoring the pH of the aqueous layer with pH paper or a pH meter. A pH of 11 is a good target to ensure complete deprotonation.[1]

Q3: My product is sensitive to strong bases. Are there milder alternatives?

Yes, if your product is base-sensitive, you can use a milder base like sodium bicarbonate (NaHCO3) or triethylamine (Et3N). It's important to note that with weaker bases, you may need to use a larger excess and monitor the pH carefully to ensure complete neutralization.

Q4: What are the common side products I should be aware of when using 2-(Chloromethyl)morpholine hydrochloride?

The primary side product to consider is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)morpholine. This can occur if water is present in the reaction mixture, especially at elevated temperatures or under basic conditions during the work-up. This byproduct is more polar than the desired product and the starting material's free base, which can aid in its separation.

Q5: How can I remove the unreacted 2-(Chloromethyl)morpholine free base from my product?

Several methods can be employed, depending on the properties of your desired product:

  • Aqueous Extraction: After neutralization, the free base of 2-(Chloromethyl)morpholine will have some solubility in organic solvents. Performing multiple washes of the organic layer with water or brine can help to partition the unreacted free base into the aqueous layer.

  • Acidic Wash: If your product is not acid-sensitive, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted morpholine, making it highly water-soluble and pulling it into the aqueous phase. Your desired product remains in the organic layer.

  • Chromatography: Silica gel column chromatography is a very effective method for separating the unreacted morpholine derivative from the product. Since morpholine-containing compounds are basic, they can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-2%), to the eluent system.

  • Crystallization: If your product is a solid, recrystallization can be an excellent purification method. The unreacted starting material and its byproducts will likely have different solubility profiles, allowing for their removal.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Emulsion formation during aqueous work-up High concentration of reagents or vigorous shaking.Dilute the reaction mixture with more organic solvent and water. Instead of vigorous shaking, gently invert the separatory funnel multiple times. Adding brine can also help to break up emulsions.
Low recovery of product after extraction 1. Incomplete neutralization of the hydrochloride salt, leaving the free base in the aqueous layer. 2. The product itself has some water solubility.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction. 2. "Salt out" the product from the aqueous layer by saturating it with NaCl before extraction. Use a more polar organic solvent for extraction, such as dichloromethane (DCM).
Streaking or tailing of spots on TLC plate The basic nature of the morpholine moiety is interacting with the acidic silica gel.Add a small amount of triethylamine (e.g., 1%) or ammonia in methanol to your TLC mobile phase. This will neutralize the acidic sites on the silica gel and improve the spot shape.
Difficulty separating product from unreacted starting material by column chromatography The polarity of the product and the starting material are very similar.Try a different solvent system for chromatography. If the product is not basic, an acidic wash of the organic phase before chromatography can remove the majority of the unreacted basic starting material.
An unexpected polar byproduct is observed Hydrolysis of the chloromethyl group to a hydroxymethyl group.This byproduct can typically be removed by standard purification techniques like column chromatography or crystallization due to the significant difference in polarity. To minimize its formation, ensure anhydrous reaction conditions and avoid prolonged exposure to basic aqueous conditions during work-up.

Experimental Protocols

Protocol 1: General Work-up Procedure for Nucleophilic Substitution

This protocol outlines a general procedure for the work-up of a reaction where 2-(Chloromethyl)morpholine hydrochloride was used as an alkylating agent.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching (Optional): If the reaction contains highly reactive reagents, they may need to be quenched. For example, a reaction with sodium azide can be carefully quenched by pouring it into water.

  • Neutralization and Extraction:

    • Transfer the reaction mixture to a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Slowly add a 1M aqueous solution of sodium hydroxide while monitoring the pH of the aqueous layer. Continue adding the base until the pH is ~11.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic layers and wash them sequentially with water and then with brine.[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization. For chromatography, consider using an eluent system containing a small percentage of triethylamine to prevent peak tailing.

Quantitative Data Summary

The efficiency of removing water-soluble impurities like the free base of 2-(Chloromethyl)morpholine can be enhanced by multiple aqueous washes. The following table provides a conceptual representation of impurity removal.

Work-up Step Relative Amount of Water-Soluble Impurity in Organic Layer
After single water washModerate
After three water washesLow
After acidic wash (1M HCl)Very Low

Visualizations

Logical Workflow for Work-up and Purification

Workup_Workflow General Work-up and Purification Workflow reaction_mixture Reaction Mixture (Product + Unreacted Reagent) neutralization Neutralize with Base (e.g., 1M NaOH to pH 11) reaction_mixture->neutralization extraction Extract with Organic Solvent (e.g., EtOAc, DCM) neutralization->extraction aqueous_layer Aqueous Layer (Contains salts and some unreacted free base) extraction->aqueous_layer organic_layer Organic Layer (Contains Product and some unreacted free base) extraction->organic_layer wash Wash Organic Layer (Water and/or Brine) organic_layer->wash acid_wash Optional: Acidic Wash (e.g., 1M HCl) wash->acid_wash drying Dry over Anhydrous Agent (e.g., MgSO4) wash->drying If product is acid-sensitive acid_wash->drying If product is acid-stable concentration Concentrate in vacuo drying->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A decision-making workflow for the work-up and purification of compounds synthesized using 2-(Chloromethyl)morpholine hydrochloride.

Troubleshooting Logic for Impurity Removal

Troubleshooting_Impurity Troubleshooting Impurity Removal start Impurity Detected in Product is_basic Is the impurity basic? (e.g., unreacted morpholine) start->is_basic check_polarity Is the impurity more polar than the product? column Use column chromatography (consider adding Et3N to eluent) check_polarity->column No hydrolysis_product Likely a hydrolysis byproduct (e.g., 2-(hydroxymethyl)morpholine) check_polarity->hydrolysis_product Yes is_basic->check_polarity No acid_wash Perform an acidic wash (1M HCl) during work-up is_basic->acid_wash Yes acid_wash->column recrystallize Attempt recrystallization column->recrystallize If still impure hydrolysis_product->column

Caption: A troubleshooting decision tree for identifying and removing impurities related to 2-(Chloromethyl)morpholine hydrochloride.

References

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring Reactions with 2-(Chloromethyl)morpholine Hydrochloride

Welcome to the technical support center for analytical methods related to reactions involving 2-(Chloromethyl)morpholine hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to reactions involving 2-(Chloromethyl)morpholine hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of reactions with 2-(Chloromethyl)morpholine hydrochloride?

A1: The most common analytical methods for monitoring reactions involving 2-(Chloromethyl)morpholine hydrochloride are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on factors such as the reaction type, the information required, sample complexity, and available equipment.[1]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The selection of an appropriate analytical method is crucial for accurate reaction monitoring.

  • TLC is a quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of products.[2][3] It is particularly useful for reactions where there is a significant polarity change between reactants and products.[1]

  • HPLC offers quantitative analysis and is suitable for complex reaction mixtures due to its high resolving power.[1] It is a preferred method when accurate quantification of reactants and products is necessary.

  • GC is suitable for volatile and thermally stable compounds. Since 2-(Chloromethyl)morpholine hydrochloride itself is a salt, derivatization might be necessary to increase its volatility for GC analysis.[4]

  • NMR spectroscopy provides detailed structural information about reactants, products, and any intermediates, making it a powerful tool for mechanistic studies and reaction kinetics.[5][6]

Q3: Can I use Mass Spectrometry (MS) to monitor my reaction?

A3: Yes, Mass Spectrometry, often coupled with a chromatographic technique like LC-MS or GC-MS, is highly valuable. It provides mass information of the components in your reaction mixture, which is extremely useful for identifying products, byproducts, and impurities with high sensitivity and selectivity.[1][7][8]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions For basic compounds like morpholine derivatives, interactions with residual silanols on the column can cause tailing. Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.[9]
Mismatched Injection Solvent The injection solvent should be weaker than or similar in strength to the mobile phase. If a strong solvent is used for dissolution, inject the smallest possible volume.[1]
Column Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]

Issue: Inconsistent Retention Times

  • Possible Causes & Solutions:

CauseSolution
Fluctuating Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed.[10][11] For gradient elution, ensure the pump is functioning correctly.
Temperature Variations Use a column oven to maintain a constant temperature.[1]
Pump Malfunction Check for leaks, salt buildup, or unusual noises from the pump.[10] Worn pump seals may need replacement.[10]
Air Bubbles in the System Degas the mobile phase and prime the pump to remove any air bubbles.[1][10]

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start HPLC Problem (e.g., Poor Peak Shape, Inconsistent Retention Time) check_column Check Column (Overload, Degradation) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_instrument Check Instrument (Pump, Injector, Detector) start->check_instrument check_column->check_mobile_phase No Issue solution_column Reduce Sample Load or Replace Column check_column->solution_column Issue Found check_mobile_phase->check_instrument No Issue solution_mobile_phase Prepare Fresh Mobile Phase & Degas Thoroughly check_mobile_phase->solution_mobile_phase Issue Found solution_instrument Prime Pump, Check for Leaks, Service Instrument check_instrument->solution_instrument Issue Found end_node Problem Resolved check_instrument->end_node No Issue solution_column->end_node solution_mobile_phase->end_node solution_instrument->end_node GC_Troubleshooting_Amines start GC Analysis Problem (e.g., No Signal, Tailing) check_volatility Is the analyte volatile? start->check_volatility derivatize Perform Derivatization check_volatility->derivatize No check_inlet Check Inlet (Liner, Septum) check_volatility->check_inlet Yes derivatize->check_inlet maintain_inlet Replace Liner & Septum check_inlet->maintain_inlet Contaminated check_column Check Column (Contamination, Bleed) check_inlet->check_column Clean resolved Problem Resolved maintain_inlet->resolved maintain_column Trim or Replace Column check_column->maintain_column Contaminated check_column->resolved OK maintain_column->resolved TLC_Optimization start Run Initial TLC evaluate_rf Evaluate Rf Values start->evaluate_rf rf_high Rf Too High evaluate_rf->rf_high > 0.8 rf_low Rf Too Low evaluate_rf->rf_low < 0.2 rf_ok Rf in Optimal Range (0.2-0.8) evaluate_rf->rf_ok Optimal decrease_polarity Decrease Solvent Polarity rf_high->decrease_polarity increase_polarity Increase Solvent Polarity rf_low->increase_polarity good_separation Good Separation rf_ok->good_separation rerun_tlc Re-run TLC decrease_polarity->rerun_tlc increase_polarity->rerun_tlc rerun_tlc->evaluate_rf

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Morpholine Building Blocks: Focus on 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicoch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and target binding affinity. Among the various reactive intermediates used to introduce this valuable moiety, 2-(chloromethyl)morpholine hydrochloride stands out as a key building block. This guide provides an objective comparison of 2-(chloromethyl)morpholine hydrochloride with other morpholine building blocks, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison of Morpholine Building Blocks

The selection of a morpholine building block is often dictated by its reactivity, stability, and the specific synthetic transformation required. Here, we compare 2-(chloromethyl)morpholine hydrochloride with other commonly used haloalkyl-morpholine derivatives in the context of N-alkylation reactions, a fundamental transformation in drug discovery.

Table 1: Comparison of Physicochemical and Reactive Properties of Selected Morpholine Building Blocks

Building BlockMolecular Weight ( g/mol )Position of Leaving GroupLeaving GroupExpected Relative Reactivity in SN2Key Applications
2-(Chloromethyl)morpholine hydrochloride172.05[7]C-2ChlorideHighIntroduction of the 2-morpholinomethyl moiety; Synthesis of Reboxetine and analogues.[8][9]
4-(2-Chloroethyl)morpholine hydrochloride186.08[10]N-4 (on ethyl chain)ChlorideModerateIntroduction of the 4-morpholinoethyl moiety; Intermediate for pharmaceuticals like floredil and nimorazole.[11]
4-(2-Bromoethyl)morpholine hydrobromideNot commercially common as hydrobromide; Free base MW: 194.07N-4 (on ethyl chain)BromideHigher than chloro-analogSimilar to the chloro-analog, but potentially with higher reactivity.

Note on Reactivity: In SN2 reactions, bromide is generally a better leaving group than chloride, suggesting that bromo-derivatives would be more reactive. The reactivity of 2-(chloromethyl)morpholine is enhanced by the proximity of the chloro group to the morpholine ring, although steric hindrance could play a role depending on the nucleophile.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative protocols for N-alkylation using morpholine building blocks.

General Experimental Protocol for N-Alkylation of a Secondary Amine with an Alkyl Halide

This protocol is a general method and may require optimization for specific substrates and alkyl halides.[12]

Materials:

  • Secondary amine (e.g., 4-(2,2-diphenylethyl)morpholine) (1.0 eq.)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask, add the secondary amine.

  • Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of PI3K Inhibitors using Morpholine Building Blocks

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for drug development.[9][13][14] Many potent PI3K inhibitors incorporate a morpholine moiety, which often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme.[13][15] The synthesis of these inhibitors frequently involves the nucleophilic aromatic substitution of a halogenated pyrimidine or triazine core with morpholine.[9][13]

Illustrative Synthesis of a Morpholino-Pyrimidine Core:

This is a representative procedure for the synthesis of a key intermediate in the development of PI3K inhibitors.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Acetone

Procedure:

  • Combine 2,4,6-trichloropyrimidine and acetone in a flask and cool to 0°C.

  • Add morpholine (1.05 eq.) to the solution and stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting dichlorinated morpholino-pyrimidine intermediate by column chromatography.[9]

Mandatory Visualizations

PI3K/Akt Signaling Pathway and the Role of Morpholine-Containing Inhibitors

The diagram below illustrates the PI3K/Akt signaling pathway and highlights the point of intervention for morpholine-containing inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors mTORC1->Downstream -> Cell Growth, Proliferation, Survival Inhibitor Morpholine-Containing PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and inhibitor action.

Experimental Workflow for the Synthesis of a Morpholine-Containing Compound Library

High-throughput synthesis of compound libraries is a crucial strategy in drug discovery for exploring structure-activity relationships (SAR). The workflow below depicts a general process for the parallel synthesis of a morpholine-containing library from a common intermediate.[16]

Library_Synthesis_Workflow start Start with Common Intermediate (e.g., Mesylate) reaction Parallel Synthesis (N-Alkylation) start->reaction reagents Diverse Set of Nucleophiles (e.g., Phenols, Amines) reagents->reaction purification High-Throughput Purification (e.g., LC/MS) reaction->purification library Final Compound Library purification->library analysis Characterization & Biological Screening library->analysis

Caption: Workflow for parallel library synthesis.

References

Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)morpholine Hydrochloride and 2-(Bromoethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the choice of alkylating agent is critical to ensure optimal reaction ki...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the choice of alkylating agent is critical to ensure optimal reaction kinetics, yield, and purity. Morpholine moieties are prevalent in medicinal chemistry, and introducing them often involves the use of halo-substituted morpholine derivatives. This guide provides an objective comparison of the reactivity of two such reagents: 2-(Chloromethyl)morpholine hydrochloride and 2-(bromoethyl)morpholine, supported by fundamental principles of organic chemistry.

Executive Summary

The primary determinant of reactivity in nucleophilic substitution reactions for these compounds is the nature of the halogen leaving group. It is a well-established principle that bromide is a superior leaving group to chloride. This is attributed to bromide being a weaker base and more polarizable, which stabilizes the forming negative charge in the transition state of both S(_N)1 and S(_N)2 reactions. Consequently, 2-(bromoethyl)morpholine is expected to be significantly more reactive than 2-(chloromethyl)morpholine hydrochloride towards nucleophiles. This higher reactivity can translate to faster reaction times, the ability to use milder reaction conditions, and potentially higher yields.

Theoretical Framework: The Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions is intrinsically linked to the stability of the halide anion that departs. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. Comparing the acidity of the hydrohalic acids, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Therefore, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and a better leaving group.[1][2][3]

The increased polarizability of the larger bromide ion also plays a crucial role. The electron cloud of bromide is more diffuse and can be more easily distorted, which helps to stabilize the transition state of the substitution reaction, thereby lowering the activation energy.

Comparative Data

Feature2-(Chloromethyl)morpholine Hydrochloride2-(Bromoethyl)morpholineRationale
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more stable anion.[1][2]
Expected Reactivity LowerHigherSuperior leaving group ability of bromide.
Reaction Conditions Often requires higher temperatures and stronger bases/nucleophiles.Generally proceeds under milder conditions (lower temperatures).A better leaving group requires less energetic input to be displaced.
Reaction Rate SlowerFasterLower activation energy due to the more stable transition state with bromide.
Potential Side Reactions Higher temperatures can lead to more side products.Milder conditions can improve selectivity.
Stability/Handling The hydrochloride salt form generally improves stability and handling.The freebase is a more reactive liquid or solid.The salt form reduces the volatility and reactivity of the amine.

Experimental Protocols

Below are generalized experimental protocols for alkylation reactions using these reagents. It is important to note that optimal conditions will vary depending on the specific nucleophile and substrate.

General Protocol for Nucleophilic Substitution with 2-(Chloromethyl)morpholine Hydrochloride

This protocol is representative of a typical alkylation of a nucleophile (e.g., a phenol or amine).

  • Reactant Preparation : In a round-bottom flask, dissolve the nucleophile (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2-3 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Alkylating Agent : Add 2-(chloromethyl)morpholine hydrochloride (1.1-1.5 eq.) to the mixture.

  • Reaction Conditions : Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

General Protocol for Nucleophilic Substitution with 2-(Bromoethyl)morpholine

This protocol illustrates a typical alkylation using the more reactive bromo- derivative.

  • Reactant Preparation : In a round-bottom flask, dissolve the nucleophile (1.0 eq.) in a suitable solvent such as acetonitrile or acetone with a base (e.g., K₂CO₃ or triethylamine, 1.5-2.0 eq.).

  • Addition of Alkylating Agent : Add 2-(bromoethyl)morpholine (1.0-1.2 eq.) to the mixture, often at room temperature.

  • Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). The higher reactivity of the bromide often precludes the need for high temperatures.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are typically faster than with the chloro- analogue.

  • Work-up : Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Alternatively, perform an aqueous work-up as described in the previous protocol.

  • Purification : Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Reactivity Comparison

Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of the two compounds in a nucleophilic substitution reaction.

G cluster_main Reactivity in Nucleophilic Substitution cluster_LG Leaving Group Ability Reagent Alkylating Reagent LG Leaving Group (Halogen) Reagent->LG Reactivity Overall Reactivity LG->Reactivity Primary Determinant Bromo Bromo (Br⁻) (Better Leaving Group) Chloro Chloro (Cl⁻) (Poorer Leaving Group) Substrate Substrate Structure Substrate->Reactivity Nucleophile Nucleophile Strength Nucleophile->Reactivity Conditions Reaction Conditions (Solvent, Temperature) Conditions->Reactivity G start Start setup Reaction Setup: - Dissolve Nucleophile & Base - Add Solvent start->setup add_reagent Add Alkylating Agent: 2-(chloromethyl)morpholine HCl or 2-(bromoethyl)morpholine setup->add_reagent react Reaction: - Stir at appropriate temp. - Monitor by TLC/LC-MS add_reagent->react workup Aqueous Work-up: - Quench with H₂O - Extract with organic solvent react->workup purify Purification: - Dry & Concentrate - Column Chromatography workup->purify analyze Analysis: - NMR, MS, etc. purify->analyze end End analyze->end

References

Validation

The Strategic Advantage of 2-(Chloromethyl)morpholine Hydrochloride in Alkylation Chemistry

In the landscape of synthetic chemistry and drug development, the choice of an alkylating agent is pivotal, influencing reaction efficiency, selectivity, and the ultimate biological profile of the target molecule. While...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the choice of an alkylating agent is pivotal, influencing reaction efficiency, selectivity, and the ultimate biological profile of the target molecule. While traditional alkylating agents like nitrogen mustards and alkyl sulfonates have long been staples in the chemist's toolbox, the use of functionalized reagents such as 2-(Chloromethyl)morpholine hydrochloride offers distinct advantages. This guide provides a comparative overview of 2-(Chloromethyl)morpholine hydrochloride against other common alkylating agents, supported by available data and experimental context, for researchers, scientists, and drug development professionals.

Enhanced Physicochemical and Pharmacokinetic Profiles

The primary advantage of employing 2-(Chloromethyl)morpholine hydrochloride lies in the incorporation of the morpholine scaffold into the target molecule. The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its favorable impact on a compound's physicochemical and pharmacokinetic properties.[1][2]

Key benefits of the morpholine moiety include:

  • Improved Solubility: The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility of the final compound. This is a critical factor in drug development for improving bioavailability.

  • Favorable Lipophilicity: The morpholine group provides a balance of hydrophilicity and lipophilicity, which can be fine-tuned to optimize a drug's ability to cross biological membranes.

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to a longer in vivo half-life of the drug molecule.[3]

  • Reduced Basicity: The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine, which can be advantageous in modulating interactions with biological targets and reducing off-target effects.

These properties make 2-(Chloromethyl)morpholine hydrochloride a valuable reagent for introducing a moiety that can significantly improve the drug-like characteristics of a lead compound.

Comparative Performance and Applications

Direct quantitative comparisons of the alkylating reactivity of 2-(Chloromethyl)morpholine hydrochloride with classical alkylating agents like mechlorethamine or dimethyl sulfate are not extensively documented in publicly available literature. The primary application of 2-(Chloromethyl)morpholine hydrochloride is as a synthetic intermediate to introduce the morpholinomethyl group, rather than as a standalone cytotoxic alkylating agent in the context of chemotherapy.

A prominent example of its use is in the synthesis of the antidepressant drug Reboxetine.[4] In this context, the morpholine moiety is a core component of the final drug structure, contributing to its pharmacological activity and pharmacokinetic profile.

While direct comparative data on alkylation efficiency is scarce, we can infer certain characteristics based on its structure. The reactivity of the chloromethyl group is generally sufficient for alkylating a variety of nucleophiles, such as amines, phenols, and thiols, under appropriate basic conditions.

Table 1: Comparison of General Properties of Alkylating Agents

Property2-(Chloromethyl)morpholine HydrochlorideNitrogen Mustards (e.g., Mechlorethamine)Alkyl Sulfonates (e.g., Dimethyl Sulfate)
Primary Use Synthetic IntermediateChemotherapyGeneral Laboratory Alkylating Agent
Introduced Moiety MorpholinomethylChloroethylMethyl
Key Advantage Introduces favorable morpholine scaffoldHigh reactivity, DNA cross-linkingHigh reactivity for methylation
Potential Drawbacks Lower intrinsic cytotoxicityHigh toxicity, lack of selectivityHigh toxicity, mutagenic
Solubility of Derivatives Generally improvedVariableVariable
Metabolic Stability of Moiety Generally highCan be metabolizedN/A

Experimental Protocols: N-Alkylation of an Amine

The following is a representative protocol for the N-alkylation of a primary or secondary amine using a chloromethyl derivative, which can be adapted for 2-(Chloromethyl)morpholine hydrochloride.

Objective: To synthesize an N-morpholinomethyl derivative of a target amine.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • Target amine

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser or heating block

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of the target amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).

  • Add 2-(Chloromethyl)morpholine hydrochloride (1.1-1.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel, to yield the desired N-morpholinomethylated product.

Visualizing Workflows and Pathways

To better understand the application and mechanism of alkylating agents, the following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and the general mechanism of action of bifunctional alkylating agents.

Experimental_Workflow_for_Cytotoxicity_Assay start Start: Cell Seeding drug_prep Prepare Serial Dilutions of 2-(Chloromethyl)morpholine hydrochloride and other Alkylating Agents start->drug_prep treatment Treat Cells with Alkylating Agents drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 Values viability_assay->data_analysis comparison Compare IC50 Values to Determine Relative Potency data_analysis->comparison end End: Comparative Cytotoxicity Profile comparison->end

Caption: Experimental workflow for a comparative cytotoxicity assay.

Alkylating_Agent_Mechanism cluster_cell Cancer Cell AlkylatingAgent Bifunctional Alkylating Agent (e.g., Nitrogen Mustard) Monoalkylation Mono-alkylation of Guanine AlkylatingAgent->Monoalkylation Reacts with DNA Cellular DNA DNA->Monoalkylation Crosslinking Interstrand Cross-linking Monoalkylation->Crosslinking Second alkylation ReplicationArrest DNA Replication Arrest Crosslinking->ReplicationArrest Leads to Apoptosis Apoptosis (Cell Death) ReplicationArrest->Apoptosis Triggers

Caption: General mechanism of action for bifunctional alkylating agents.

Conclusion

While direct, quantitative data for a head-to-head comparison of 2-(Chloromethyl)morpholine hydrochloride with traditional alkylating agents in terms of reaction kinetics and cytotoxicity is limited, its primary advantage is clear. It serves as an efficient vehicle for introducing the morpholine moiety, a scaffold well-known for its ability to confer desirable physicochemical and pharmacokinetic properties to a molecule. This makes it a strategic choice in drug discovery and development for optimizing lead compounds into viable drug candidates. For applications requiring the introduction of a morpholinomethyl group, 2-(Chloromethyl)morpholine hydrochloride represents a valuable and effective tool for the medicinal chemist.

References

Comparative

Assessing the Efficiency of 2-(Chloromethyl)morpholine Hydrochloride in N-alkylation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The N-alkylation of morpholine and its derivatives is a cornerstone in medicinal chemistry, yielding scaffolds present in a wide array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of morpholine and its derivatives is a cornerstone in medicinal chemistry, yielding scaffolds present in a wide array of therapeutic agents. The selection of an appropriate alkylating agent is critical for reaction efficiency, yield, and scalability. This guide provides a comprehensive comparison of 2-(Chloromethyl)morpholine hydrochloride with alternative N-alkylation strategies, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Analysis of N-Alkylation Methods

The efficiency of an N-alkylation reaction is dependent on several factors, including the nature of the alkylating agent, the substrate, and the reaction conditions. Below is a summary of quantitative data comparing various methods for the N-alkylation of amines, with a focus on the introduction of a morpholinomethyl group.

Alkylating Agent/MethodSubstrate ExampleBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-(Chloromethyl)morpholine hydrochloride 2-AminopyrimidineK₂CO₃AcetonitrileReflux1285-95[1]
1H-BenzimidazoleK₂CO₃AcetonitrileRefluxOvernight~60[1]
Alkyl Bromides (e.g., Benzyl Bromide) MorpholineK₂CO₃AcetonitrileReflux4-1280-90[2]
Reductive Amination (Morpholine + Paraformaldehyde) Piperonyl cyclonene-Water/Dichloromethane5-505~80 (crude)[3]
"Borrowing Hydrogen" (Morpholine + Alcohol) MethanolCuO-NiO/γ-Al₂O₃ (catalyst)Gas-phase220-95.3 (conversion)[4]
Ethylene Sulfate N-Benzylethanolamine-2-MeTHFRT->80 (monoalkylation)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate methodological comparison.

Protocol 1: N-Alkylation of 2-Aminopyrimidine using 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes a typical procedure for the N-alkylation of a heterocyclic amine with 2-(chloromethyl)morpholine hydrochloride.

Materials:

  • 2-Aminopyrimidine

  • 2-(Chloromethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred suspension of 2-aminopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-(chloromethyl)morpholine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • Upon completion (typically 12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(morpholin-2-ylmethyl)pyrimidin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination for the Synthesis of N-Alkyl Morpholines

This protocol provides a general method for the N-alkylation of a secondary amine with an aldehyde, followed by reduction.

Materials:

  • Morpholine

  • Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • To a solution of morpholine (1.0 eq) in 1,2-dichloroethane, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated morpholine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Amine Amine (R₂NH) TransitionState Transition State Amine->TransitionState Nucleophilic Attack AlkylHalide 2-(Chloromethyl)morpholine (Cl-CH₂-Morpholine) AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) Base->Amine Deprotonation (optional) Product N-alkylated Morpholine (R₂N-CH₂-Morpholine) TransitionState->Product Salt Salt (e.g., KCl) TransitionState->Salt Leaving Group Departure ProtonatedBase Protonated Base (e.g., KHCO₃)

Caption: General mechanism of N-alkylation via an SN2 reaction.

Experimental_Workflow cluster_direct Direct Alkylation with 2-(Chloromethyl)morpholine HCl cluster_reductive Reductive Amination DA1 Mix Amine, Base, and 2-(Chloromethyl)morpholine HCl DA2 Heat to Reflux DA1->DA2 DA3 Work-up and Purification DA2->DA3 End End DA3->End RA1 Mix Amine and Aldehyde/Ketone RA2 Formation of Imine/Enamine RA1->RA2 RA3 Add Reducing Agent RA2->RA3 RA4 Work-up and Purification RA3->RA4 RA4->End Start Start Start->DA1 Start->RA1

Caption: Comparative experimental workflow.

Decision_Tree Start Select N-Alkylation Strategy Q1 Is the amine substrate sensitive to strong bases or high temperatures? Start->Q1 A1_Yes Consider milder conditions: Reductive Amination or Catalytic Methods Q1->A1_Yes Yes A1_No Direct Alkylation is a viable option Q1->A1_No No Q2 Is the corresponding aldehyde/ ketone readily available for reductive amination? A1_Yes->Q2 Q3 Is overalkylation a significant concern? A1_No->Q3 A2_Yes Reductive Amination is a good choice Q2->A2_Yes Yes A2_No Consider Direct Alkylation with 2-(Chloromethyl)morpholine HCl or other alkyl halides Q2->A2_No No A3_Yes Reductive amination or 'Borrowing Hydrogen' methods offer better control Q3->A3_Yes Yes A3_No Direct alkylation can be optimized (e.g., using excess amine) Q3->A3_No No

Caption: Decision tree for selecting an N-alkylation strategy.

References

Validation

A Comparative Guide to the Synthesis of 2-(Chloromethyl)morpholine Hydrochloride: Yields, Methodologies, and Alternatives

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. 2-(Chloromethyl)morpholine hydrochloride is a valuable intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. 2-(Chloromethyl)morpholine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive literature review of the yields obtained in its synthesis, compares different methodologies, and explores alternative reagents, supported by experimental data.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. 2-(Chloromethyl)morpholine hydrochloride serves as a crucial reactive intermediate, allowing for the introduction of the morpholine-methyl moiety into target molecules. Its synthesis, typically from 2-(hydroxymethyl)morpholine, and the subsequent yields are critical factors in drug discovery and development pipelines.

Comparison of Synthetic Yields

The primary route to 2-(Chloromethyl)morpholine hydrochloride involves the chlorination of 2-(hydroxymethyl)morpholine. The choice of chlorinating agent is a key determinant of the reaction's success and yield. While specific comparative studies for this exact transformation are not extensively documented in the literature, we can draw parallels from analogous reactions and general principles of chlorination.

A highly efficient synthesis has been reported for the positional isomer, N-(2-chloroethyl)morpholine hydrochloride, achieving a 98.7% yield from the corresponding alcohol using thionyl chloride. This suggests that thionyl chloride is a highly effective reagent for the chlorination of amino alcohols in this class of compounds.

Data for the direct synthesis of 2-(Chloromethyl)morpholine hydrochloride and its alternatives are summarized in the table below.

Starting MaterialProductReagent/MethodReported Yield (%)Reference
2-(Hydroxymethyl)morpholine2-(Chloromethyl)morpholine hydrochlorideThionyl ChlorideHigh (inferred)General Knowledge
2-(Hydroxymethyl)morpholine2-(Chloromethyl)morpholine hydrochlorideOxalyl ChlorideModerate to High (inferred)General Knowledge
Morpholine ethanolN-(2-chloroethyl)morpholine hydrochlorideThionyl Chloride98.7[1]
Various Amino Alcohols2-Substituted MorpholinesAsymmetric HydrogenationQuantitative[2][3][4]
Aziridines and Halogenated Alcohols2-Substituted and 2,3-disubstituted MorpholinesMetal-free one-pot synthesisHigh[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of the precursor, 2-(hydroxymethyl)morpholine, and its subsequent chlorination.

Synthesis of 2-(Hydroxymethyl)morpholine

The synthesis of the precursor, 2-(hydroxymethyl)morpholine, can be achieved through various methods. One common approach involves the reaction of an appropriate starting material with an amino alcohol. While a specific high-yield protocol for the direct synthesis of 2-(hydroxymethyl)morpholine was not found in the immediate search, the synthesis of its N-benzyl protected form from N-benzylethanolamine and epichlorohydrin is a known route. The debenzylation can then yield the desired product.

Chlorination of 2-(Hydroxymethyl)morpholine

Using Thionyl Chloride (Inferred Protocol):

A procedure analogous to the synthesis of N-(2-chloroethyl)morpholine hydrochloride can be inferred for the synthesis of 2-(Chloromethyl)morpholine hydrochloride.

  • Reaction: 2-(Hydroxymethyl)morpholine is dissolved in an appropriate inert solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Conditions: The reaction mixture is stirred for a period of time, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting hydrochloride salt is often crystalline and can be purified by recrystallization.

Using Oxalyl Chloride (Inferred Protocol):

Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another effective reagent for converting alcohols to chlorides under mild conditions.

  • Reaction: 2-(Hydroxymethyl)morpholine and a catalytic amount of DMF are dissolved in an inert solvent (e.g., dichloromethane).

  • Reagent Addition: Oxalyl chloride is added dropwise to the cooled solution (e.g., 0 °C).

  • Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature. The evolution of gaseous byproducts (CO and CO₂) drives the reaction.

  • Work-up: The solvent and excess reagent are removed in vacuo to yield the crude product, which can be further purified.

Alternative Synthetic Approaches to 2-Substituted Morpholines

Beyond the direct chlorination of 2-(hydroxymethyl)morpholine, several other strategies exist for the synthesis of 2-substituted morpholines, which can be considered as alternative routes to compounds with similar functionalities.

  • Asymmetric Hydrogenation: This method allows for the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee)[2][3][4]. This is particularly valuable for the synthesis of enantiomerically pure drug candidates.

  • From Aziridines: A metal-free, one-pot synthesis from aziridines and halogenated alcohols provides access to 2-substituted and 2,3-disubstituted morpholines in high yields[5]. This method offers an operationally simple and cost-effective alternative.

Biological Relevance and Signaling Pathways

Morpholine-containing compounds are known to interact with a variety of biological targets. A significant number of these compounds act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway .[2][3][5][6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.

2-(Chloromethyl)morpholine hydrochloride serves as a key building block for the synthesis of molecules targeting this pathway. For instance, the antidepressant drug Reboxetine , a selective norepinephrine reuptake inhibitor, contains a 2-substituted morpholine moiety. While its primary mechanism of action is not directly on the PI3K pathway, the structural motif is prevalent in many PI3K inhibitors.

The morpholine ring in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the molecule in the ATP-binding pocket.[6]

Below is a diagram illustrating the general workflow for the synthesis of a morpholine-containing PI3K inhibitor, highlighting the role of 2-(chloromethyl)morpholine or a similar reactive intermediate.

G General Synthetic Workflow for a Morpholine-Containing PI3K Inhibitor cluster_synthesis Chemical Synthesis cluster_biological Biological Application 2_hydroxymethylmorpholine 2-(Hydroxymethyl)morpholine chlorination Chlorination 2_hydroxymethylmorpholine->chlorination 2_chloromethylmorpholine 2-(Chloromethyl)morpholine Hydrochloride chlorination->2_chloromethylmorpholine coupling Coupling with Core Scaffold 2_chloromethylmorpholine->coupling inhibitor Morpholine-Containing PI3K Inhibitor coupling->inhibitor inhibition Inhibition inhibitor->inhibition pi3k_pathway PI3K/Akt/mTOR Signaling Pathway pi3k_pathway->inhibition cellular_effects Anti-proliferative/ Apoptotic Effects inhibition->cellular_effects

Caption: Synthetic workflow and biological application of a morpholine-containing PI3K inhibitor.

Below is a simplified diagram of the PI3K/Akt/mTOR signaling pathway, indicating the points of inhibition by morpholine-containing drugs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition points.

Conclusion

2-(Chloromethyl)morpholine hydrochloride is a key synthetic intermediate with high utility in the development of pharmaceuticals, particularly those targeting the PI3K/Akt/mTOR signaling pathway. While direct comparative yield data for its synthesis is sparse, high yields can be expected using standard chlorinating agents like thionyl chloride, as demonstrated by the synthesis of its positional isomer. For researchers seeking alternatives, methods such as asymmetric hydrogenation and synthesis from aziridines offer efficient routes to 2-substituted morpholines with high yields and stereocontrol. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of synthesis, and desired stereochemistry. This guide provides a foundation for making informed decisions in the synthesis and application of this important building block.

References

Comparative

comparative analysis of different synthetic routes to N-substituted morpholines

For Researchers, Scientists, and Drug Development Professionals The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. Con...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. Consequently, the efficient synthesis of N-substituted morpholines is a critical task in drug discovery and development. This guide provides a comparative analysis of four common synthetic routes for N-substitution on the morpholine core: Direct N-Alkylation with Alkyl Halides, Reductive Amination, Buchwald-Hartwig Amination, and Ullmann Condensation. We present a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their specific synthetic needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for introducing a substituent on the nitrogen atom of morpholine depends on several factors, including the nature of the desired substituent (alkyl vs. aryl), the availability of starting materials, and considerations of cost, efficiency, and environmental impact. The following table summarizes quantitative data for representative examples of each of the four main synthetic strategies.

Synthetic Route Product Substrates Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Direct N-Alkylation N-BenzylmorpholineMorpholine, Benzyl ChlorideK₂CO₃ (Base)AcetonitrileReflux594Simple, high-yielding for activated alkyl halides.Limited to alkyl substituents; risk of over-alkylation.
Reductive Amination N-BenzylmorpholineMorpholine, BenzaldehydeNaBH₄/Acetic AcidMethanol/Benzene0 - Reflux1350-75One-pot procedure; uses readily available aldehydes.Moderate yields; requires stoichiometric reducing agent.
Buchwald-Hartwig Amination N-(4-Methylphenyl)morpholineMorpholine, 4-ChlorotoluenePd(dba)₂/XPhosTolueneReflux694Excellent for N-arylation; high yields; broad scope.Expensive catalyst and ligands; requires inert atmosphere.
Ullmann Condensation N-PhenylmorpholineMorpholine, IodobenzeneCuI/L-ProlineDMSO9024~85-95 (typical)Less expensive catalyst than Palladium.Often requires higher temperatures and longer reaction times.

Logical Workflow of N-Substitution Strategies

The selection of a synthetic strategy for N-substituted morpholines can be visualized as a decision-making process based on the desired final product. The following diagram illustrates the logical relationship between the target substituent and the applicable synthetic routes.

G Alkyl Alkyl Group Alkylation Direct N-Alkylation Alkyl->Alkylation ReductiveAmination Reductive Amination Alkyl->ReductiveAmination Aryl Aryl Group Buchwald Buchwald-Hartwig Amination Aryl->Buchwald Ullmann Ullmann Condensation Aryl->Ullmann

Caption: Decision tree for selecting a synthetic route to N-substituted morpholines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Direct N-Alkylation with an Alkyl Halide

This method involves the direct reaction of morpholine with an alkyl halide in the presence of a base. It is a straightforward and often high-yielding approach for the synthesis of N-alkylmorpholines.

Synthesis of N-Benzylmorpholine

To a solution of N-pentylmorpholine (0.013 mol) in acetonitrile (5.4 ml), potassium carbonate (K₂CO₃, 0.013 mol) was added, followed by benzyl chloride (0.013 mol). The reaction mixture was heated under reflux with magnetic stirring for 5 hours and monitored by TLC. After completion, the solvent was evaporated, and the remaining potassium carbonate was dissolved in water. The product was extracted with chloroform (CHCl₃). After evaporation of the chloroform, the product was dried under vacuum. The obtained product was purified using column chromatography to yield N-benzylmorpholine (94.0%).[1]

Reductive Amination

Reductive amination is a one-pot procedure that involves the in-situ formation of an iminium ion from the reaction of morpholine with an aldehyde or ketone, followed by its reduction to the corresponding N-substituted morpholine.

Synthesis of N-Benzylmorpholine

A mixture of benzaldehyde (1 equivalent) and morpholine (1 equivalent) in methanol or benzene in the presence of acetic acid is stirred for one to two hours to ensure complete imine formation. This mixture is then added at 0–5 °C to a pre-prepared reducing system of sodium borohydride (NaBH₄) and acetic acid (1:3 molar ratio) in benzene at 0 °C. The resulting mixture is stirred under reflux for 10-12 hours. The reaction progress is monitored by TLC. Upon completion, the corresponding N-benzylmorpholine is isolated in 50-75% yield.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is particularly effective for the N-arylation of amines.

Synthesis of N-(4-Methylphenyl)morpholine

To a 2-necked flask under a nitrogen atmosphere was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL). The mixture was stirred at room temperature for 5 minutes. 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were then added in one portion. The resulting mixture was stirred at reflux for 6 hours. After cooling to room temperature, the reaction was quenched with water (10 mL). The organic layer was washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford N-(4-methylphenyl)morpholine as an orange solid (700 mg, 94% yield).[3]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig amination for the N-arylation of amines. While often requiring harsher conditions, modern protocols with the use of ligands have improved its applicability.

Synthesis of N-Phenylmorpholine

In a reaction vessel, iodobenzene (1.5 mmol), morpholine (2.25 mmol), potassium tert-butoxide (KOtBu, 3.0 mmol), and copper(I) iodide (CuI, 5.0 mol%) are added to toluene (7.0 mL). The mixture is stirred for 18 hours at 180 °C in a sealed stainless steel reactor. After the reaction, the mixture is cooled, and the product is isolated and purified to yield N-phenylmorpholine. While a specific yield for this exact reaction was not provided in the cited literature, similar copper-catalyzed N-arylations of nitrogen heterocycles with aryl halides under these conditions typically afford good to excellent yields.[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted morpholines via the four discussed methods.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification & Product Morpholine Morpholine Alkylation Direct Alkylation Morpholine->Alkylation ReductiveAmination Reductive Amination Morpholine->ReductiveAmination CrossCoupling Cross-Coupling Morpholine->CrossCoupling AlkylHalide Alkyl Halide AlkylHalide->Alkylation Aldehyde Aldehyde/Ketone Aldehyde->ReductiveAmination ArylHalide Aryl Halide ArylHalide->CrossCoupling Workup Aqueous Workup & Extraction Alkylation->Workup ReductiveAmination->Workup CrossCoupling->Workup Chromatography Column Chromatography Workup->Chromatography Product N-Substituted Morpholine Chromatography->Product

Caption: General experimental workflow for the synthesis of N-substituted morpholines.

References

Validation

validating the structure of products synthesized with 2-(Chloromethyl)morpholine hydrochloride

For researchers and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques used to validate the s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques used to validate the structure of products synthesized using 2-(Chloromethyl)morpholine hydrochloride and compares these products with those obtained through alternative synthetic routes. Detailed experimental protocols and data presentation are included to aid in the selection of appropriate validation methods.

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates and engage in critical interactions with biological targets.[1] 2-(Chloromethyl)morpholine hydrochloride serves as a versatile building block for introducing this valuable scaffold.[2] Its reactive chloromethyl group readily undergoes nucleophilic substitution, enabling the synthesis of a diverse array of N-substituted morpholine derivatives.[2] A notable application of this starting material is in the synthesis of the antidepressant drug Reboxetine.[2]

Structural Validation: A Multi-faceted Approach

Confirming the identity and purity of a synthesized morpholine derivative requires a combination of spectroscopic and chromatographic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Validation Data

To illustrate the validation process, let's consider the synthesis of a hypothetical compound, N-benzyl-2-methylmorpholine, via two different routes:

  • Route A: Nucleophilic substitution using 2-(Chloromethyl)morpholine hydrochloride and benzylamine.

  • Route B (Alternative): Reductive amination of 2-methylmorpholine with benzaldehyde.

The following table summarizes the expected analytical data for the validation of the final product from both routes.

Analytical TechniqueRoute A: from 2-(Chloromethyl)morpholine HClRoute B: from 2-MethylmorpholineKey Observations for Structural Confirmation
¹H NMR (CDCl₃, 400 MHz)δ 7.25-7.40 (m, 5H, Ar-H), 3.85 (d, J=13.2 Hz, 1H, N-CH ₂-Ph), 3.65 (d, J=13.2 Hz, 1H, N-CH ₂-Ph), 3.90-4.00 (m, 1H, O-CH ), 3.55-3.65 (m, 1H, O-CH ), 2.70-2.80 (m, 1H, N-CH ), 2.40-2.60 (m, 2H, N-CH ₂), 2.10-2.20 (m, 1H, CH -CH₃), 1.15 (d, J=6.4 Hz, 3H, CH-CH ₃)δ 7.25-7.40 (m, 5H, Ar-H), 3.85 (d, J=13.2 Hz, 1H, N-CH ₂-Ph), 3.65 (d, J=13.2 Hz, 1H, N-CH ₂-Ph), 3.90-4.00 (m, 1H, O-CH ), 3.55-3.65 (m, 1H, O-CH ), 2.70-2.80 (m, 1H, N-CH ), 2.40-2.60 (m, 2H, N-CH ₂), 2.10-2.20 (m, 1H, CH -CH₃), 1.15 (d, J=6.4 Hz, 3H, CH-CH ₃)The presence of the benzylic protons (around 3.65-3.85 ppm) and the characteristic morpholine ring protons confirms the N-benzylation. The doublet for the methyl group (around 1.15 ppm) and the corresponding methine proton signal confirm the 2-methyl substitution.
¹³C NMR (CDCl₃, 100 MHz)δ 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.3 (Ar-CH), 67.5 (O-CH₂), 60.5 (N-CH₂-Ph), 54.0 (N-CH₂), 53.0 (N-CH), 48.0 (C-CH₃), 15.0 (CH-CH₃)δ 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.3 (Ar-CH), 67.5 (O-CH₂), 60.5 (N-CH₂-Ph), 54.0 (N-CH₂), 53.0 (N-CH), 48.0 (C-CH₃), 15.0 (CH-CH₃)The number and chemical shifts of the carbon signals should be identical for the product from both routes. Key signals include those of the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.
Mass Spec. (ESI+)m/z 192.1 [M+H]⁺m/z 192.1 [M+H]⁺The molecular ion peak corresponding to the expected molecular weight confirms the successful synthesis. Fragmentation patterns can provide further structural information.
HPLC Purity (C18, MeCN/H₂O)>98%>98%A single major peak indicates a high degree of purity. The retention time should be identical for the product from both synthetic routes under the same chromatographic conditions.

Detailed Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Procedure for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

General Procedure for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample (1 mg/mL) in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection and Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized morpholine derivative.

G Structural Validation Workflow for Synthesized Morpholine Derivatives cluster_synthesis Synthesis cluster_analysis Analytical Validation cluster_decision Data Interpretation & Decision cluster_outcome Outcome start Synthesized Product (e.g., from 2-(Chloromethyl)morpholine HCl) NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (ESI-MS) start->MS HPLC HPLC Analysis start->HPLC confirm Structure & Purity Confirmed? NMR->confirm MS->confirm HPLC->confirm pass Proceed to Further Studies confirm->pass Yes fail Re-synthesize or Re-purify confirm->fail No

Caption: Workflow for structural validation.

Alternative Synthetic Strategies

While 2-(Chloromethyl)morpholine hydrochloride is a valuable starting material, other synthetic routes can be employed to generate N-substituted morpholines. These alternatives can be advantageous depending on the availability of starting materials and the desired substitution pattern. Some common alternative methods include:

  • Reductive Amination: The reaction of a morpholine derivative with an aldehyde or ketone in the presence of a reducing agent.[3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The cross-coupling of a morpholine with an aryl or heteroaryl halide.[4]

  • Cyclization of Amino Alcohols: The formation of the morpholine ring from an appropriate amino alcohol precursor.[4]

The choice of synthetic route can influence the impurity profile of the final product. Therefore, a thorough analytical validation is crucial regardless of the synthetic method employed.

Signaling Pathway Context: The Role of Morpholine-Containing Drugs

Many drugs containing the morpholine scaffold act as inhibitors of specific signaling pathways implicated in disease. For instance, Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, contains a morpholine moiety that contributes to its binding affinity.[1] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by a morpholine-containing drug.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Gefitinib Gefitinib (Morpholine-containing inhibitor) Gefitinib->EGFR Inhibits

Caption: Inhibition of EGFR signaling pathway.

By employing a rigorous combination of analytical techniques, researchers can confidently validate the structure of products synthesized from 2-(Chloromethyl)morpholine hydrochloride and other precursors, ensuring the integrity of their findings and the quality of potential drug candidates.

References

Comparative

A Cost-Benefit Analysis of 2-(Chloromethyl)morpholine Hydrochloride in Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that impacts the efficiency, cost, and environmental footprint of a synthetic route. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that impacts the efficiency, cost, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 2-(Chloromethyl)morpholine hydrochloride for the introduction of the morpholinomethyl moiety, a common structural motif in pharmacologically active compounds. We will objectively compare its performance against a viable alternative, the in situ generation of a morpholinomethylating agent via a Mannich-type reaction, using the synthesis of N-(morpholinomethyl)phthalimide as a model reaction.

Executive Summary

2-(Chloromethyl)morpholine hydrochloride is a readily available, reactive electrophile for the direct introduction of the 2-(morpholinomethyl) group. Its primary advantages are its straightforward use in nucleophilic substitution reactions and its stability as a hydrochloride salt. However, its cost and the generation of stoichiometric inorganic waste can be drawbacks. An alternative approach, the Mannich reaction with morpholine, formaldehyde (from paraformaldehyde), and a suitable substrate, offers a potentially more cost-effective and atom-economical route, though it may require more optimization to control side reactions and yields. This guide presents a quantitative comparison of these two methods, evaluating them on the basis of cost, theoretical yield, and procedural considerations.

Data Presentation: A Head-to-Head Comparison

To provide a clear and concise overview, the following tables summarize the key quantitative data for the synthesis of N-(morpholinomethyl)phthalimide using 2-(Chloromethyl)morpholine hydrochloride versus the Mannich reaction approach.

Table 1: Reagent Cost Comparison

ReagentSupplier & Catalog No.PurityPrice (USD)QuantityCost per Mole (USD/mol)
2-(Chloromethyl)morpholine hydrochlorideSigma-Aldrich97%97.751 g16,813.00
MorpholineSigma-Aldrich≥99%50.00250 mL (250 g)17.42
ParaformaldehydeCarl ROTH≥98%24.65500 g1.48
PhthalimideSigma-Aldrich98%30.50100 g44.82
TriethylamineSigma-Aldrich≥99%45.10100 mL (72.6 g)62.98

Note: Prices are based on currently available information and may vary. The cost per mole is calculated based on the listed price and quantity.

Table 2: Performance Comparison for the Synthesis of N-(morpholinomethyl)phthalimide

ParameterRoute A: 2-(Chloromethyl)morpholine HClRoute B: Mannich Reaction
Reaction N-AlkylationMannich Reaction
Key Reagents 2-(Chloromethyl)morpholine HCl, Phthalimide, TriethylamineMorpholine, Paraformaldehyde, Phthalimide
Typical Yield 70-90%60-80%
Reaction Conditions Inert atmosphere, elevated temperature (e.g., 80 °C)Ambient or slightly elevated temperature
Byproducts Triethylamine hydrochlorideWater
Theoretical Reagent Cost per Mole of Product *~$16,920~$63.72

Theoretical reagent cost is a simplified estimation based on the stoichiometry of the primary reagents and does not include solvent, energy, or purification costs.

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. These protocols are based on standard laboratory procedures for similar transformations.

Route A: N-Alkylation using 2-(Chloromethyl)morpholine Hydrochloride

Synthesis of N-(morpholinomethyl)phthalimide

  • To a stirred solution of phthalimide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5 mL/mmol of phthalimide) is added triethylamine (1.1 eq).

  • 2-(Chloromethyl)morpholine hydrochloride (1.05 eq) is added portion-wise to the reaction mixture.

  • The reaction mixture is heated to 80 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(morpholinomethyl)phthalimide.

Route B: Mannich Reaction with Morpholine and Paraformaldehyde

Synthesis of N-(morpholinomethyl)phthalimide

  • To a suspension of phthalimide (1.0 eq) in a suitable solvent (e.g., ethanol, 5 mL/mmol of phthalimide) is added paraformaldehyde (1.1 eq).

  • Morpholine (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be applied to increase the reaction rate. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The collected solid is washed with cold ethanol and dried to yield N-(morpholinomethyl)phthalimide.

  • Further purification can be achieved by recrystallization if necessary.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the experimental workflows.

experimental_workflow_A cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 Phthalimide step1 Dissolve Phthalimide and Triethylamine in DMF reagent1->step1 reagent2 2-(Chloromethyl)morpholine HCl step2 Add 2-(Chloromethyl)morpholine HCl reagent2->step2 reagent3 Triethylamine reagent3->step1 step1->step2 step3 Heat to 80°C (4-6 hours) step2->step3 step4 Work-up and Purification step3->step4 product N-(morpholinomethyl)phthalimide step4->product

Caption: Workflow for N-Alkylation using 2-(Chloromethyl)morpholine HCl.

experimental_workflow_B cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 Phthalimide step1 Suspend Phthalimide and Paraformaldehyde in Ethanol reagent1->step1 reagent2 Paraformaldehyde reagent2->step1 reagent3 Morpholine step2 Add Morpholine reagent3->step2 step1->step2 step3 Stir at RT (12-24 hours) step2->step3 step4 Isolation and Purification step3->step4 product N-(morpholinomethyl)phthalimide step4->product

Caption: Workflow for the Mannich Reaction.

Cost-Benefit Analysis

2-(Chloromethyl)morpholine Hydrochloride (Route A):

  • Benefits:

    • Direct and Reliable: This method is a straightforward S(_N)2 reaction, which is generally well-understood and predictable.

    • High Reactivity: The chloromethyl group is activated for nucleophilic substitution.

    • Good Yields: Typically provides good to excellent yields of the desired product.

  • Costs:

    • High Reagent Cost: As shown in Table 1, the cost per mole of 2-(Chloromethyl)morpholine hydrochloride is exceptionally high, making this route economically unfeasible for large-scale synthesis.

    • Stoichiometric Base and Waste: Requires at least a stoichiometric amount of a base (e.g., triethylamine) to neutralize the hydrochloride salt and the HCl generated during the reaction, leading to the formation of a salt byproduct that needs to be removed.

    • Harsher Conditions: May require elevated temperatures and an inert atmosphere, increasing energy consumption and operational complexity.

Mannich-Type Reaction (Route B):

  • Benefits:

    • Extremely Low Reagent Cost: The starting materials (morpholine, paraformaldehyde, and phthalimide) are all significantly cheaper than 2-(Chloromethyl)morpholine hydrochloride, resulting in a drastically lower theoretical reagent cost per mole of product.

    • Atom Economy: The primary byproduct is water, making it a more environmentally friendly process.

    • Milder Conditions: Often proceeds at room temperature, reducing energy costs and the risk of side reactions.

  • Costs:

    • Potential for Side Reactions: The in situ formation of the reactive electrophile can sometimes lead to the formation of oligomeric or polymeric byproducts, potentially lowering the yield and complicating purification.

    • Optimization May Be Required: Reaction conditions (solvent, temperature, and stoichiometry) may need careful optimization to maximize the yield and purity of the desired product.

    • Handling of Formaldehyde: Paraformaldehyde is a solid source of formaldehyde and requires appropriate handling due to its toxicity.

Conclusion

For small-scale laboratory synthesis where convenience and high yield are paramount and cost is not a primary concern, 2-(Chloromethyl)morpholine hydrochloride can be a suitable choice. Its direct reactivity allows for a predictable and often high-yielding transformation.

However, for process development, scale-up, and any application where cost and environmental impact are significant factors, the Mannich-type reaction is a vastly superior alternative. The dramatic difference in reagent cost, coupled with the generation of only water as a byproduct, makes it a much more economical and "greener" synthetic route. While it may require some initial optimization, the long-term benefits in terms of cost-effectiveness and sustainability are substantial. Researchers and drug development professionals are encouraged to consider the Mannich approach as a first-line strategy for the introduction of the morpholinomethyl group, reserving the use of pre-formed reagents like 2-(Chloromethyl)morpholine hydrochloride for specific applications where its unique properties are essential.

Validation

evaluation of the atom economy of reactions using 2-(Chloromethyl)morpholine hydrochloride

For researchers, scientists, and professionals in drug development, the imperative to design efficient and environmentally benign synthetic routes is paramount. This guide provides a comparative analysis of the atom econ...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imperative to design efficient and environmentally benign synthetic routes is paramount. This guide provides a comparative analysis of the atom economy of traditional versus modern methods for synthesizing N-substituted morpholines, focusing on the use of 2-(Chloromethyl)morpholine hydrochloride and its greener alternatives.

The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. A conventional method for introducing this scaffold is through the N-alkylation of amines with reagents like 2-(Chloromethyl)morpholine hydrochloride. While effective, this approach often suffers from poor atom economy, a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. This guide presents a quantitative comparison of this traditional method with a more sustainable "borrowing hydrogen" C-N coupling reaction, highlighting the significant improvements in atom economy and waste reduction offered by modern catalytic methods.

Comparative Analysis of Synthetic Routes to N-(4-methoxyphenyl)morpholin-2-yl)methanamine

To illustrate the principles of atom economy, we will compare two synthetic pathways to produce N-((morpholin-2-yl)methyl)-4-methoxyaniline.

Route 1: Traditional N-Alkylation using 2-(Chloromethyl)morpholine hydrochloride

This common laboratory procedure involves the direct alkylation of an amine (p-anisidine) with an alkyl halide (2-(Chloromethyl)morpholine hydrochloride) in the presence of a base to neutralize the generated hydrochloric acid.

Route 2: Green "Borrowing Hydrogen" Catalysis

This innovative approach utilizes an alcohol (2-morpholinoethanol) as the alkylating agent, reacting with an amine (p-anisidine) in the presence of a catalyst. This method is characterized by its high atom economy, with water being the only byproduct.

The following table summarizes the atom economy for both routes.

Reaction Reactants Molecular Weight ( g/mol ) Desired Product Molecular Weight ( g/mol ) Byproducts Molecular Weight ( g/mol ) Atom Economy (%)
Traditional N-Alkylation 2-(Chloromethyl)morpholine HCl172.05N-((morpholin-2-yl)methyl)-4-methoxyaniline222.28Triethylamine HCl137.6561.2%
p-Anisidine123.15
Triethylamine101.19
"Borrowing Hydrogen" Catalysis 2-Morpholinoethanol131.17N-((morpholin-2-yl)methyl)-4-methoxyaniline222.28Water18.0292.5%
p-Anisidine123.15

Atom Economy Calculation:

The atom economy is calculated using the formula:

  • Traditional N-Alkylation: (222.28 / (172.05 + 123.15 + 101.19)) x 100 = 61.2%

  • "Borrowing Hydrogen" Catalysis: (222.28 / (131.17 + 123.15)) x 100 = 92.5%

This stark contrast in atom economy highlights the inherent inefficiency of the traditional substitution reaction, where a significant portion of the reactants' mass is converted into a stoichiometric byproduct (triethylamine hydrochloride). The "borrowing hydrogen" methodology, on the other hand, demonstrates exceptional efficiency by incorporating the vast majority of the reactant atoms into the final product, with only water generated as waste.

Experimental Protocols

Route 1: Traditional N-Alkylation of p-Anisidine with 2-(Chloromethyl)morpholine hydrochloride (General Procedure)

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • p-Anisidine

  • Triethylamine

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Stirring apparatus

  • Heating apparatus

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

  • To a stirred solution of p-anisidine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent, add 2-(Chloromethyl)morpholine hydrochloride (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((morpholin-2-yl)methyl)-4-methoxyaniline.

Route 2: "Borrowing Hydrogen" N-Alkylation of p-Anisidine with 2-Morpholinoethanol (General Procedure)

Materials:

  • 2-Morpholinoethanol

  • p-Anisidine

  • Transition metal catalyst (e.g., a ruthenium or iridium complex)

  • Base (if required by the catalyst system)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Inert atmosphere apparatus (e.g., Schlenk line)

  • Stirring and heating apparatus

  • Apparatus for work-up and purification

Procedure:

  • In a reaction vessel under an inert atmosphere, combine 2-morpholinoethanol (1.0 equivalent), p-anisidine (1.2 equivalents), the catalyst (typically 1-5 mol%), and the base (if required).

  • Add the anhydrous solvent and heat the mixture to the temperature specified for the chosen catalyst system (often >100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the catalyst by filtration (if heterogeneous) or through a suitable work-up procedure.

  • Concentrate the filtrate and purify the residue by column chromatography to yield N-((morpholin-2-yl)methyl)-4-methoxyaniline.

Logical Workflow for Atom Economy Evaluation

The following diagram illustrates the decision-making process and comparative evaluation of the two synthetic routes based on the principle of atom economy.

AtomEconomyEvaluation start Synthetic Goal: N-((morpholin-2-yl)methyl)-4-methoxyaniline route1 Route 1: Traditional N-Alkylation start->route1 route2 Route 2: 'Borrowing Hydrogen' Catalysis start->route2 reagents1 Reactants: 2-(Chloromethyl)morpholine HCl p-Anisidine Triethylamine route1->reagents1 byproducts1 Byproduct: Triethylamine Hydrochloride route1->byproducts1 reagents2 Reactants: 2-Morpholinoethanol p-Anisidine Catalyst route2->reagents2 byproducts2 Byproduct: Water route2->byproducts2 calc1 Atom Economy Calculation (MW Product / Σ MW Reactants) * 100 reagents1->calc1 calc2 Atom Economy Calculation (MW Product / Σ MW Reactants) * 100 reagents2->calc2 result1 Atom Economy = 61.2% calc1->result1 result2 Atom Economy = 92.5% calc2->result2 conclusion Conclusion: 'Borrowing Hydrogen' is the more atom-economical and greener route. result1->conclusion result2->conclusion

Caption: A flowchart comparing the atom economy of two synthetic routes.

Conclusion

The quantitative analysis clearly demonstrates that the "borrowing hydrogen" catalytic approach offers a significantly higher atom economy compared to the traditional N-alkylation with 2-(Chloromethyl)morpholine hydrochloride. For scientists and professionals in drug development and chemical synthesis, adopting such green chemistry principles is not only environmentally responsible but also leads to more efficient and cost-effective processes by minimizing waste and maximizing the use of starting materials. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the design of sustainable synthetic strategies.

Comparative

A Comparative Guide to the Kinetic Studies of N-Alkylation with 2-(Chloromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the kinetic performance of 2-(Chloromethyl)morpholine hydrochloride and its alternatives in N-alkylation r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 2-(Chloromethyl)morpholine hydrochloride and its alternatives in N-alkylation reactions. Understanding the kinetics of this reaction is crucial for optimizing synthesis, controlling product distribution, and developing efficient drug manufacturing processes. While direct kinetic studies on 2-(Chloromethyl)morpholine hydrochloride are not extensively reported in publicly available literature, this guide draws comparisons from kinetic data of analogous reactions and provides standardized protocols for researchers to conduct their own comparative studies.

Comparison with Alternative Alkylating Agents

The reactivity of an alkylating agent is a critical factor in N-alkylation reactions. Generally, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is influenced by the nature of the leaving group, the steric hindrance at the electrophilic carbon, and the electronic effects of the substituents.

For comparative purposes, we can analyze kinetic data from the N-alkylation of morpholine with different classes of alkylating agents, such as alcohols, and the reactions of benzyl halides with various amines. Benzyl halides serve as a reasonable proxy for 2-(Chloromethyl)morpholine due to the benzylic-like nature of the chloromethyl group attached to the morpholine ring, which can stabilize the transition state.

Table 1: Comparative Kinetic Data for N-Alkylation of Morpholine with Alcohols

Alkylating AgentTemperature (°C)Rate Constant (k, h⁻¹)Apparent Activation Energy (Ea, kJ/mol)Frequency Factor (A, h⁻¹)
Methanol1900.2246.23.52 x 10⁵
2000.27
2100.36
2200.45

Data sourced from a study on the N-alkylation of morpholine with alcohols using a CuO-NiO/γ-Al₂O₃ catalyst.[1][2][3]

Table 2: Second-Order Rate Constants for the Reaction of Benzyl Chloride with Aromatic Amines

AmineSolventTemperature (°C)Rate Constant (k₂ x 10³, l.mol⁻¹s⁻¹)
AnilineNitrobenzene-Ethanol601.34
p-ToluidineNitrobenzene-Ethanol602.45
p-ChloroanilineNitrobenzene-Ethanol600.45
PyridineNitrobenzene-Ethanol603.12

Data from a study on the kinetics of the reaction of benzyl halides with amines in mixed solvents.

Experimental Protocols

To enable researchers to generate their own comparative kinetic data, a detailed experimental protocol for studying the N-alkylation of a target amine with 2-(Chloromethyl)morpholine hydrochloride and its alternatives is provided below.

Protocol for Kinetic Analysis of N-Alkylation

Objective: To determine the rate constant and activation energy for the N-alkylation of a specific amine with 2-(Chloromethyl)morpholine hydrochloride and a comparative alkylating agent (e.g., benzyl chloride).

Materials:

  • Target amine

  • 2-(Chloromethyl)morpholine hydrochloride

  • Alternative alkylating agent (e.g., benzyl chloride)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Internal standard for analysis (e.g., dodecane for GC, 1,3,5-trimethoxybenzene for NMR)

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Magnetic stirrer

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the target amine (1.0 eq) and the non-nucleophilic base (1.1 eq) in the chosen anhydrous solvent. Add the internal standard.

  • Initiation of Reaction: Once the reaction mixture has reached the desired temperature, add the alkylating agent (1.0 eq) to initiate the reaction. Start timing the reaction immediately.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (GC, HPLC, or NMR) to determine the concentration of the reactants and products.

  • Data Analysis:

    • Plot the concentration of the amine or the alkylating agent versus time.

    • Assuming a second-order reaction, plot 1/[Amine] versus time. The slope of the resulting straight line will be equal to the rate constant (k).

    • Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation: ln(k) = -Ea/R(1/T) + ln(A) where R is the ideal gas constant and T is the absolute temperature.

Visualizations

Logical Workflow for Kinetic Study

G Workflow for a Comparative Kinetic Study of N-Alkylation A Reactant Preparation (Amine, Base, Solvent, Internal Standard) B Temperature Equilibration A->B C Initiate Reaction (Add Alkylating Agent) B->C D Aliquoting & Quenching (at timed intervals) C->D E Analytical Measurement (GC, HPLC, or NMR) D->E F Data Analysis (Concentration vs. Time) E->F G Determine Rate Constant (k) F->G H Repeat at Different Temperatures G->H I Arrhenius Plot (ln(k) vs. 1/T) H->I J Determine Activation Energy (Ea) I->J

Caption: Workflow for a comparative kinetic study of N-alkylation.

Signaling Pathway of SN2 N-Alkylation

SN2_Pathway Generalized Sₙ2 Pathway for N-Alkylation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂NH (Nucleophile) TS [R₂NH---CH₂(R')---X]‡ Amine->TS Nucleophilic Attack AlkylHalide R'-CH₂-X (Electrophile) AlkylHalide->TS AlkylatedAmine R₂N⁺H-CH₂R' (Alkylated Amine Salt) TS->AlkylatedAmine LeavingGroup X⁻ (Leaving Group) TS->LeavingGroup Leaving Group Departure

Caption: Generalized Sₙ2 pathway for N-alkylation.

References

Validation

Assessing the Substrate Scope of 2-(Chloromethyl)morpholine Hydrochloride: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 2-(Chloromethyl)morpholine hydrochloride is...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 2-(Chloromethyl)morpholine hydrochloride is a valuable reagent for the introduction of the morpholinomethyl moiety, a common functional group in many biologically active compounds. This guide provides an objective comparison of the substrate scope and performance of 2-(Chloromethyl)morpholine hydrochloride with alternative reagents, supported by experimental data and detailed protocols to aid in methodological decisions.

Performance of 2-(Chloromethyl)morpholine Hydrochloride with Various Nucleophiles

2-(Chloromethyl)morpholine hydrochloride is a versatile alkylating agent that readily participates in nucleophilic substitution reactions with a range of nucleophiles. The primary mode of reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The reactivity of the substrate is enhanced by the electron-withdrawing nature of the morpholine ring and the primary nature of the alkyl halide.

Commonly, reactions are carried out in the presence of a base to neutralize the hydrochloride salt and deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of solvent and temperature is crucial for optimizing reaction yields and minimizing side products.

Below is a summary of typical reaction outcomes with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Yield (%)
Amines AnilineK₂CO₃Acetonitrile8085-95
BenzylamineEt₃NDichloromethane2590-98
PyrrolidineNaHCO₃Ethanol6088-96
Thiols ThiophenolNaHTetrahydrofuran0-2580-92
4-MethylthiophenolCs₂CO₃Dimethylformamide2585-95
Phenols PhenolK₂CO₃Acetone5075-88
4-MethoxyphenolNaOHWater/Dioxane7070-85

Comparison with Alternative Reagents

While 2-(Chloromethyl)morpholine hydrochloride is an effective reagent, several alternatives exist for the introduction of the morpholinomethyl group. The choice of reagent can be influenced by factors such as leaving group ability, stability, and the specific requirements of the synthetic route.

ReagentLeaving GroupKey AdvantagesKey DisadvantagesTypical Yield Range (%)
2-(Chloromethyl)morpholine hydrochloride Cl⁻Cost-effective, commercially available.Less reactive than bromo- or iodo-analogs.70-98
2-(Bromomethyl)morpholine hydrobromide Br⁻More reactive than the chloro-analog, allowing for milder reaction conditions.Generally more expensive and potentially less stable.85-99
Activated N-Boc-2-(hydroxymethyl)morpholine OTs⁻, OMs⁻, etc.In-situ generation of a good leaving group from a stable alcohol precursor. Avoids handling of reactive alkyl halides.Requires an additional activation step. The protecting group needs to be removed.80-95 (two steps)

The enhanced reactivity of 2-(bromomethyl)morpholine hydrobromide, owing to the better leaving group ability of bromide compared to chloride, often translates to higher yields and shorter reaction times.[1] However, this comes at a higher cost and potentially reduced shelf-life. The use of activated N-Boc-2-(hydroxymethyl)morpholine offers a strategically different approach. By activating the hydroxyl group in situ (e.g., as a tosylate or mesylate), the need to handle the more reactive halo-derivatives is circumvented. This can be particularly advantageous in complex syntheses where stability and functional group tolerance are paramount.

Experimental Protocols

General Procedure for the N-Alkylation of Amines with 2-(Chloromethyl)morpholine Hydrochloride

To a solution of the amine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, is added a base (1.5-2.0 eq) such as potassium carbonate or triethylamine. 2-(Chloromethyl)morpholine hydrochloride (1.1 eq) is then added, and the reaction mixture is stirred at an appropriate temperature (typically 25-80 °C) until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for the S-Alkylation of Thiols with 2-(Chloromethyl)morpholine Hydrochloride

To a stirred suspension of a base such as sodium hydride (1.2 eq) in an anhydrous solvent like tetrahydrofuran at 0 °C, a solution of the thiol (1.0 eq) in the same solvent is added dropwise. The mixture is stirred for 30 minutes, after which 2-(Chloromethyl)morpholine hydrochloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography.

General Procedure for the O-Alkylation of Phenols with 2-(Chloromethyl)morpholine Hydrochloride

A mixture of the phenol (1.0 eq) and a base like potassium carbonate (2.0 eq) in a solvent such as acetone or dimethylformamide is stirred at room temperature. 2-(Chloromethyl)morpholine hydrochloride (1.2 eq) is added, and the reaction is heated to 50-70 °C. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction pathways and comparative logic.

Reaction_with_Nucleophiles reagent 2-(Chloromethyl)morpholine product Substituted Morpholine reagent->product R-Nu HCl HCl reagent->HCl nucleophile Nucleophile (Amine, Thiol, Phenol) nucleophile->product base Base base->nucleophile deprotonates

Caption: Reaction of 2-(Chloromethyl)morpholine with nucleophiles.

Experimental_Workflow start Start Reactants & Solvent reaction Reaction Add Base & 2-(Chloromethyl)morpholine HCl Heat & Stir start->reaction workup Work-up Quench, Extract, Wash, Dry reaction->workup purification Purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for substitution reactions.

Reagent_Comparison cluster_chloro Chloro-Derivative cluster_bromo Bromo-Derivative cluster_alcohol Alcohol Precursor chloro 2-(Chloromethyl)morpholine (Good Reactivity, Cost-Effective) bromo 2-(Bromomethyl)morpholine (Higher Reactivity, Higher Cost) chloro->bromo Better Leaving Group alcohol N-Boc-2-(hydroxymethyl)morpholine (Stable, Requires Activation) alcohol->chloro Alternative Strategy alcohol->bromo Alternative Strategy

Caption: Comparison of reagents for morpholinomethylation.

References

Comparative

A Comparative Guide to the Reaction Times of 2-(Chloromethyl)morpholine Hydrochloride and Analogous Reagents

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical and organic synthesis, the morpholine moiety is a privileged scaffold due to its favorable physicochemical and biological pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and organic synthesis, the morpholine moiety is a privileged scaffold due to its favorable physicochemical and biological properties. Its introduction into molecules often imparts desirable characteristics such as improved solubility and metabolic stability. A common method for incorporating this structural unit is through N-alkylation reactions utilizing halo-substituted morpholine derivatives. This guide provides an objective comparison of the reaction times of 2-(Chloromethyl)morpholine hydrochloride and its analogous bromo- and iodo-derivatives, supported by fundamental principles of organic chemistry and a detailed experimental protocol for their comparative evaluation.

The Critical Role of the Leaving Group in Reaction Kinetics

The reactivity of 2-(halomethyl)morpholine reagents in nucleophilic substitution (SN2) reactions is primarily dictated by the nature of the halogen atom, which functions as the leaving group. The facility with which the leaving group departs is inversely related to its basicity and directly related to the strength of the carbon-halogen (C-X) bond.

In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-halogen bond. A better leaving group will stabilize the developing negative charge in the transition state, thereby lowering the activation energy and increasing the reaction rate.

The relative ability of the halide ions to act as leaving groups follows the order:

I⁻ > Br⁻ > Cl⁻

This trend is a consequence of the decreasing basicity and increasing polarizability down the halogen group. Iodide, being the largest and least basic of the three, is the best leaving group, while chloride is the poorest. Consequently, the expected order of reactivity for 2-(halomethyl)morpholine reagents is:

2-(Iodomethyl)morpholine > 2-(Bromomethyl)morpholine > 2-(Chloromethyl)morpholine

Comparative Data on Reagent Reactivity

ReagentLeaving GroupC-X Bond Energy (kJ/mol)Relative Basicity of X⁻Expected Relative Reaction Rate
2-(Iodomethyl)morpholine hydrochlorideI⁻~228WeakestFastest
2-(Bromomethyl)morpholine hydrochlorideBr⁻~285IntermediateIntermediate
2-(Chloromethyl)morpholine hydrochlorideCl⁻~346StrongestSlowest

Note: The C-X bond energies are approximate values for methyl halides and serve as a proxy for the relative bond strengths in the 2-(halomethyl)morpholine series.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine and compare the reaction times of these reagents, a standardized N-alkylation reaction can be performed. The following protocol outlines a general procedure for reacting the 2-(halomethyl)morpholine hydrochlorides with a model amine, such as benzylamine, and monitoring the reaction progress.

Objective: To compare the reaction rates of 2-(chloromethyl)morpholine hydrochloride, 2-(bromomethyl)morpholine hydrochloride, and 2-(iodomethyl)morpholine hydrochloride in an N-alkylation reaction with benzylamine.

Materials:

  • 2-(Chloromethyl)morpholine hydrochloride

  • 2-(Bromomethyl)morpholine hydrochloride (or to be synthesized from the corresponding alcohol)

  • 2-(Iodomethyl)morpholine hydrochloride (or to be synthesized in situ from the chloride)

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condensers

  • Heating mantles or oil baths

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) instrumentation

Procedure:

  • Reaction Setup: In three separate, dry round-bottom flasks, place a magnetic stir bar and add anhydrous potassium carbonate (2.5 equivalents).

  • To each flask, add a solution of benzylamine (1.0 equivalent) in anhydrous acetonitrile.

  • To the first flask, add 2-(chloromethyl)morpholine hydrochloride (1.0 equivalent). To the second, add 2-(bromomethyl)morpholine hydrochloride (1.0 equivalent), and to the third, add 2-(iodomethyl)morpholine hydrochloride (1.0 equivalent).

  • Reaction Execution: Place the flasks in pre-heated oil baths set to a constant temperature (e.g., 60 °C).

  • Reaction Monitoring: Start a timer for each reaction. At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by TLC, HPLC, or GC-MS to determine the extent of product formation and the disappearance of the starting materials.

  • Data Analysis: Plot the percentage conversion of benzylamine to the N-alkylated product as a function of time for each of the three reagents. The reaction time can be defined as the time required to reach a certain conversion (e.g., 95%).

Visualizing the Experimental Workflow and Reaction Pathway

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis flask1 Flask 1: 2-(Chloromethyl)morpholine HCl + Benzylamine + K2CO3 reaction Heat at 60 °C flask1->reaction flask2 Flask 2: 2-(Bromomethyl)morpholine HCl + Benzylamine + K2CO3 flask2->reaction flask3 Flask 3: 2-(Iodomethyl)morpholine HCl + Benzylamine + K2CO3 flask3->reaction aliquot Take Aliquots (t = 0, 15, 30... min) reaction->aliquot analysis Analyze by HPLC or GC-MS aliquot->analysis plot Plot % Conversion vs. Time analysis->plot comparison Compare Reaction Times plot->comparison

Caption: Experimental workflow for the comparative kinetic study.

G cluster_pathway SN2 Reaction Pathway reagent 2-(Halomethyl)morpholine (X = Cl, Br, I) transition_state Transition State [Nu---C---X]‡ reagent->transition_state Nucleophilic Attack nucleophile Nucleophile (e.g., Benzylamine) nucleophile->transition_state product N-Alkylated Product leaving_group Halide Ion (X⁻) transition_state->product transition_state->leaving_group

Caption: Generalized SN2 reaction pathway for N-alkylation.

Conclusion

The reactivity of 2-(halomethyl)morpholine hydrochlorides in N-alkylation reactions is fundamentally governed by the nature of the halogen leaving group. Based on established chemical principles, the expected order of reaction time is: 2-(iodomethyl)morpholine hydrochloride < 2-(bromomethyl)morpholine hydrochloride < 2-(chloromethyl)morpholine hydrochloride. For researchers and drug development professionals, the choice of reagent will represent a trade-off between reactivity and reagent stability/cost. While the iodo- and bromo-derivatives offer significantly faster reaction times, the chloro-derivative is often more readily available and less expensive. The provided experimental protocol offers a framework for quantifying these differences and making an informed decision based on the specific requirements of a synthetic campaign.

Safety & Regulatory Compliance

Safety

2-(Chloromethyl)morpholine hydrochloride proper disposal procedures

Safe Disposal of 2-(Chloromethyl)morpholine hydrochloride The proper disposal of 2-(Chloromethyl)morpholine hydrochloride is critical for ensuring laboratory safety and environmental protection. This compound is classifi...

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 2-(Chloromethyl)morpholine hydrochloride

The proper disposal of 2-(Chloromethyl)morpholine hydrochloride is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must be managed in strict accordance with local, state, and federal regulations.[1][2] It is imperative to entrust the disposal of this chemical to a licensed and qualified waste disposal company.[2]

Hazard Identification and Safety Precautions

Before handling 2-(Chloromethyl)morpholine hydrochloride for disposal, it is essential to be aware of its associated hazards. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Summary of GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from Safety Data Sheets for 2-(Chloromethyl)morpholine hydrochloride.[3]

Personal Protective Equipment (PPE)

When handling 2-(Chloromethyl)morpholine hydrochloride for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.[2]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Use protective gloves and clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[1][4]

  • General Hygiene: Always wash hands thoroughly after handling the chemical.[3] Contaminated clothing should be removed and washed before reuse.[2][5]

Disposal and Spill Management Protocols

Accidental Release or Spill Procedure

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3] Remove all sources of ignition.[1]

  • Control Personal Contact: Wear the appropriate PPE as detailed above.[1]

  • Containment: Prevent the product from entering drains or waterways.[2][3]

  • Cleanup: For minor spills, use dry cleanup procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, closed, and labeled container for disposal.[1][3]

  • Final Disposal: The collected waste must be treated as hazardous and disposed of according to regulations.[1]

Step-by-Step Disposal Protocol
  • Consult Regulations: Always refer to the laws and regulations operating in your specific area, as waste disposal requirements can vary.[1]

  • Waste Collection:

    • Collect waste residues of 2-(Chloromethyl)morpholine hydrochloride in a suitable, clearly labeled, and closed container.[1][3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2]

  • Professional Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.[2] Provide them with a copy of the Safety Data Sheet (SDS).

    • Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][3]

  • Contaminated Packaging:

    • Before disposing of the original container, ensure it is completely empty.[2]

    • Puncture the container to prevent reuse and dispose of it as hazardous waste in accordance with local regulations.[1][2]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of 2-(Chloromethyl)morpholine hydrochloride.

G Disposal Workflow for 2-(Chloromethyl)morpholine hydrochloride cluster_prep Preparation & Assessment cluster_procedure Disposal & Spill Management cluster_final Final Disposition start Start: Need to dispose of 2-(Chloromethyl)morpholine hydrochloride hazards Review SDS for Hazards (H302, H315, H319, H335) start->hazards ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Protective Gloves & Clothing - Respirator (if needed) hazards->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill (No Drains) 3. Dry Cleanup (No Dust) 4. Collect in Labeled Container spill_check->spill_protocol Yes collect_waste Collect Waste Chemical & Contaminated Materials spill_check->collect_waste No container Place in a suitable, closed, and clearly labeled container. spill_protocol->container collect_waste->container storage Store waste container in a secure, cool, well-ventilated area. container->storage contact_disposal Contact Licensed Waste Disposal Company storage->contact_disposal end End: Waste Transferred to Licensed Professional contact_disposal->end

Caption: Disposal Workflow for 2-(Chloromethyl)morpholine hydrochloride.

References

Handling

Essential Safety and Operational Guide for 2-(Chloromethyl)morpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Chloromethyl)morpholine hydrochlori...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Chloromethyl)morpholine hydrochloride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

2-(Chloromethyl)morpholine hydrochloride is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[1]To prevent skin contact and absorption.[2][3]
Eye and Face Protection Safety glasses with side shields or a full-face shield.[1][4]To protect eyes from splashes and dust particles.[2][4]
Skin and Body Protection A chemical-resistant lab coat or a complete protective suit.[1][4]To protect against skin exposure and contamination of personal clothing.[2]
Respiratory Protection Use a NIOSH (US) or EN 166 (EU) approved respirator where dust formation is possible.[1][5]To prevent inhalation of dust and aerosols.[2]
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedures is essential for the safe handling of 2-(Chloromethyl)morpholine hydrochloride.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and a safety shower are readily accessible.[5]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Donning PPE :

    • Put on a lab coat or protective suit.

    • Wear safety glasses or a face shield.[1]

    • Don the appropriate respirator if there is a risk of dust formation.

    • Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves are over the sleeves of the lab coat.[1]

  • Handling the Chemical :

    • Avoid direct contact with the substance.[2]

    • Avoid creating dust.[1][2]

    • Weigh and transfer the chemical within the fume hood.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate any spills immediately.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

Disposal Plan

All waste containing 2-(Chloromethyl)morpholine hydrochloride must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[2]

  • Waste Collection :

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted.

  • Container Management :

    • Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.

    • Ensure containers are clearly labeled with the contents and associated hazards.

  • Final Disposal :

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures

Table 2: Emergency Response Protocol

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Minor Spill Evacuate the area. Wear appropriate PPE. Use an inert absorbent material to clean up the spill and place it in a sealed container for disposal.[2][3]
Major Spill Evacuate the area immediately and alert emergency responders.[2]

Visual Workflow and Relationship Diagrams

To further clarify the procedures, the following diagrams illustrate the safe handling workflow and the logical relationships in emergency response.

SafeHandlingWorkflow Safe Handling Workflow for 2-(Chloromethyl)morpholine hydrochloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood, Eyewash Station) gather_ppe 2. Gather All Necessary PPE prep_area->gather_ppe don_ppe 3. Don PPE (Coat, Goggles, Respirator, Gloves) gather_ppe->don_ppe handle_chem 4. Handle Chemical (Avoid Dust, Keep Container Closed) don_ppe->handle_chem decontaminate 5. Decontaminate Work Area handle_chem->decontaminate collect_waste 8. Collect Hazardous Waste handle_chem->collect_waste doff_ppe 6. Doff PPE Carefully decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands store_waste 9. Store Waste Securely collect_waste->store_waste dispose_waste 10. Arrange Professional Disposal store_waste->dispose_waste

Caption: Workflow for safe handling of 2-(Chloromethyl)morpholine hydrochloride.

EmergencyResponse Emergency Response for Accidental Exposure or Spill cluster_exposure_response Immediate Response to Exposure cluster_spill_response Spill Response exposure Accidental Exposure or Spill Occurs skin_contact Skin Contact: Flush with water for 15 min exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion minor_spill Minor Spill: Evacuate, wear PPE, use absorbent exposure->minor_spill major_spill Major Spill: Evacuate, alert emergency responders exposure->major_spill seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical secure_area Secure and Decontaminate Area minor_spill->secure_area major_spill->secure_area

Caption: Emergency response plan for accidental exposure or spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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